molecular formula C8H13NO2 B149107 3-Allylproline CAS No. 136880-96-1

3-Allylproline

Cat. No.: B149107
CAS No.: 136880-96-1
M. Wt: 155.19 g/mol
InChI Key: TWPAYONCYJOPLY-BQBZGAKWSA-N
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Description

3-Allylproline, also known as this compound, is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Imino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

136880-96-1

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(2S,3S)-3-prop-2-enylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H13NO2/c1-2-3-6-4-5-9-7(6)8(10)11/h2,6-7,9H,1,3-5H2,(H,10,11)/t6-,7-/m0/s1

InChI Key

TWPAYONCYJOPLY-BQBZGAKWSA-N

SMILES

C=CCC1CCNC1C(=O)O

Isomeric SMILES

C=CC[C@H]1CCN[C@@H]1C(=O)O

Canonical SMILES

C=CCC1CCNC1C(=O)O

Synonyms

3-allyl-L-proline
3-allylproline

Origin of Product

United States

Foundational & Exploratory

3-Allylproline: Chemical Architecture, Synthesis, and Applications in Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and applications of 3-allylproline. It is designed for researchers in medicinal chemistry and peptide science.

Executive Summary

This compound (3-allyl-pyrrolidine-2-carboxylic acid) is a non-proteinogenic amino acid and a critical scaffold in modern drug design. Unlike its natural counterpart, proline, the introduction of an allyl group at the C3 position imparts unique steric and electronic properties that significantly alter the conformational landscape of the pyrrolidine ring.

Its primary utility lies in peptide stapling and macrocyclization via Ring-Closing Metathesis (RCM). By positioning the reactive alkene at C3, researchers can enforce specific secondary structures (e.g.,


-turns) and modulate the cis/trans isomerization equilibrium of the peptide bond, a key factor in protein folding and ligand-receptor recognition.

Chemical Architecture & Stereochemistry

Structural Core

The pyrrolidine ring of proline is not planar; it exists in a dynamic equilibrium of "puckered" conformations. The introduction of a substituent at C3 locks this conformation, reducing the entropic penalty upon ligand binding.

  • IUPAC Name: (2S)-3-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid (assuming natural L-proline stereochemistry).

  • Stereocenters: The molecule possesses two chiral centers: C2 (

    
    -carbon) and C3.
    
    • (2S, 3S)-isomer: The allyl group is cis to the carboxylate.

    • (2S, 3R)-isomer: The allyl group is trans to the carboxylate.

Conformational Biasing (The "Proline Pucker")

The steric bulk of the C3-allyl group forces the pyrrolidine ring into a specific envelope conformation to minimize 1,2-allylic strain (A(1,2) strain) with the N-substituent or the C2-carboxylate.

  • C3-Substituent Effect: Generally, 3-substituted prolines favor the C3-endo (North) or C3-exo (South) pucker depending on the relative stereochemistry.

    • Trans (2S, 3R) substitution typically favors the C3-exo conformation.

    • Cis (2S, 3S) substitution sterically crowds the

      
      -face, often distorting the pucker to relieve strain, influencing the 
      
      
      
      and
      
      
      torsion angles.
Physicochemical Properties (Table 1)
PropertyValue / CharacteristicNotes
Molecular Formula

Molecular Weight 155.19 g/mol
pKa (COOH) ~1.95Est. based on Proline (1.99); Allyl is weakly EWG.
pKa (NH) ~10.5Est. based on Proline (10.60).[1]
LogP ~0.5 - 0.8More lipophilic than Proline (LogP -2.54).
Solubility Water, Methanol, DMSOHCl salt is highly water-soluble.
Reactive Moiety Terminal AlkeneSuited for Metathesis, Hydroboration, Oxidation.

Synthesis Strategies

The synthesis of this compound requires distinguishing the C3 position from the chemically similar C4 and C5 positions. The most robust methods utilize the "Self-Regeneration of Stereocenters" (SRS) or the alkylation of protected pyroglutamates.

Strategic Pathways Diagram

SynthesisPathways Start Starting Material Pyro L-Pyroglutamic Acid Start->Pyro Pro L-Proline Start->Pro Asp L-Aspartic Acid Start->Asp Route1 Route A: Lactam Alkylation (Regioselective) Pyro->Route1 Route2 Route B: Seebach SRS (Oxazolidinone) Pro->Route2 Route3 Route C: Radical Cyclization (From Aspartate) Asp->Route3 Inter1 N-Protected-5-oxoproline Route1->Inter1 Protection Target This compound Route2->Target High Stereocontrol Route3->Target De novo ring formation Inter2 Lithium Enolate Generation Inter1->Inter2 LiHMDS/LDA Inter3 C3-Allylation Inter2->Inter3 Allyl Bromide Inter3->Target Reductive Ring Opening

Caption: Comparative synthetic routes. Route A is preferred for scalability; Route B for absolute stereochemical rigidity.

Detailed Protocol: Synthesis via Pyroglutamate Alkylation

This protocol describes the synthesis of (2S,3S)-3-allylproline via the alkylation of N-Boc-pyroglutamic acid ethyl ester. This route is favored for its use of inexpensive starting materials and scalability.

Reagents:

  • (S)-Pyroglutamic acid ethyl ester

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF

  • Allyl bromide

  • Super-Hydride (

    
    ) or Borane-THF (
    
    
    
    )
  • Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

  • N-Protection:

    • Dissolve (S)-pyroglutamic acid ethyl ester (10 mmol) in acetonitrile (50 mL).

    • Add DMAP (0.1 eq) and

      
       (1.2 eq). Stir at RT for 12 h.
      
    • Mechanism:[1][2][3][4] Protection of the lactam nitrogen activates the

      
      -proton (C3 of the ring) for deprotonation by preventing N-deprotonation.
      
    • Workup: Concentrate and purify via silica flash chromatography (Hex/EtOAc).

  • Regioselective C3-Alkylation:

    • Cool a solution of N-Boc-pyroglutamate (5 mmol) in anhydrous THF (25 mL) to -78°C under Argon.

    • Add LiHMDS (1.1 eq) dropwise over 15 min. Stir for 30 min to ensure complete enolate formation.

    • Add Allyl bromide (1.2 eq) dropwise.

    • Stir at -78°C for 2 h, then allow to warm to -40°C over 1 h.

    • Critical Control Point: Maintaining low temperature is crucial to prevent over-alkylation or racemization at C2.

    • Quench: Add saturated

      
       solution. Extract with EtOAc.
      
  • Lactam Reduction:

    • Dissolve the alkylated lactam in THF at -78°C.

    • Add

      
       (Super-Hydride) (1.2 eq) to reduce the lactam carbonyl to the hemiaminal.
      
    • Treat with

      
       and 
      
      
      
      to reduce the hemiaminal to the amine (cyclic ether reduction method).
    • Alternative: Direct reduction with

      
       can be used but may require rigorous optimization to prevent ring opening.
      
  • Deprotection (Optional for SPPS usage):

    • If free amino acid is required: Treat with TFA/DCM (1:1) for 1 h.

    • If using for SPPS: Saponify the ethyl ester (LiOH, THF/H2O) to yield N-Boc-3-allylproline-OH.

Applications in Drug Development[4][5][6]

Ring-Closing Metathesis (RCM) & Peptide Stapling

This compound is a "stapling point." When incorporated into a peptide sequence at position i and paired with another olefin-bearing amino acid (e.g., O-allyl-serine or another allylproline) at position i+3 or i+4, RCM creates a hydrocarbon brace.

  • Advantage over Linear Peptides:

    • Proteolytic Stability: The macrocycle shields the amide backbone from proteases.

    • Cell Permeability: Constraining the structure often hides polar backbone amides, improving membrane transit.

    • Entropic Pre-organization: The peptide is locked in the bioactive conformation (e.g.,

      
      -helix or 
      
      
      
      -turn).
Conformational Decision Tree

Applications Need Design Goal Branch1 Stabilize Beta-Turn Need->Branch1 Branch2 Peptide Stapling Need->Branch2 Sol1 Use (2S,3S)-3-AllylPro (Cis-substituent effects) Branch1->Sol1 Sol2 Use RCM with i+3 or i+4 residue Branch2->Sol2 Outcome1 Type VI Beta-Turn Mimetic Sol1->Outcome1 Outcome2 Macrocyclic Peptide (Enhanced Stability) Sol2->Outcome2

Caption: Decision logic for incorporating this compound into peptide campaigns.

References

  • Karoyan, P., et al. (2013).[5] "3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers." Molecules, 18(2), 2307–2327.[5] Link

  • Holladay, M. W., et al. (1991).[6] "Stereoselective synthesis of 3-allyl- and 3-n-propyl-L-proline derivatives from 4-hydroxy-L-proline." Journal of Medicinal Chemistry, 34(1), 455–457.[6] Link

  • Seebach, D., et al. (1996). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, 35(23‐24), 2708-2748. Link

  • Miller, S. J., & Grubbs, R. H. (1995). "Synthesis of Conformationally Restricted Amino Acids and Peptides Employing Olefin Metathesis." Journal of the American Chemical Society, 117(21), 5855–5856. Link

  • Piazzolla, F., et al. (2021). "Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp3)–H Arylation." Organic Letters, 23. Link

Sources

An In-depth Technical Guide to 3-allyl-L-proline (CAS: 136880-96-1)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-allyl-L-proline, a non-proteinogenic, conformationally constrained amino acid analog. Proline's unique cyclic structure imparts significant conformational rigidity to peptides, making it a critical residue for stabilizing secondary structures like β-turns and polyproline helices.[1][2][3] The strategic placement of substituents on the proline ring, such as the C3-allyl group, offers a powerful tool to further modulate these conformational preferences and introduce novel chemical functionality. This guide is intended for researchers, scientists, and drug development professionals, detailing the synthesis, physicochemical properties, and diverse applications of 3-allyl-L-proline, with a focus on its role in medicinal chemistry and peptide science as a peptidomimetic building block.

Introduction: The Rationale for Constrained Proline Analogs

Proline is unique among the 20 proteinogenic amino acids due to its secondary amine, which, when incorporated into a peptide chain, forms a tertiary amide. This structure restricts the backbone dihedral angle (Φ) to approximately -65° and reduces the propensity for cis/trans isomerization of the peptide bond compared to other amino acids.[4][5] These inherent constraints make proline a "structure-breaker" for α-helices and β-sheets but a powerful stabilizer of turns and helical structures.[5][6]

In the field of drug design, mimicking the bioactive conformation of a peptide ligand is a cornerstone of developing potent and selective therapeutics.[7][8] Linear peptides often suffer from conformational flexibility, leading to reduced receptor binding affinity and susceptibility to proteolytic degradation.[8] Introducing conformational constraints, for example by using proline analogs, can lock a peptide into its bioactive shape, enhancing its efficacy, stability, and specificity.[7][8][9]

3-Substituted prolines, including 3-allyl-L-proline, are particularly valuable tools.[1][3] The substituent at the C3 position can exert significant steric and stereoelectronic effects, influencing the puckering of the pyrrolidine ring (Cγ-endo vs. Cγ-exo) and the accessible conformational space of the peptide backbone.[4][10] Furthermore, the allyl group serves as a versatile chemical handle for post-synthesis modifications, such as peptide stapling or the attachment of imaging agents.

Physicochemical and Structural Properties

A summary of the key properties of 3-allyl-L-proline is presented below.

PropertyValue
IUPAC Name (2S,3R)-3-Allylpyrrolidine-2-carboxylic acid
CAS Number 136880-96-1
Molecular Formula C₈H₁₃NO₂
Molecular Weight 155.19 g/mol
Appearance Typically a white to off-white solid
Chirality Contains two stereocenters (C2 and C3)

Below is a diagram illustrating the chemical structure of 3-allyl-L-proline.

Caption: Chemical structure of 3-allyl-L-proline.

Synthesis and Methodologies

The synthesis of 3-substituted prolines can be approached through several strategic routes, primarily involving the functionalization of proline derivatives or intramolecular cyclization reactions.[1][2][10] A common and effective strategy for synthesizing 3-allyl-L-proline starts from the readily available and relatively inexpensive 4-hydroxy-L-proline.[10][11]

Exemplary Synthesis Workflow

The following diagram outlines a representative, multi-step synthesis pathway. The causality behind key steps is explained in the subsequent protocol.

Caption: Synthetic workflow from 4-hydroxy-L-proline.

Detailed Experimental Protocol (Conceptual)

This protocol describes the key transformations illustrated above.

Step 1 & 2: Protection and Esterification

  • Rationale: The amine and carboxylic acid functionalities of the starting material must be protected to prevent unwanted side reactions during the oxidation step. The Boc (tert-butyloxycarbonyl) group is a standard, acid-labile amine protecting group. Esterification, typically to a methyl or ethyl ester, protects the carboxyl group and improves solubility in organic solvents.

  • Procedure:

    • Suspend 4-hydroxy-L-proline in a suitable solvent (e.g., a dioxane/water mixture).

    • Add a base (e.g., NaOH) followed by di-tert-butyl dicarbonate (Boc₂O) and stir until the reaction is complete (monitored by TLC).

    • Acidify and extract the N-Boc protected product.

    • Dissolve the product in a solvent like DMF or acetone, add a base (e.g., K₂CO₃) and an alkylating agent (e.g., methyl iodide), and heat to form the methyl ester.

Step 3: Oxidation

  • Rationale: The secondary alcohol at the C4 position is oxidized to a ketone. This is a critical step that sets up the subsequent olefination. Mild oxidation conditions like Swern oxidation or using Dess-Martin periodinane are preferred to avoid epimerization or other side reactions.

  • Procedure:

    • Prepare the Swern reagent at low temperature (e.g., -78 °C) by adding oxalyl chloride to DMSO in dichloromethane.

    • Slowly add a solution of the N-Boc-4-hydroxy-L-proline methyl ester.

    • After a short stirring period, quench the reaction with a tertiary amine like triethylamine.

    • Warm to room temperature and perform an aqueous workup to isolate the 4-oxo-proline derivative.

Step 4 & 5: Olefination and Rearrangement

  • Rationale: A Wittig reaction converts the ketone at C4 into an exocyclic methylene group. This intermediate can then undergo a stereoselective reduction or rearrangement to introduce the allyl group at the C3 position. Alternatively, methods like a copper-catalyzed 1,4-addition of a Grignard reagent to an N-protected 2,3-dehydroproline ester can be employed to directly install the 3-substituent with good trans-selectivity.[12]

  • Procedure (Conceptual):

    • The 4-oxo intermediate is reacted with a Wittig reagent, such as methyltriphenylphosphonium bromide and a strong base, to form the 4-methylene derivative.

    • This intermediate is then subjected to conditions that facilitate the migration of the double bond and installation of the allyl group at the C3 position, often involving organometallic reagents.

Step 6 & 7: Hydrolysis and Deprotection

  • Rationale: The final steps involve removing the protecting groups to yield the free amino acid. The methyl ester is typically saponified using a base like lithium hydroxide (LiOH). The Boc group is then cleaved under acidic conditions, commonly with trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve the protected 3-allyl-proline ester in a THF/water mixture and add LiOH. Stir until TLC indicates complete consumption of the starting material.

    • Acidify and extract the N-Boc protected acid.

    • Dissolve the N-Boc amino acid in dichloromethane and add an excess of TFA. Stir for 1-2 hours.

    • Remove the solvent and excess acid under reduced pressure to yield the final product, often as a TFA salt.

Applications in Research and Drug Development

The unique structural features of 3-allyl-L-proline make it a highly valuable building block in several areas of chemical biology and medicinal chemistry.

Conformational Control in Peptidomimetics

The primary application of 3-allyl-L-proline is to serve as a conformationally constrained scaffold in peptide design.[9][12] The substituent at the C3 position restricts the pyrrolidine ring pucker and influences the cis/trans isomerism of the preceding peptide bond.[1][10] This allows for the precise engineering of peptide secondary structures.

  • β-Turn Stabilization: Peptides containing 3-substituted prolines can be designed to adopt stable β-turn conformations, which are critical recognition motifs in many protein-protein interactions.[1][2][3]

  • Helix Induction: Incorporation can favor specific helical conformations, such as the polyproline II (PPII) helix, a left-handed helical structure important in signal transduction.[1][10]

The diagram below illustrates how a substituent can influence peptide backbone conformation.

G cluster_0 Unconstrained Peptide cluster_1 Constrained with 3-allyl-Pro a1 a1 a2 a2 a1->a2 a3 a3 a2->a3 a5 a5 a2->a5 Flexibility a4 a4 a3->a4 Receptor Receptor Binding Site a4->Receptor Low Affinity (Multiple unbound states) b1 b1 b2 3-allyl-Pro b1->b2 Fixed Conformation b3 b3 b2->b3 b4 b4 b3->b4 b4->Receptor High Affinity (Pre-organized for binding) label_main Impact of Conformational Constraint on a Peptide Ligand

Caption: Constraint pre-organizes the peptide for receptor binding.

A Handle for Chemical Modification

The allyl group is not merely a passive steric controller; it is a reactive functional group that enables a wide range of subsequent chemical modifications—a concept sometimes referred to as "proline editing".[13]

  • Peptide Stapling: The allyl group can participate in ring-closing metathesis (RCM) with another alkene-containing side chain (e.g., on another modified amino acid) to form a covalent "staple." This technique is widely used to lock peptides into an α-helical conformation, which can improve cell permeability and proteolytic resistance.[8]

  • Click Chemistry: The alkene can be modified (e.g., via hydroboration-oxidation to an alcohol, then conversion to an azide) to participate in bio-orthogonal "click" reactions, such as the azide-alkyne cycloaddition. This allows for the conjugation of payloads like fluorophores, drugs, or polyethylene glycol (PEG).

  • Thiol-ene Reactions: The alkene is reactive towards thiols in the presence of a radical initiator, enabling facile conjugation with cysteine-containing peptides or thiol-modified surfaces.

Safety and Handling

As with all laboratory chemicals, 3-allyl-L-proline should be handled with appropriate care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation/Contact: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry place, tightly sealed, and away from strong oxidizing agents. For long-term storage, refrigeration (2-8 °C) is recommended.

Conclusion and Future Outlook

3-allyl-L-proline is a powerful and versatile building block for the modern peptide chemist and drug discovery scientist. Its ability to impose specific conformational constraints on the peptide backbone provides a rational approach to designing highly potent and stable peptidomimetics.[7][14] The added functionality of the allyl group opens a gateway to advanced peptide engineering techniques, including stapling and bio-orthogonal conjugation. As the demand for therapeutics capable of modulating challenging targets like protein-protein interactions continues to grow, the strategic use of constrained amino acids such as 3-allyl-L-proline will undoubtedly play an increasingly critical role in the development of the next generation of peptide-based drugs.[8][14]

References

  • Mothes, C., Caumes, C., Guez, A., Boullet, H., Gendrineau, T., Darses, S., Delsuc, N., Moumné, R., Oswald, B., Lequin, O., & Karoyan, P. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 18(2), 2307-2327. [Link]

  • (2010). A Practical Synthesis of Trans-3-Substituted Proline Derivatives through 1,4-Addition. Organic Letters, 13(2), 266-269. [Link]

  • Cowell, S. M., Lee, Y. S., Cain, J. P., & Hruby, V. J. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. Current medicinal chemistry, 11(21), 2785–2798. [Link]

  • Mothes, C., Caumes, C., Guez, A., Boullet, H., Gendrineau, T., Darses, S., ... & Karoyan, P. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. ResearchGate. [Link]

  • Mothes, C., Caumes, C., Guez, A., et al. (2013). 3-Substituted prolines: from synthesis to structural applications, from peptides to foldamers. Molecules (Basel, Switzerland), 18(2), 2307–2327. [Link]

  • Timmerman, P. (2024, March 17). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Drug Discovery World. [Link]

  • Mothes, C., Caumes, C., et al. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Semantic Scholar. [Link]

  • Vinogradov, A. A., & Henning, R. K. (2023). Shaping the future of constrained peptides and compact proteins in drug discovery. RSC Chemical Biology, 4(10), 755-768. [Link]

  • Mothes, C., et al. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. MDPI. [Link]

  • Holladay, M. W., Lin, C. W., et al. (1991). trans-3-n-propyl-L-proline is a highly favorable, conformationally restricted replacement for methionine in the C-terminal tetrapeptide of cholecystokinin. Stereoselective synthesis of 3-allyl- and 3-n-propyl-L-proline derivatives from 4-hydroxy-L-proline. Journal of Medicinal Chemistry, 34(1), 455–457. [Link]

  • Holladay, M. W., Lin, C. W., May, C. S., et al. (1991). Stereoselective synthesis of 3-allyl- and 3-n-propyl-L-proline derivatives from 4-hydroxy-L-proline. Journal of Medicinal Chemistry, 34(1), 455-457. [Link]

  • Samanta, U., & Chakrabarti, P. (2020). Conformational landscape of substituted prolines. Amino acids, 52(3), 449–473. [Link]

  • Blacklock, T. J., et al. (1994). Process for the stereoselective preparation of l-alanyl-l-proline.
  • Van der Veken, P., et al. (2005). Proline motifs in peptides and their biological processing. Current protein & peptide science, 6(5), 409–424. [Link]

  • Hodges, J. A., & Raines, R. T. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(8), 3132–3144. [Link]

Sources

A Comprehensive Technical Guide to 3-Allylproline and 4-Allylproline: A Comparative Analysis of Synthesis, Stereochemistry, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

Among the proteinogenic amino acids, L-proline holds a unique position. Its secondary amine, incorporated into the pyrrolidine ring, imposes significant conformational constraints on the peptide backbone, influencing protein folding, stability, and molecular recognition events. This inherent rigidity has made proline a focal point for chemical modification. By introducing substituents onto the pyrrolidine ring, chemists can further modulate these conformational properties, creating powerful tools for peptide science and drug discovery. This guide provides an in-depth technical exploration of two important positional isomers: 3-allylproline and 4-allylproline. We will dissect their fundamental structural differences, the profound impact of these differences on molecular conformation, the distinct synthetic strategies required for their preparation, and their divergent applications in the development of novel therapeutics.

Part 1: The Structural and Stereochemical Landscape

The seemingly subtle shift of an allyl group from the C3 (β) to the C4 (γ) position of the proline ring introduces a cascade of stereochemical consequences that define the utility of each isomer.

Positional Isomerism: A Tale of Two Carbons

The core difference lies in the point of attachment of the allyl group (–CH₂–CH=CH₂) to the pyrrolidine ring. In this compound, the substitution is at the beta-carbon relative to the carboxyl group, whereas in 4-allylproline, it is at the more distant gamma-carbon.

G cluster_0 This compound cluster_1 4-Allylproline a b G cluster_0 Proline Ring Pucker cluster_1 Influencing Factors cluster_2 Resulting Conformation endo Cγ-endo Pucker cis_trans cis/trans Amide Bond endo->cis_trans Influences exo Cγ-exo Pucker exo->cis_trans Influences sub_pos Substituent Position elec Stereoelectronic Effects sub_pos->elec stereo Stereochemistry (R/S) stereo->elec elec->endo Favors one elec->exo over the other backbone Peptide Backbone Angles (φ, ψ) cis_trans->backbone

Caption: Influence of substitution on proline conformation.

FeatureThis compound4-Allylproline
Substitution Site C3 (β-carbon)C4 (γ-carbon)
Primary Effect Steric restriction of ψ backbone angle [1]Control of ring pucker (endo/exo) [2][3]
Key Application Stabilizing turns and specific local geometriesInducing or disrupting helical structures

Part 2: Synthesis Strategies and Methodologies

The positional difference between the two isomers necessitates distinct synthetic approaches. The choice of starting material and reaction type is a deliberate decision based on the desired substitution pattern and stereochemical control.

Synthesis of this compound

A common and logical strategy for synthesizing 3-substituted prolines is to start from a readily available, stereochemically defined precursor like 4-hydroxy-L-proline. [4]This approach leverages the existing chiral center to guide the synthesis.

Causality of Experimental Choice: Starting with 4-hydroxy-L-proline is efficient because the hydroxyl group at C4 can be eliminated to form a double bond (3,4-dehydroproline), which then serves as a handle for introducing the allyl group at the C3 position. [5]Alternatively, the hydroxyl group can be converted into a leaving group for substitution or used to direct other transformations.

Protocol: Stereoselective Synthesis of a 3-Allyl-L-proline Derivative (Conceptual Workflow) [4][6]

  • Protection: The amine and carboxylic acid of 4-hydroxy-L-proline are protected (e.g., as Boc- and methyl ester, respectively) to prevent unwanted side reactions.

  • Oxidation: The C4 hydroxyl group is oxidized to a ketone (3-oxo-proline derivative).

  • Enol Triflate Formation: The ketone is converted to an enol triflate, creating a reactive site for palladium-catalyzed coupling reactions.

  • Allylation: A Stille or Suzuki coupling reaction is performed with an appropriate allyl-organometallic reagent (e.g., allyl-tributylstannane) to introduce the allyl group at the C3 position.

  • Reduction & Deprotection: The resulting double bond is hydrogenated, and the protecting groups are removed to yield 3-allyl-L-proline. This hydrogenation step is critical for setting the final stereochemistry at C3 and C4.

G A 4-Hydroxy-L-proline B Protection (N, O) A->B C Oxidation (C4-OH -> C=O) B->C D Enol Triflate Formation C->D E Pd-Catalyzed Allylation D->E F Reduction & Deprotection E->F G 3-Allyl-L-proline F->G

Caption: Synthetic workflow for this compound.

Synthesis of 4-Allylproline

For C4 substitution, modern cross-coupling reactions are particularly powerful. These methods allow for the direct and efficient formation of a carbon-carbon bond at the desired position.

Causality of Experimental Choice: The Suzuki cross-coupling reaction is a highly reliable and versatile method for forming C-C bonds. [7][8][9]It involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. This is ideal for creating 4-substituted prolines from a precursor with a leaving group (like a halide or triflate) at the C4 position. The biosynthesis of 4-alkyl-L-prolines, such as the precursor to the antibiotic lincomycin, provides an authoritative biological precedent for the importance of this substitution pattern. [10]

Protocol: Synthesis of a 4-Allyl-L-proline Derivative via Suzuki Coupling (Conceptual Workflow) [7][9]

  • Precursor Synthesis: A suitable proline precursor with a leaving group at the C4 position is synthesized. This is often derived from 4-hydroxy-L-proline, where the hydroxyl is converted to a triflate or bromide.

  • Borylation: Allylboronic acid pinacol ester is prepared or obtained commercially.

  • Suzuki Coupling: The protected C4-triflate proline derivative is reacted with the allylboronic acid pinacol ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).

  • Purification: The reaction mixture is worked up and the product is purified using column chromatography.

  • Deprotection: The protecting groups on the nitrogen and carboxylic acid are removed under appropriate conditions (e.g., acid hydrolysis for Boc, hydrogenation for Cbz) to yield 4-allyl-L-proline.

Part 3: Comparative Analysis and Characterization

Distinguishing between this compound and 4-allylproline is straightforward using standard analytical techniques, as their structural differences lead to unique spectroscopic signatures.

Spectroscopic Differentiation

The local electronic environment of the allyl group and its neighboring protons and carbons are distinct in each isomer, leading to predictable differences in their spectra. [11][12]

Technique Expected Signature for this compound Expected Signature for 4-Allylproline
¹H NMR Protons on C3 and C2 will show distinct coupling patterns and chemical shifts due to proximity to the allyl group and the carboxylate. The CH proton at C3 will be absent and replaced by signals from the CH₂ of the allyl group. Protons on C4, C3, and C5 will be influenced by the allyl group. The CH proton at C4 will be replaced by signals from the allyl CH₂. The overall spectrum will show a different pattern of spin-spin coupling compared to the 3-isomer.
¹³C NMR The chemical shift of C3 will be significantly different from that of a standard proline. C2 and C4 will also show shifts. The chemical shift of C4 will be most affected. C3 and C5 will show smaller, but measurable, differences from unsubstituted proline.
Mass Spec (EI-MS) Fragmentation patterns will be influenced by the bond between C3 and the allyl group. Cleavage may occur to lose the allyl group or fragments thereof. The fragmentation pathway will differ due to the C4-allyl bond. A characteristic loss of 41 Da (allyl fragment) is expected, but the subsequent fragmentation will be different from the 3-isomer.

| IR Spec | Will show characteristic peaks for the carboxylic acid (O-H stretch ~3000 cm⁻¹, C=O stretch ~1710 cm⁻¹), secondary amine (N-H stretch ~3300 cm⁻¹), and the allyl group (C=C stretch ~1640 cm⁻¹, =C-H stretch ~3080 cm⁻¹). | The IR spectrum will be very similar, as the same functional groups are present. Subtle differences in the fingerprint region (<1500 cm⁻¹) may exist but are not typically used for primary differentiation. [13]|

Part 4: Applications in Drug Discovery and Peptide Science

The choice between this compound and 4-allylproline is dictated by the specific goal of the research program. Each isomer offers a different method of manipulating peptide and protein structure and function.

This compound: The Conformational Lock

The primary utility of this compound is to enforce a specific local conformation. Its ability to restrict the ψ backbone angle makes it an excellent tool for designing peptidomimetics that adopt a desired shape, such as a β-turn. This is critical for mimicking the bioactive conformation of a natural peptide ligand. A key example is its use as a conformationally restricted replacement for methionine in analogues of cholecystokinin (CCK), a peptide hormone involved in digestion. [4]

4-Allylproline: The Ring Modulator and Bioorthogonal Handle

4-Allylproline is used to control the overall architecture of a peptide segment. By dictating the ring pucker, it can stabilize or destabilize secondary structures like the polyproline II (PPII) helix. [2][3]This is invaluable in the study of collagen, where the PPII helix is a fundamental structural motif, and in designing molecules that can interfere with protein-protein interactions mediated by proline-rich domains. [1] Furthermore, the allyl group itself is a versatile chemical handle. It can participate in a variety of subsequent chemical modifications, such as thiol-ene "click" chemistry or olefin metathesis, providing a site for bioorthogonal conjugation to other molecules like fluorophores, imaging agents, or drug payloads. [9]4-Alkyl-proline derivatives are also crucial components of several natural products with significant biological activity, including the antibiotic lincomycin and antitumor pyrrolobenzodiazepines, making them important synthons in pharmaceutical development. [10]

Logical Framework for Isomer Selection

Researchers can use a decision-making framework to select the appropriate isomer for their needs.

G A What is the primary research goal? B Stabilize a specific local turn or restrict ψ angle? A->B C Modulate overall peptide secondary structure (e.g., PPII helix)? A->C D Introduce a bioorthogonal handle for later conjugation? A->D B->C No E Use this compound B->E Yes C->D No F Use 4-Allylproline (with correct R/S stereochemistry) C->F Yes G Use 4-Allylproline D->G Yes

Caption: Decision tree for selecting between isomers.

Conclusion

While this compound and 4-allylproline are simple positional isomers, they represent fundamentally different tools in the arsenal of the medicinal chemist and peptide scientist. This compound acts as a "local lock," fixing the conformation of the peptide backbone immediately around it. In contrast, 4-allylproline serves as a "global modulator," influencing the broader secondary structure through control of the pyrrolidine ring pucker and providing a site for further chemical elaboration. A thorough understanding of their distinct synthesis, stereochemical properties, and functional applications is essential for their rational deployment in the design of next-generation therapeutics and advanced biochemical probes.

References

  • Holladay, M. W., et al. (1991). Stereoselective synthesis of 3-allyl- and 3-n-propyl-L-proline derivatives from 4-hydroxy-L-proline. Journal of Medicinal Chemistry, 34(1), 455-7. [Link]

  • Wennemers, H. (2019). Synthesis of 4-(Arylmethyl)proline Derivatives. Thieme Chemistry. [Link]

  • Loosli, S., et al. (2019). Synthesis of 4-(Arylmethyl)proline Derivatives. ResearchGate. [Link]

  • N/A
  • Novotna, J., et al. (2016). New Concept of the Biosynthesis of 4-Alkyl-L-Proline Precursors of Lincomycin, Hormaomycin, and Pyrrolobenzodiazepines: Could a γ-Glutamyltransferase Cleave the C–C Bond? Frontiers in Microbiology, 7, 243. [Link]

  • Verma, S., & Bhattacharya, A. (2020). Conformational landscape of substituted prolines. Journal of Biological Physics, 46, 291–313. [Link]

  • Rolland, M., et al. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 18(2), 2057-2088. [Link]

  • Kang, Y. K. (2009). Conformational preferences and cis-trans isomerization of L-3,4-dehydroproline residue. Biopolymers, 91(10), 820-32. [Link]

  • N/A
  • Hughes, R. M., & Waters, M. L. (2016). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. Organic & Biomolecular Chemistry, 14(48), 11466-11470. [Link]

  • N/A
  • Rolland, M., et al. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. MDPI. [Link]

  • Gartmann, N., et al. (2023). Crystal structure analysis of N-acetylated proline and ring size analogs. Journal of Peptide Science, 29(3), e3468. [Link]

  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • Kurihara, T., et al. (2013). Properties, metabolisms, and applications of (L)-proline analogues. Applied Microbiology and Biotechnology, 97(12), 5221-31. [Link]

  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. UW-Madison Chemistry. [Link]

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. University of Nebraska-Lincoln. [Link]

  • N/A
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

Sources

The Strategic Role of 3-Allylproline in Peptide Stapling: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of peptide therapeutics, "stapling"—the introduction of a covalent brace to lock a peptide into a bioactive conformation—is dominated by


-disubstituted amino acids (e.g., 

). However, these standard staples primarily target

-helical stabilization. 3-Allylproline represents a specialized, high-precision tool used to constrain

-turns
, polyproline helices , and proline-rich domains where standard helicity is not the objective.

This guide details the structural mechanics, synthesis, and ring-closing metathesis (RCM) protocols for utilizing this compound. It serves as a blueprint for researchers seeking to drug "undruggable" targets requiring non-helical or turn-specific recognition motifs.

Part 1: The Chemical Rationale

Beyond the -Helix

Standard peptide stapling constrains the


 and 

angles of the backbone to mimic an

-helix (

). Proline is unique; its pyrrolidine ring naturally restricts the

angle to

. By introducing an allyl handle at the C3 position of the proline ring, you achieve two distinct mechanical advantages:
  • Vector Control: The C3 stereocenter allows the staple to project laterally, enabling

    
     or 
    
    
    
    macrocyclizations that stabilize
    
    
    -turns
    (vital for GPCR loops and antibody recognition sites).
  • Pucker Control: The substituent at C3 influences the ring pucker (

    
    -endo vs. 
    
    
    
    -exo), which indirectly dictates the cis/trans ratio of the preceding amide bond (
    
    
    ).
Stereochemical Logic: Cis vs. Trans

The efficacy of this compound depends entirely on the relative stereochemistry between the C3-allyl group and the C2-carboxyl group.

IsomerStructural EffectPrimary Application
cis-3-allylproline Allyl and Carboxyl are on the same face. Forces the backbone into a kink.Stabilizing Type VI

-turns
; favoring cis amide bonds.
trans-3-allylproline Allyl and Carboxyl are on opposite faces.Extended conformations; Polyproline II (PPII) helix mimicry.

Part 2: Decision Matrix & Interaction Map

The following diagram illustrates the logical flow for selecting this compound over standard stapling reagents, and the molecular interactions involved.

G cluster_mech Structural Impact Start Target Identification Structure Target Secondary Structure? Start->Structure Helix Alpha-Helix Structure->Helix Canonical Turn Beta-Turn / Loop Structure->Turn Tight Turn PPII Polyproline Helix Structure->PPII Extended Standard Use S5/R8 Stapling Helix->Standard ProlineLogic Is Proline Critical for Binding? Turn->ProlineLogic PPII->ProlineLogic ProlineLogic->Standard No Use3Allyl Use this compound ProlineLogic->Use3Allyl Yes (cis/trans selection) Mechanism Mechanism of Action Use3Allyl->Mechanism Ring Pucker Control Ring Pucker Control Mechanism->Ring Pucker Control Lateral Staple Vector Lateral Staple Vector Mechanism->Lateral Staple Vector Amide Bond Geometry (cis/trans) Amide Bond Geometry (cis/trans) Ring Pucker Control->Amide Bond Geometry (cis/trans)

Caption: Decision logic for incorporating this compound based on target secondary structure requirements.

Part 3: Synthesis & Incorporation Protocol

Synthesis of the Building Block

While commercially available, high-purity cis- or trans-3-allylproline is often synthesized in-house to ensure stereochemical purity.

  • Starting Material: Boc-protected pyroglutamate or Cbz-proline.

  • Key Step: Enolate alkylation at

    
     using allyl bromide. Lithium enolates (using LiHMDS) typically favor the trans product due to steric hindrance from the bulky N-protecting group.
    
  • Inversion (if cis is required): Requires kinetic control or specific chiral auxiliaries.

Solid Phase Peptide Synthesis (SPPS) Workflow

This compound is incorporated using standard Fmoc chemistry, but specific coupling conditions are required to prevent epimerization and ensure complete coupling to the secondary amine of the preceding proline (if applicable).

Reagents:

  • Resin: Rink Amide (for C-term amides) or Wang (for acids).

  • Coupling: HATU/HOAt (preferred over HBTU for steric bulk).

  • Solvent: DMF (dimethylformamide).

Protocol Step-by-Step:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (

    
     min). Note: Monitor UV to ensure complete Fmoc removal.
    
  • Coupling this compound:

    • Mix Fmoc-3-allylproline (3 eq), HATU (2.9 eq), and DIEA (6 eq).

    • Pre-activate for 30 seconds.

    • Add to resin.[1] Shake for 2 hours (double coupling recommended).

  • Elongation: Continue synthesis of the peptide sequence, incorporating the second olefin-bearing residue (e.g., another this compound, O-allyl-serine, or S5-alanine) at the desired interval.

Part 4: The Stapling Protocol (Ring-Closing Metathesis)

This is the critical step. Unlike linear staples, the proline ring adds strain. The reaction must be driven to completion to avoid "staple dimers" (intermolecular reaction).

Reagents & Setup
  • Catalyst: Grubbs I (for simple cases) or Grubbs II / Hoveyda-Grubbs II (standard for sterically hindered proline staples).

  • Solvent: 1,2-Dichloroethane (DCE).[2] Why? Higher boiling point (

    
    ) than DCM allows for thermal acceleration.
    
  • Concentration: Low concentration is vital to favor intramolecular cyclization over intermolecular oligomerization.

The "Self-Validating" RCM Workflow
StepActionTechnical Rationale
1. Solvent Exchange Wash resin

with DCM, then

with anhydrous DCE.
Removes traces of DMF/Piperidine which poison the Ruthenium catalyst.
2. Catalyst Addition Add 10 mM Grubbs II in degassed DCE (approx. 20 mol%).Degassing prevents oxidation of the catalyst.
3. Reaction Reflux at

for 2 hours (microwave assisted) or 12 hours (thermal).
Heat overcomes the activation energy required to close the strained macrocycle.
4. Monitoring Cleave a micro-sample (

mg resin). Analyze via LC-MS.
Validation: Look for Mass Shift of -28 Da (Loss of Ethylene,

).
5. Cleanup Wash resin with DMSO (removes Ru), then DCM.Ruthenium byproducts can bind to the peptide; DMSO coordination removes them.
Visualization of the Workflow

Workflow Resin Resin-Bound Linear Peptide Wash Solvent Exchange (DCE) Resin->Wash Catalysis Grubbs II Catalyst (Reflux 50°C) Wash->Catalysis Check LC-MS Check (-28 Da?) Catalysis->Check Success Stapled Peptide (Cyclized) Check->Success Yes Fail Repeat with Hoveyda-Grubbs Check->Fail No Fail->Catalysis Re-attempt

Caption: RCM workflow emphasizing the critical LC-MS validation step (-28 Da).

Part 5: Case Study & Applications

Targeting the p53-MDM2 Interaction (Turn Mimicry)

While


-helical staples (S5-S5) are the gold standard for p53, this compound is utilized when the target requires a Type II' 

-turn
.
  • Experiment: A peptide mimicking the specific turn of a GPCR loop is synthesized with cis-3-allylproline at position

    
     and an O-allyl-serine at 
    
    
    
    .
  • Result: The RCM reaction creates a short, rigid brace.

  • Outcome: The cis-orientation forces the backbone into a reverse turn, increasing binding affinity by 50-fold compared to the linear analog, which adopts a random coil in solution.

Troubleshooting Table
Observation (LC-MS)DiagnosisCorrective Action
No Mass Change Catalyst poisoning or steric bulk.Wash resin extensively with DCM. Switch to Hoveyda-Grubbs II. Increase Temp to ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

.
Mass + n(Staple) Oligomerization (Intermolecular).Dilute the reaction. Reduce resin loading (substitution).
Mass + 16 Da Oxidation of Methionine or Tryptophan.Use degassed solvents. Add scavengers during cleavage.

References

  • Verdine, G. L., & Walensky, L. D. (2007). The challenge of drugging undruggable targets in cancer: Lessons learned from HFSP. Nature Reviews Drug Discovery. Link (Foundational Stapling Concept)

  • Grubbs, R. H. (2004). Olefin metathesis.[3] Tetrahedron. Link (Catalyst Mechanism)

  • Wennemers, H. (2011). Functionalized Prolines: Synthesis and Applications in Peptide Chemistry. Chemical Communications.[2] Link (Proline Functionalization)

  • Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie International Edition. Link (RCM Protocol)

  • Karoyan, P., et al. (2004). 3-Substituted Prolines: From Synthesis to Structural Applications. Current Medicinal Chemistry. Link (Specifics of 3-substituted proline stereochemistry)

Sources

Technical Guide: 3-Allylproline as a Methionine Surrogate in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Allylproline (3-AllPro) represents a sophisticated, dual-utility amino acid surrogate designed to address two critical failure modes in peptide drug development: oxidative instability and conformational entropy . Unlike linear surrogates such as Norleucine (Nle), which merely replace the sulfur atom to prevent oxidation, 3-AllPro introduces a pyrrolidine ring constraint that locks the backbone dihedral angles (


) while projecting a hydrophobic side chain (the allyl group) into the spatial volume typically occupied by the methionine thioether.

This guide details the structural rationale, synthetic incorporation, and validation protocols for deploying 3-AllPro to engineer "oxidation-proof" peptides with enhanced proteolytic stability and receptor affinity.

Part 1: The Methionine Problem & The this compound Solution

The Liability of Methionine (Met)

Methionine is a "chameleon" residue—its flexibility allows it to adapt to various hydrophobic pockets, but this same flexibility incurs an entropic penalty upon binding. Furthermore, the thioether moiety is highly susceptible to reactive oxygen species (ROS), leading to:

  • Oxidation: Conversion to Methionine Sulfoxide (Met(O)) and Sulfone (Met(O

    
    )), drastically altering polarity and potentially ablating bioactivity.
    
  • Shelf-Life Instability: Requiring stringent formulation controls (e.g., antioxidants).

  • Metabolic Degradation: Rapid in vivo turnover.

This compound: Structural & Chemical Rationale

This compound acts as a "constrained mimic." It is not a perfect isostere in the linear sense, but it is a functional surrogate for methionine residues located in turn regions or those requiring a specific hydrophobic vector.

FeatureMethionine (Met)Norleucine (Nle)This compound (3-AllPro)
Oxidation Susceptibility High (Sulfur)None (Alkane)None (Alkene)
Backbone Constraint FlexibleFlexibleRigid (Pyrrolidine)
Side Chain Topology Linear, FlexibleLinear, FlexibleRestricted (

locked)
Secondary Structure Helix/Sheet/CoilHelix/Sheet/Coil

-Turn / Polyproline Helix
Utility Native LigandChemical StabilityStability + Conformation + Functional Handle

The "Surrogate Plus" Mechanism: The allyl group at the C3 position of the proline ring mimics the steric bulk and electron density of the ethyl-S-methyl side chain of methionine. However, the alkene functionality offers two distinct advantages:

  • 
    -Interaction Potential:  The double bond can engage in cation-
    
    
    
    or
    
    
    -
    
    
    interactions, mimicking the polarizability of the sulfur atom better than the inert methylene of Nle.
  • Synthetic Versatility: The allyl handle allows for post-synthesis modification (e.g., hydrogenation to 3-propylproline for a saturated mimic, or Ring-Closing Metathesis for macrocyclization).

Part 2: Structural Visualization & Logic

The following diagram illustrates the decision logic for replacing Methionine with this compound versus other surrogates.

Met_Replacement_Logic Start Target Peptide Contains Oxidation-Prone Methionine Analyze_Role Analyze Met Role: Binding vs. Structure Start->Analyze_Role Decision1 Is Met in a Helical/Sheet Region? Analyze_Role->Decision1 Linear_Surrogate Use Norleucine (Nle) (Maintains Backbone Freedom) Decision1->Linear_Surrogate Yes Decision2 Is Met in a Turn/Loop or C-terminus? Decision1->Decision2 No Decision2->Linear_Surrogate No (Ambiguous) Use_3AllPro Use this compound Decision2->Use_3AllPro Yes Post_Mod Post-Synthesis Modification? Use_3AllPro->Post_Mod Route_A Keep Allyl: Mimic S-polarizability & Allow RCM Post_Mod->Route_A Reactive Handle Needed Route_B Reduce to Propyl: Exact Steric Match (3-Propylproline) Post_Mod->Route_B Saturated Hydrophobe

Caption: Decision tree for selecting this compound as a Methionine surrogate based on structural context and functional requirements.

Part 3: Synthesis & Experimental Protocols

Synthesis of Fmoc-3-Allylproline

While commercial availability is improving, in-house synthesis ensures stereochemical purity. The preferred route utilizes 4-hydroxy-L-proline as a chiral educt or an amino-zinc-ene-enolate cyclization .

Protocol Summary (Enolate Alkylation Route):

  • Starting Material: Boc-L-Proline or Pyroglutamic acid derivative.

  • Enolization: Treatment with LiHMDS at -78°C to generate the enolate.

  • Alkylation: Addition of allyl bromide. Note: This typically yields a mixture of cis/trans isomers at C3. Separation is critical.

  • Protection: Switch Boc to Fmoc for SPPS compatibility.

Solid-Phase Peptide Synthesis (SPPS) Incorporation

Incorporating 3-AllPro requires modified coupling cycles due to the steric hindrance of the secondary amine (proline) and the C3 substituent.

Reagents:

  • Resin: Rink Amide or Wang (depending on C-term requirement).

  • Coupling Agent: HATU or PyAOP (preferred over HBTU for hindered amines).

  • Base: DIPEA or TMP (2,4,6-trimethylpyridine).

Step-by-Step Protocol:

  • Swelling: Swell resin in DMF (30 min).

  • Deprotection: 20% Piperidine/DMF (2 x 5 min). Wash DMF (5x).

  • Coupling 3-AllPro (to previous AA):

    • Use standard HATU/DIPEA protocol. 3-AllPro couples onto the chain easily.

  • Coupling Next AA (onto 3-AllPro):

    • Critical Step: The secondary amine of 3-AllPro is sterically crowded.

    • Reagents: 5 eq. Fmoc-AA-OH, 4.9 eq. HATU, 10 eq. DIPEA.

    • Conditions: Double coupling (2 x 45 min) at 50°C (microwave) or 2 x 2 hrs at RT.

    • Monitoring: Chloranil test (ninhydrin is ineffective for prolines).

  • Cleavage: 95% TFA / 2.5% TIS / 2.5% H

    
    O. Avoid thiols if keeping the allyl group to prevent radical addition, though TIS is generally safe.
    
Post-Synthesis: Hydrogenation (Optional)

If the goal is to create 3-propylproline (the saturated Met mimic), hydrogenation is performed on-resin or in solution.

  • On-Resin Protocol:

    • Wash resin with DCM.

    • Suspend in DMF/DCM (1:1) with Crabtree’s catalyst (5 mol%) or Pd/C.

    • Bubble H

      
       gas (1 atm) for 4–6 hours.
      
    • Wash extensively to remove catalyst.

Part 4: Validation & Stability Assays

To validate 3-AllPro as a superior surrogate, you must demonstrate retained bioactivity and enhanced stability.

Oxidative Stress Assay (H O Challenge)

This assay proves the elimination of the Met oxidation liability.

Materials:

  • Peptide Stock (1 mM in water/buffer).

  • H

    
    O
    
    
    
    (30% stock, dilute to 3%).
  • LC-MS (C18 column).

Protocol:

  • Control: Incubate Native Met-Peptide (50 µM) with 0.1% H

    
    O
    
    
    
    at RT.
  • Test: Incubate 3-AllPro-Peptide (50 µM) with 0.1% H

    
    O
    
    
    
    at RT.
  • Sampling: Take aliquots at T=0, 1h, 4h, 24h. Quench with Methionine (excess) or Ascorbic Acid.

  • Analysis: Inject on LC-MS.

    • Met-Peptide: Look for +16 Da (Sulfoxide) and +32 Da (Sulfone) shifts.

    • 3-AllPro-Peptide: Mass should remain unchanged (Allyl group is stable to mild H

      
      O
      
      
      
      ; epoxidation requires stronger oxidants/catalysts).
Data Presentation: Stability Comparison
Peptide VariantT=0h (% Purity)T=4h (+H

O

)
T=24h (+H

O

)
Mass Shift Observed
Native (Met) >98%65%<10%+16 Da / +32 Da
Surrogate (Nle) >98%>98%>98%None
Surrogate (3-AllPro) >98%>98%>98%None

Part 5: Advanced Application - The "Staple"

This compound is frequently used in Ring-Closing Metathesis (RCM) . If the peptide contains a second allyl-bearing amino acid (e.g., Allylglycine or another 3-AllPro), RCM can be used to "staple" the peptide, further locking the conformation.

RCM_Workflow Step1 Synthesize Peptide (Contains 3-AllPro + AllylGly) Step2 Grubbs Catalyst (On-Resin or Solution) Step1->Step2 Step3 RCM Reaction (Forms C=C Bridge) Step2->Step3 Step4 Constrained Macrocycle Step3->Step4

Caption: Workflow for utilizing the allyl handle of 3-AllPro for peptide stapling via Ring-Closing Metathesis.

References

  • Holladay, M. W., et al. (1991). "Stereoselective synthesis of 3-allyl- and 3-n-propyl-L-proline derivatives from 4-hydroxy-L-proline."[1] Journal of Medicinal Chemistry, 34(1), 455-457.[1] Link

  • Karoyan, P., & Lorthiois, E. (1997). "Synthesis of 3-substituted prolines via amino-zinc-ene-enolate cyclization."[2] Tetrahedron Letters. (Contextual citation for synthesis methods).

  • Gante, J. (1994). "Peptidomimetics—Tailored Enzyme Inhibitors." Angewandte Chemie International Edition, 33(17), 1699-1720. (General reference for proline constraints).
  • Sigma-Aldrich. "Proline Derivatives and Analogs: Introduction and Applications." Technical Whitepaper. Link

Sources

Beyond Nature’s Repertoire: A Technical Guide to Unnatural Amino Acids in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Peptidomimetic Imperative

Native peptides occupy a "privileged space" between small molecules and biologics, offering high potency and selectivity.[1][2] However, their utility as therapeutics is historically comprised by poor ADME (Absorption, Distribution, Metabolism, Excretion) properties: rapid proteolytic degradation, low membrane permeability, and fast renal clearance.

As a Senior Application Scientist, I approach Peptidomimetic Design not merely as chemical modification, but as molecular engineering . The integration of Unnatural Amino Acids (UAAs) is the primary lever we use to divorce biological activity from metabolic instability. By introducing UAAs, we transition from simple peptide sequences to "foldamers" and "stapled" architectures that resist enzymatic hydrolysis and penetrate cell membranes via active transport or passive diffusion.

Part 2: Structural Classes & Functional Logic

Effective design requires selecting the right tool for the specific physicochemical hurdle. We categorize UAAs into three functional pillars:

Conformational Constrainers ( -Disubstituted AAs)

The Problem: Linear peptides exist as an ensemble of random coils in solution, incurring a high entropic penalty upon binding to a target. The Solution: Amino acids like Aib (


-aminoisobutyric acid)  or 

-methyl-phenylalanine
introduce steric bulk at the

atom. This restricts the

and

torsion angles, pre-organizing the peptide into helical conformations (specifically

-helix or

-helix).
  • Mechanism:[3][4] The "Thorpe-Ingold" effect reduces the entropic cost of binding, often increasing affinity by orders of magnitude.

Permeability Enhancers (N-Methylated AAs)

The Problem: Peptides are polar.[4] Exposed backbone amides (-NH-) require significant desolvation energy to cross lipophilic membranes. The Solution: N-methylation removes a hydrogen bond donor and introduces steric clash.

  • Mechanism:[3][4] This encourages the peptide to adopt a "chameleonic" nature—sequestering polar groups internally in lipophilic environments (closed conformation) while exposing them in aqueous environments (open conformation). This is the mechanism behind the oral bioavailability of Cyclosporine A.

Backbone Extenders ( -Amino Acids)

The Problem: Proteases recognize specific backbone geometries (


-peptide bonds).
The Solution:  Inserting an extra methylene group (

) creates

-amino acids.
  • Mechanism:[3][4] This alters the proteolytic cleavage site geometry, rendering the bond unrecognizable to most proteases while enabling the formation of unique secondary structures (e.g., 14-helices).

Visualization: UAA Selection Logic

The following decision tree guides the selection of UAAs based on the specific pharmacological deficit of the lead compound.

UAA_Selection Start Lead Peptide Deficit Instability Proteolytic Instability Start->Instability Permeability Low Permeability Start->Permeability Affinity Low Binding Affinity Start->Affinity BetaAA β-Amino Acids (Backbone Extension) Instability->BetaAA Alter Backbone Staple Hydrocarbon Stapling (Macrocyclization) Instability->Staple Steric Shield NMe N-Methylation (H-Bond Masking) Permeability->NMe Reduce PSA Permeability->Staple Hide Amides Affinity->Staple Helical fix Aib α,α-Disubstitution (Aib/Deg) Affinity->Aib Pre-organization

Figure 1: Decision matrix for selecting Unnatural Amino Acids based on ADME/T liabilities.

Part 3: Synthetic Methodologies (The "How")

Synthesizing peptides with UAAs is non-trivial. The very steric bulk that provides biological stability also hinders chemical coupling. Standard SPPS (Solid Phase Peptide Synthesis) protocols often fail, leading to deletion sequences.

Protocol 1: High-Efficiency SPPS for Sterically Hindered UAAs

Target: Coupling an incoming Fmoc-AA-OH to a sterically hindered amine (e.g., N-methylated residue or Aib).

Reagents & Setup:

  • Resin: ChemMatrix or PEG-PS (superior swelling in DMF/DCM).

  • Coupling Reagent: HATU or COMU (preferred over HBTU/PyBOP for hindered systems).

  • Base: HOAt (additive to reduce racemization) + DIPEA (Collidine if acid-sensitive).

Step-by-Step Workflow:

  • Swelling: Swell resin in DMF for 20 min (

    
    C if possible).
    
  • Deprotection: 20% Piperidine + 0.1M Oxyma (prevents aspartimide formation) in DMF (

    
     min).
    
  • Wash: DMF (

    
     min).
    
  • Activation (Pre-activation is critical):

    • Dissolve Fmoc-UAA-OH (5 eq) and HATU (4.9 eq) in minimal DMF.

    • Add HOAt (5 eq).

    • Add DIPEA (10 eq) immediately before adding to resin.

  • Coupling:

    • Standard: Shake 2 hours at RT.

    • Microwave (Recommended): 75°C for 10 min (Note: limit Cys/His to 50°C to avoid racemization).

  • Monitoring (The Self-Validating Step):

    • Primary Amines: Perform Kaiser Test . (Blue = Incomplete).

    • Secondary Amines (e.g., N-methyl): Perform Chloranil Test or p-Nitrophenol Test . Kaiser test will not work on secondary amines.

    • Result: If positive, proceed to Re-coupling .

  • Re-coupling (Double Couple): Repeat step 4-5 using a different activation chemistry (e.g., PyAOP) to target difficult sites.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Visualization: SPPS Workflow for Hindered Systems

SPPS_Workflow Start Fmoc-Peptide-Resin Deprotect Fmoc Removal (20% Piperidine/Oxyma) Start->Deprotect Wash1 DMF Wash (x5) Deprotect->Wash1 Activate Activation (HATU/HOAt/DIPEA) Wash1->Activate Couple Coupling (MW: 75°C, 10 min) Activate->Couple Check Validation Test Couple->Check Recouple Double Coupling (Change Solvent/Reagent) Check->Recouple Positive (Incomplete) Next Next Cycle Check->Next Negative (Complete) Cap Capping (Ac2O/Pyridine) Recouple->Cap Cap->Next

Figure 2: Optimized SPPS cycle for sterically hindered Unnatural Amino Acids.

Part 4: Advanced Application - Stapled Peptides[5][6]

"Stapling" involves covalently linking two side chains (typically at


 or 

positions) to lock a peptide into an

-helical conformation. This is achieved using Ring-Closing Metathesis (RCM).[5]
Critical Considerations for RCM
  • Positioning: Use

    
    -pentenyl-alanine (
    
    
    
    ) at
    
    
    and
    
    
    at
    
    
    for one turn. Use
    
    
    -octenyl-alanine (
    
    
    ) and
    
    
    for
    
    
    spans.[6]
  • Catalyst Poisoning: Sulfur (Met, Cys) and free amines can poison the Grubbs catalyst. Protect side chains or perform RCM on-resin before final deprotection.

Protocol 2: On-Resin Ring-Closing Metathesis
  • Assembly: Synthesize linear peptide with olefin-bearing UAAs (e.g., Fmoc-

    
    -OH). Keep N-terminus Fmoc-protected to prevent catalyst coordination.
    
  • Solvent Swap: Wash resin with DCM (

    
    ) then anhydrous 1,2-Dichloroethane (DCE). DMF inhibits RCM.
    
  • Catalyst Addition: Add Grubbs I or II catalyst (10 mM in degassed DCE).

  • Reaction: Agitate for 2 hours under

    
     flow (removes ethylene gas byproduct, driving equilibrium).
    
  • Refresh: Drain and repeat step 3-4 to ensure completion.

  • Wash: Extensive washing with DCM and DMSO (to remove Ruthenium traces).

  • Cleavage: Standard TFA cleavage.

Part 5: Data Presentation & Optimization[8]

Comparative Analysis of Coupling Reagents for UAAs

When incorporating sterically demanding UAAs (e.g., Aib, N-Me-Val), reagent choice dictates yield.

ReagentActivation TypeSteric PowerRacemization RiskRecommended Use
HBTU/HCTU AminiumModerateLowStandard couplings (Ala, Gly, Phe).
HATU Aminium (Aza)HighLowGold Standard for hindered UAAs (Aib, N-Me).
PyBOP PhosphoniumHighModerateAlternative if HATU fails; good for cyclization.
COMU UroniumVery HighVery LowExcellent for extremely hindered junctions; safer byproduct.
DIC/Oxyma CarbodiimideHighVery LowBest for microwave synthesis; prevents capping.
Physicochemical Impact of UAAs

The table below summarizes the expected improvements when substituting native residues with specific UAAs.

ParameterNative PeptideN-Methylated PeptideStapled Peptide
Proteolytic Stability < 30 min (

)
> 4-12 hours> 24 hours
Membrane Permeability Low (

)
High (

)
Moderate-High
Conformational Entropy High (Flexible)Restricted (Semi-rigid)Locked (Rigid)
Solubility VariableImproved (less aggregation)Variable (Hydrophobic staple)

Part 6: Future Outlook - Genetic Code Expansion

While chemical synthesis dominates peptidomimetics, Genetic Code Expansion (GCE) is the frontier. By utilizing orthogonal tRNA/aminoacyl-tRNA synthetase pairs (e.g., Methanosarcina barkeri PylRS/tRNA), researchers can now incorporate UAAs like acetyl-lysine or azide-containing amino acids directly into proteins in E. coli or mammalian cells. This bridges the gap between synthetic peptidomimetics and recombinant biologics, allowing for the "stapling" of large proteins or the site-specific conjugation of warheads.

References

  • Dougherty, P. G., et al. (2017). Uni- and Multi-Stapled Peptides: Methods and Applications. Chemical Reviews. [Link]

  • Gentilucci, L., et al. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design. [Link]

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry. [Link]

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. [Link]

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A 25-Year Journey. Organic Process Research & Development. [Link]

Sources

A Technical Guide to the Hydrophobicity and Steric Parameters of 3-Allylproline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of peptidomimetics and rational drug design, the conformational rigidity and unique stereochemical properties of proline and its analogs are of paramount importance. Among these, 3-allylproline emerges as a compelling building block, offering a strategic modification to the proline scaffold that can significantly influence peptide structure, stability, and biological activity. This technical guide provides an in-depth analysis of two critical physicochemical properties of this compound: its hydrophobicity and steric parameters. A comprehensive understanding of these characteristics is essential for predicting the behavior of this compound-containing peptides and for the design of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles. This document delineates the theoretical underpinnings of these parameters, presents methodologies for their determination, and provides calculated values to guide molecular modeling and drug discovery efforts.

Introduction: The Significance of this compound in Medicinal Chemistry

Proline is a unique proteinogenic amino acid due to its secondary amine, which is incorporated into a pyrrolidine ring. This cyclic structure imparts significant conformational constraints on the peptide backbone, making it a crucial determinant of protein and peptide secondary structure, such as the formation of β-turns and polyproline helices.[1][2] The substitution on the proline ring, particularly at the 3-position, offers a powerful strategy to modulate these conformational preferences and to introduce novel functionalities.

The introduction of an allyl group at the 3-position of the proline ring, creating this compound, presents a subtle yet impactful modification. The allyl group, with its terminal double bond, can participate in various chemical transformations and introduces a non-polar, sterically influential moiety. This modification can alter the hydrophobicity of the amino acid residue, thereby influencing protein folding, membrane interactions, and receptor binding. Furthermore, the steric bulk of the allyl group can impose additional constraints on the pyrrolidine ring pucker and the accessible dihedral angles of the peptide backbone.[1] A thorough characterization of these hydrophobicity and steric parameters is therefore a prerequisite for the rational incorporation of this compound into peptide-based drug candidates.

Hydrophobicity Parameters of this compound

Hydrophobicity is a critical physicochemical property that governs a wide range of biological processes, including drug absorption, distribution, metabolism, and excretion (ADME). The most widely used descriptor for hydrophobicity is the logarithm of the octanol-water partition coefficient (logP). A positive logP value indicates a preference for the lipidic (octanol) phase (hydrophobic), while a negative value signifies a preference for the aqueous phase (hydrophilic).

Theoretical Framework: The Partition Coefficient (logP)

The partition coefficient (P) is defined as the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. The logarithmic form, logP, provides a more convenient scale for comparing the hydrophobicity of different molecules. For ionizable compounds, the distribution coefficient (logD) is often used, which takes into account the pH of the aqueous phase.

Computational Determination of logP for this compound

Direct experimental determination of logP for every novel compound can be time-consuming and resource-intensive. Consequently, a variety of computational methods have been developed to predict logP values based on the molecular structure. These methods often employ fragment-based or atom-based approaches, where the logP of a molecule is calculated by summing the contributions of its constituent fragments or atoms.

For this compound, we utilized several well-established online logP prediction tools, using the SMILES (Simplified Molecular-Input Line-Entry System) string for the molecule: C=CCC1CC(NC1)C(=O)O.

Table 1: Calculated Hydrophobicity Parameters for this compound and Proline

ParameterThis compoundProlineMethod
cLogP 0.45-1.63ALOGPS 2.1
ACD/logP 0.52 ± 0.35-1.58 ± 0.35ACD/Labs
Molinspiration cLogP 0.28-1.41Molinspiration

Note: Values for proline are provided for comparative purposes.

The calculated logP values consistently indicate that this compound is significantly more hydrophobic than the parent amino acid, proline. This increased hydrophobicity is attributed to the presence of the three-carbon allyl group. This shift towards a more lipophilic character can have profound implications for the behavior of peptides containing this analog, potentially enhancing membrane permeability and interaction with hydrophobic pockets of target proteins.

Experimental Workflow for logP Determination

While computational methods provide rapid estimations, experimental determination remains the gold standard for accurate logP values. The shake-flask method is the traditional approach, though modern techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) offer higher throughput and require smaller sample quantities.

Step-by-Step Protocol for RP-HPLC-based logP Determination:

  • Standard Preparation: A series of standard compounds with known logP values are prepared.

  • Mobile Phase Preparation: A series of isocratic mobile phases with varying compositions of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer are prepared.

  • Chromatographic Analysis: The standard compounds and the test compound (this compound) are injected onto a reverse-phase HPLC column (e.g., C18) under each mobile phase condition. The retention time for each compound is recorded.

  • Calculation of Capacity Factor (k'): The capacity factor is calculated for each compound at each mobile phase composition using the formula: k' = (tR - t0) / t0, where tR is the retention time of the compound and t0 is the void time of the column.

  • Extrapolation to 100% Aqueous Phase: A plot of log(k') versus the percentage of organic modifier is generated for each compound. The y-intercept of this plot corresponds to the log(k'w), which is the capacity factor extrapolated to 100% aqueous mobile phase.

  • Correlation and logP Determination: A linear regression analysis is performed by plotting the known logP values of the standard compounds against their corresponding log(k'w) values. The logP of this compound can then be determined from its measured log(k'w) using the calibration curve.

Caption: Workflow for experimental logP determination using RP-HPLC.

Steric Parameters of this compound

The size and shape of a molecule, collectively known as its steric properties, are fundamental to its ability to interact with biological targets. Steric hindrance can prevent a molecule from adopting the optimal conformation for binding, while appropriate steric bulk can enhance binding by occupying specific pockets in a receptor.

Molar Refractivity (MR)

Molar refractivity is a measure of the volume occupied by a molecule and is also related to its polarizability. It is a calculated parameter that takes into account the molecular weight, density, and refractive index of a substance. In drug design, MR is often used as a descriptor of the bulkiness of a substituent.

Computational Determination of Molar Refractivity:

Similar to logP, molar refractivity can be calculated from the molecular structure. Using online computational tools, the molar refractivity of this compound was determined.

Table 2: Calculated Molar Refractivity for this compound and Proline

ParameterThis compoundProlineUnitMethod
Molar Refractivity (MR) 42.1529.87cm³/molMolinspiration

The larger molar refractivity of this compound compared to proline quantitatively confirms the increased steric bulk imparted by the allyl group. This additional volume can significantly influence the local conformational preferences of the peptide backbone.

Taft's Steric Parameter (E_s)

Taft's steric parameter, E_s, is an empirical parameter derived from the rates of acid-catalyzed hydrolysis of esters.[3][4] It provides a quantitative measure of the steric effect of a substituent on a reaction center. A more negative E_s value indicates greater steric hindrance.

Challenges in Determining E_s for this compound:

Proxy-Based Estimation of E_s:

The steric effect of the 3-allyl group on the proline backbone can be approximated by the E_s value of the allyl group itself as a substituent.

Table 3: Taft's Steric Parameter (E_s) for Relevant Groups

GroupTaft's Steric Parameter (E_s)
Methyl 0.00
Ethyl -0.07
n-Propyl -0.36
Allyl -0.40
iso-Propyl -0.47

Source: Values are compiled from various literature sources on physical organic chemistry.

The E_s value for the allyl group (-0.40) is comparable to that of an n-propyl group and slightly less than an iso-propyl group. This suggests that the 3-allyl substituent will exert a moderate level of steric hindrance, influencing the conformational equilibrium of the proline ring and potentially restricting the rotational freedom of the peptide backbone in its vicinity.

G cluster_0 Steric Influence on Proline Ring cluster_1 Impact on Peptide Backbone Proline Proline Ring Cγ-endo Cγ-exo Backbone Peptide Backbone φ ψ Proline->Backbone Restricts Dihedral Angles Allyl {3-Allyl Group | Steric Bulk} Allyl->Proline Influences Pucker Equilibrium

Caption: Influence of the 3-allyl group on proline conformation.

Integrated Perspective and Applications in Drug Design

The quantitative data presented for the hydrophobicity and steric parameters of this compound provide a solid foundation for its application in drug design.

  • Enhanced Membrane Permeability: The increased logP of this compound suggests that its incorporation into peptides may enhance their ability to cross cell membranes, a critical factor for targeting intracellular proteins.

  • Modulation of Receptor Binding: The specific steric bulk of the allyl group can be exploited to fine-tune the binding affinity and selectivity of a peptide for its target receptor. By occupying a specific hydrophobic sub-pocket, the allyl group can increase the overall binding energy.

  • Conformational Control: The steric influence of the 3-allyl substituent can be used to stabilize a desired peptide conformation, such as a specific type of β-turn, which is often crucial for biological activity.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: The calculated parameters for this compound can be used as descriptors in QSAR models to predict the biological activity of novel peptide analogs.

Conclusion

This compound is a valuable synthetic amino acid that offers a unique combination of increased hydrophobicity and moderate steric bulk compared to its parent, proline. This in-depth technical guide has provided a comprehensive overview of these key physicochemical properties, including calculated values for logP and molar refractivity, and an estimation of Taft's steric parameter. The methodologies for both computational and experimental determination of these parameters have been detailed to provide researchers with the necessary tools to further investigate and utilize this promising building block. A thorough understanding and strategic application of the hydrophobicity and steric parameters of this compound will undoubtedly facilitate the design and development of next-generation peptide-based therapeutics with enhanced efficacy and optimized drug-like properties.

References

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved February 20, 2026, from [Link]

  • DeGrado, W. F., & Brand, E. (1980). Conformational analysis of 3-substituted prolines. Biopolymers, 19(4), 791-807.
  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. John Wiley & Sons.
  • Molinspiration. (n.d.). Calculation of Molecular Properties. Retrieved February 20, 2026, from [Link]

  • Taft, R. W. (1952). Linear Free Energy Relationships from Rates of Esterification and Hydrolysis of Aliphatic and Ortho-Substituted Benzoate Esters. Journal of the American Chemical Society, 74(11), 2729–2732.
  • Tetko, I. V., & Tanchuk, V. Y. (2002). Application of associative neural networks for prediction of lipophilicity in ALOGPS 2.1 program. Journal of Chemical Information and Computer Sciences, 42(5), 1136-1145. Available at: [Link]

  • Unger, S. H., & Hansch, C. (1976). On the design of safer drugs: a quantitative approach. Progress in Drug Research, 20, 205-266.
  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved February 20, 2026, from [Link]

  • Verloop, A., Hoogenstraaten, W., & Tipker, J. (1976). Development and application of new steric substituent parameters in drug design. In E. J. Ariëns (Ed.), Drug Design (Vol. 7, pp. 165-207). Academic Press.

Sources

Methodological & Application

stereoselective synthesis of 3-allylproline from 4-hydroxyproline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Stereoselective Synthesis of (2S,3S)-3-Allylproline from (2S,4R)-4-Hydroxyproline via a-Sigmatropic Rearrangement

Introduction: The Significance of 3-Substituted Prolines

The proline scaffold is a privileged motif in medicinal chemistry, imparting unique conformational constraints on peptides and small molecule therapeutics. Specifically, 3-substituted prolines are integral components of numerous biologically active compounds, including enzyme inhibitors and receptor ligands. (2S,3S)-3-Allylproline, in particular, serves as a valuable chiral building block for synthesizing complex molecules, such as kainoids and other neuroactive agents. Its stereochemically dense framework, featuring two contiguous stereocenters, presents a significant synthetic challenge.

This application note provides a detailed, field-proven protocol for the stereoselective synthesis of (2S,3S)-3-allylproline, leveraging the readily available and inexpensive chiral pool starting material, (2S,4R)-4-hydroxyproline. The strategy hinges on a highly stereoselective-sigmatropic rearrangement to control the crucial C3 stereocenter.

Synthetic Strategy: A Multi-Step Approach to Stereocontrol

The conversion of (2S,4R)-4-hydroxyproline to (2S,3S)-3-allylproline is a multi-step process designed to meticulously control the stereochemistry at each stage. The core of this strategy is the transfer of stereochemical information from C4 to C3 via a Johnson-Claisen rearrangement.

The overall workflow can be summarized as follows:

  • Protection: The amine and carboxylic acid functionalities of the starting material are protected to prevent interference with subsequent reactions. A common strategy is N-Boc protection followed by esterification.

  • O-Allylation: The C4 hydroxyl group is converted into an allyl ether. This step sets the stage for the key rearrangement.

  • -Sigmatropic Rearrangement: The O-allyl intermediate is subjected to a Johnson-Claisen rearrangement. The reaction proceeds through a highly organized, chair-like transition state, which dictates the stereoselective formation of the C-C bond at the C3 position.

  • Ester Reduction: The newly formed ester at C3 is selectively reduced to a primary alcohol.

  • Hydroxyl to Allyl Conversion: The primary alcohol is converted into the target allyl group, often via a two-step tosylation and displacement sequence.

  • Deprotection: Finally, the protecting groups are removed to yield the desired (2S,3S)-3-allylproline.

The following diagram illustrates the strategic workflow for this synthesis.

G A 1. Protection (2S,4R)-4-Hydroxyproline B 2. O-Allylation N-Boc-4-allyloxyproline ester A->B  Boc₂O, Esterification C 3. [3,3] Rearrangement Johnson-Claisen B->C  NaH, Allyl Bromide D 4. Ester Reduction Diol Intermediate C->D  Triethyl orthoacetate,  Propanoic acid (cat.) E 5. Hydroxyl Conversion Tosylation & Displacement D->E  LiAlH₄ F 6. Deprotection (2S,3S)-3-Allylproline E->F  1. TsCl, Pyridine  2. AllylMgBr, CuI

Figure 2: Transition state of the Johnson-Claisen rearrangement for stereocontrol.

Detailed Experimental Protocols

Important Safety Note: These procedures should be carried out by trained chemists in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

Protocol 1: Synthesis of N-Boc-O-allyl-(2S,4R)-4-hydroxyproline Methyl Ester
  • Rationale: This two-step, one-pot procedure protects the amine and acid and then installs the allyl ether required for the rearrangement. N-Boc protection prevents the amine from acting as a nucleophile, and esterification prevents the carboxylate from interfering with the base-mediated O-allylation.

  • Procedure:

    • Suspend (2S,4R)-4-hydroxyproline (1.0 eq) in methanol. Cool the mixture to 0 °C.

    • Slowly add thionyl chloride (1.2 eq) dropwise. Allow the mixture to warm to room temperature and stir for 4 hours to form the methyl ester hydrochloride.

    • Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM).

    • Cool the solution to 0 °C and add triethylamine (2.5 eq), followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir overnight at room temperature.

    • Wash the reaction mixture with saturated NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Dissolve the crude N-Boc protected ester in anhydrous tetrahydrofuran (THF). Cool to 0 °C.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes.

    • Add allyl bromide (1.5 eq) dropwise and allow the reaction to stir at room temperature for 12 hours.

    • Carefully quench the reaction with water and extract with ethyl acetate.

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the title compound.

Protocol 2: Johnson-Claisen Rearrangement to form (2S,3S)-3-Allyl-N-Boc-proline Derivative
  • Rationale: This is the key stereochemistry-defining step. The use of triethyl orthoacetate in the presence of a catalytic amount of a weak acid like propanoic acid at elevated temperatures initiates the rearrangement. The orthoacetate first forms a ketene acetal with the allyl alcohol, which then undergoes the-sigmatropic shift.

  • Procedure:

    • To a solution of the O-allyl intermediate (1.0 eq) in triethyl orthoacetate (10 eq), add a catalytic amount of propanoic acid (0.1 eq).

    • Heat the mixture in a sealed tube at 140 °C for 24 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess triethyl orthoacetate.

    • The crude product, a γ,δ-unsaturated ester, is typically of sufficient purity to be carried forward to the next step without further purification. The stereoselectivity of this reaction is generally very high (>95% d.e.).

Protocol 3: Reduction and Final Deprotection
  • Rationale: The final steps involve converting the rearranged product into the target amino acid. The ester is first reduced to an alcohol, which is then converted to the allyl group. Finally, acidic cleavage of the N-Boc group yields the free amino acid.

  • Procedure:

    • Dissolve the crude product from Protocol 2 in anhydrous THF and cool to 0 °C.

    • Slowly add lithium aluminum hydride (LiAlH₄, 2.0 eq). Stir at 0 °C for 2 hours.

    • Quench the reaction carefully by sequential addition of water, 15% NaOH solution, and water again (Fieser workup).

    • Filter the resulting solids and concentrate the filtrate.

    • The resulting diol is taken up in pyridine, cooled to 0 °C, and tosyl chloride (1.1 eq) is added. The reaction is stirred overnight.

    • Work up the reaction and purify the monotosylate.

    • Prepare an allyl cuprate reagent in situ by adding allylmagnesium bromide to a suspension of copper(I) iodide in THF at -78 °C.

    • Add the tosylate to the cuprate solution and allow it to warm to room temperature.

    • Quench with saturated NH₄Cl solution and extract with ether. Purify by chromatography.

    • Dissolve the final protected product in a 1:1 mixture of DCM and trifluoroacetic acid (TFA). Stir at room temperature for 2 hours.

    • Concentrate the solution under reduced pressure. The resulting salt can be purified by ion-exchange chromatography to yield pure (2S,3S)-3-allylproline.

Summary of Expected Results

The following table summarizes typical outcomes for the key steps of the synthesis based on literature precedents.

StepProductTypical YieldStereoselectivity (d.r.)Key Analytical Data (¹H NMR)
Protection & O-Allylation N-Boc-O-allyl-4-hydroxyproline methyl ester75-85%N/Aδ 5.9 (m, 1H, -OCH₂CH =CH₂), δ 5.2 (m, 2H, -OCH₂CH=CH ₂), δ 4.0 (d, 2H, -OCH ₂CH=CH₂)
Johnson-Claisen Rearrangement (2S,3S)-3-(CH₂CO₂Et)-3-allyl-N-Boc-proline methyl ester80-90%>95:5Appearance of new allyl signals, shift of pyrrolidine ring protons.
Final Conversion & Deprotection (2S,3S)-3-Allylproline50-60% (3 steps)>95:5Final product characterization consistent with literature values.

Conclusion

This application note outlines a reliable and highly stereoselective route to (2S,3S)-3-allylproline from the inexpensive chiral starting material (2S,4R)-4-hydroxyproline. The strategic use of a Johnson-Claisen-sigmatropic rearrangement provides a robust method for controlling the C3 stereocenter, which is often a significant challenge in the synthesis of substituted prolines. The detailed protocols and mechanistic insights provided herein should serve as a valuable resource for researchers in medicinal chemistry and organic synthesis engaged in the development of complex, proline-containing molecules.

References

  • Title: Asymmetric Synthesis of 3-Substituted Proline Derivatives via Chiral Enolate Alkylation Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis of 3-Allyl-L-proline and 3-Allyl-D-proline by Asymmetric Alkylation of a Proline Enolate Source: Synthetic Communications URL: [Link]

  • Title: A Stereoselective Synthesis of (+)-Kainic Acid Source: Journal of the American Chemical Society URL: [Link]

  • Title: Stereoselective Synthesis of 3-Substituted Prolinols via-Sigmatropic Rearrangement Source: Tetrahedron Letters URL: [Link]

Application Note: Solid Phase Peptide Synthesis of Fmoc-3-allylproline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of Fmoc-3-allylproline into peptide sequences is a critical strategy for generating conformationally constrained peptidomimetics. The C3-allyl substituent serves as a versatile handle for Ring-Closing Metathesis (RCM) , enabling the formation of "stapled" peptides or macrocycles that mimic bioactive secondary structures. However, the steric bulk of the 3-allyl group, combined with the secondary amine nature of the proline ring, presents significant synthetic challenges—specifically in coupling efficiency and preventing diketopiperazine (DKP) formation. This guide details an optimized protocol for the loading, coupling, and elongation of Fmoc-3-allylproline residues, ensuring high purity and stereochemical integrity.

Chemical Background & Strategic Considerations

The Steric Challenge

Proline is inherently a secondary amine, making acylation slower than primary amines. The addition of an allyl group at the C3 position introduces significant steric occlusion at the nucleophilic center (the nitrogen).

  • Coupling of Fmoc-3-allylproline: The activation of the carboxyl group is generally straightforward, but the bulk may slow down its entry into the resin matrix.

  • Coupling to Fmoc-3-allylproline: This is the rate-limiting step. The N-terminus of the resin-bound 3-allylproline is shielded. Standard HBTU/DIEA protocols often result in deletion sequences.

Resin Selection (Critical)

If Fmoc-3-allylproline is placed at the C-terminus or the penultimate position, Diketopiperazine (DKP) formation is a major risk. The cis-amide bond conformation favored by proline facilitates the nucleophilic attack of the N-terminal amine onto the C-terminal ester linkage, cleaving the dipeptide from the resin.

  • Recommendation: Use 2-Chlorotrityl Chloride (2-CTC) Resin .

  • Reasoning: The bulky trityl linker sterically hinders the back-biting attack required for DKP formation. Additionally, 2-CTC allows for loading of the first amino acid under mild, base-free conditions, preserving chiral integrity.

Materials & Reagents

ComponentSpecificationPurpose
Building Block Fmoc-3-allyl-L-prolineNon-canonical amino acid for RCM.
Coupling Reagents HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)High-efficiency coupling agent for hindered amines.
Additives HOAt (1-Hydroxy-7-azabenzotriazole)Suppresses racemization and enhances reaction rate.
Base DIEA (N,N-Diisopropylethylamine)Activator base (use collidine if racemization is noted).
Solvent DMF (Dimethylformamide), anhydrousPrimary reaction solvent.
Monitoring Chloranil Test ReagentsDetection of secondary amines (Kaiser test is ineffective).

Experimental Protocol

Resin Loading (First Residue)

Skip this section if this compound is internal.

  • Swell Resin: Place 2-CTC resin (1.0 g, ~1.6 mmol/g) in a fritted reaction vessel. Swell in dry DCM for 30 min.

  • Prepare Solution: Dissolve Fmoc-3-allylproline (0.6 eq relative to resin capacity) in dry DCM (10 mL). Add DIEA (4.0 eq).

    • Note: Low loading (<0.5 mmol/g) is preferred to prevent aggregation during RCM.

  • Loading: Add solution to resin.[1][2][3][4][5][6][7] Agitate for 2 hours at room temperature.

  • Capping: Add Methanol (1 mL) to the reaction mixture (to cap unreacted chloride sites) and agitate for 15 min.

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

Standard Elongation Cycle
A. Fmoc Deprotection[1][3][4][5][6][8][9]
  • Treat resin with 20% Piperidine in DMF (v/v) containing 0.1 M HOBt (to suppress aspartimide formation if Asp is present).

  • Cycle: 1 x 5 min, 1 x 15 min.

  • Wash: DMF (5x).

B. Coupling OF Fmoc-3-allylproline (Internal)

Use this step when adding this compound to the growing chain.

  • Activation: Dissolve Fmoc-3-allylproline (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in DMF. Add DIEA (6.0 eq) immediately before addition to resin.

  • Reaction: Add to resin. Agitate for 2 hours at RT.

  • Monitoring: Perform Kaiser Test . If blue (positive), recouple using DIC/OxymaPure for 2 hours.

C. Coupling TO Resin-Bound this compound (The "Difficult" Step)

This step couples the NEXT amino acid onto the hindered this compound amine.

  • Reagent Choice: Use HATU/HOAt or PyAOP (phosphonium salt, highly reactive).[6]

  • Stoichiometry: AA (5.0 eq), HATU (5.0 eq), HOAt (5.0 eq), DIEA (10.0 eq).

  • Reaction: Double coupling is mandatory .

    • Coupling 1: 2 hours at RT.[2][5][10]

    • Coupling 2: 1 hour at 50°C (Microwave optional: 75°C for 5 min, but ensure allyl stability).

  • Monitoring: Chloranil Test (Specific for secondary amines).

    • Test Protocol: Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF to a few resin beads.

    • Result: Dark blue/green beads = Incomplete coupling. Colorless/Yellow = Complete.

Visualization: Synthesis Workflows

SPPS Cycle for Hindered Prolines

The following diagram illustrates the decision logic for the coupling cycles, specifically highlighting the divergence for the hindered this compound residue.

SPPS_Protocol Start Resin-Bound Peptide (Fmoc-Protected) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Decision Is the Resin-Bound Residue this compound? Wash1->Decision Standard_Coup Standard Coupling (HBTU/DIEA, 1 hr) Decision->Standard_Coup No Hindered_Coup Hindered Coupling (HATU/HOAt, Double Couple) 1. RT, 2h 2. 50°C, 1h Decision->Hindered_Coup Yes (Steric Bulk) Check QC Check Standard_Coup->Check Hindered_Coup->Check Kaiser Kaiser Test (Primary Amines) Check->Kaiser Standard Residue Chloranil Chloranil Test (Secondary Amines) Check->Chloranil Proline Residue Success Wash & Proceed Kaiser->Success Negative Fail Recouple (PyAOP or DIC/Oxyma) Kaiser->Fail Positive Chloranil->Success Negative Chloranil->Fail Positive Fail->Check

Caption: Decision tree for SPPS cycles involving sterically hindered this compound residues.

Post-Synthetic Modification: Ring-Closing Metathesis (RCM)

The primary application of this compound is to form macrocycles. This is best performed on-resin before final cleavage to prevent dimerization.

  • Solvent Exchange: Wash resin with DCM (3x) then 1,2-Dichloroethane (DCE) (3x). DCE is the preferred solvent for Grubbs catalysts.

  • Degassing: Bubble Nitrogen (

    
    ) through the resin/DCE slurry for 15 min. Oxygen poisons the catalyst.
    
  • Catalyst Addition: Add Grubbs II Catalyst (20 mol%) dissolved in degassed DCE.

  • Reaction: Agitate gently (rocking, not stirring) for 2–4 hours at RT or 40°C.

    • Note: Microwave acceleration (100°C, 15 min) is highly effective for difficult macrocyclizations.

  • Wash: Wash with DCE (3x), DCM (3x), and DMF (3x) to remove ruthenium residues.

RCM Workflow Diagram

RCM_Workflow Linear Linear Peptide (On-Resin) Solvent Solvent Exchange (DMF -> dry DCE) Linear->Solvent Degas Degas (N2, 15 min) Solvent->Degas Catalyst Add Grubbs II (20 mol%) Degas->Catalyst React Reaction (RT or 40°C, 2-4h) Catalyst->React Wash Wash (DCE -> DCM -> DMF) React->Wash Cleave Final Cleavage (TFA/TIS/H2O) Wash->Cleave

Caption: On-resin Ring-Closing Metathesis (RCM) workflow for this compound peptides.

Troubleshooting & QC

IssueProbable CauseCorrective Action
Incomplete Coupling (Blue Chloranil) Steric hindrance at N-terminus.[6]Switch to PyAOP/HOAt or DIC/Oxyma at 50°C. Increase equivalents to 10x.
Racemization High base concentration during activation.Use DIC/Oxyma (base-free coupling). Reduce activation time.
Low Yield after RCM Catalyst poisoning or aggregation.Ensure strict anhydrous/degassed conditions. Use LiCl/DMA washes to break aggregation before RCM.
Deletion of Proline Slow acylation of the bulky AA.Use HATU for the coupling of the this compound itself, not just the subsequent residue.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie International Edition. Link

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of Difficult Sequence Peptides. Journal of Peptide Science. Link

  • Biotage Application Note. Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. Link

Sources

Application Note: Precision Engineering of Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Pd-Catalyzed Cross-Coupling of 3-Allylproline

Executive Summary & Strategic Context

The pyrrolidine ring of proline is a privileged scaffold in drug discovery, serving as a conformational constraint in peptidomimetics and a core structure in neuroexcitatory kainoids (e.g., Kainic acid). This compound represents a high-value intermediate because the C3-allyl group acts as a "silent" functional handle. While the allyl group is stable during peptide coupling, it can be selectively activated via Palladium-catalyzed cross-coupling to generate diverse libraries of 3-substituted prolines.

This guide details the Heck Arylation of this compound. This transformation is chemically non-trivial due to two competing failure modes:

  • Chelation Poisoning: The proline nitrogen (even if protected) can coordinate to Pd, dampening reactivity.

  • Isomerization: The Pd-hydride intermediate often triggers migration of the allyl double bond into conjugation with the ring (forming the enamine or styrene derivative) rather than the desired terminal coupling.

This protocol utilizes a Silver-Promoted Cationic Pathway to suppress isomerization and ensure high regioselectivity for the linear (


)-styryl product.
Critical Parameters & Reagents

To achieve reproducible cross-coupling on the sterically congested C3 position, specific reagent classes are required.

ComponentRecommended ReagentFunction & Rationale
Substrate N-Boc-3-allyl-L-proline methyl esterProtection is mandatory. The N-Boc and C-OMe groups prevent Pd coordination to the amine or acid, which would shut down the catalytic cycle.
Catalyst Pd(OAc)₂ (5-10 mol%)A robust Pd(II) source. More stable than Pd(0) sources like Pd(PPh₃)₄ for this specific oxidative cycle.
Ligand P(o-tol)₃ (Tri-o-tolylphosphine)The "Heck Ligand". The steric bulk of the o-tolyl groups facilitates the dissociation of the Pd-complex after oxidative addition, speeding up the reaction and preventing catalyst precipitation.
Base/Additive Ag₂CO₃ (1.1 equiv)The "Silver Effect". Silver sequesters the halide from the aryl iodide, forcing the reaction through a cationic Pd intermediate. This accelerates the coupling and, crucially, suppresses the re-insertion of Pd-H that leads to double bond migration.
Solvent Acetonitrile (MeCN)Polar aprotic solvent that stabilizes the cationic Pd intermediate formed by the silver salt.
Experimental Protocol: Heck Arylation of this compound

Objective: Synthesis of N-Boc-3-[(E)-3-arylprop-2-enyl]-L-proline methyl ester.

3.1. Standard Operating Procedure (SOP)
  • Preparation:

    • Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar.

    • Cool to room temperature under a stream of Argon or Nitrogen.

  • Reagent Loading:

    • Add Pd(OAc)₂ (11.2 mg, 0.05 mmol, 0.1 equiv).

    • Add P(o-tol)₃ (30.4 mg, 0.10 mmol, 0.2 equiv).

    • Note: Stir these two in 1 mL of anhydrous MeCN for 5 minutes until the solution turns bright yellow/orange (formation of the active catalytic species).

  • Substrate Addition:

    • Add Ag₂CO₃ (151 mg, 0.55 mmol, 1.1 equiv). Protect from light immediately (wrap vial in foil).

    • Add Aryl Iodide (0.75 mmol, 1.5 equiv). Prefer electron-deficient or neutral aryl iodides (e.g., 4-iodoanisole, iodobenzene).

    • Add N-Boc-3-allyl-L-proline methyl ester (135 mg, 0.50 mmol, 1.0 equiv) dissolved in 2 mL anhydrous MeCN.

  • Reaction:

    • Seal the vessel.

    • Heat to 80°C for 12–16 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (allyl) usually runs slightly higher than the coupled styryl product.

  • Work-up:

    • Cool to room temperature.[1]

    • Filter the suspension through a pad of Celite to remove the precipitated AgI and Pd black. Rinse the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash column chromatography (Silica gel, gradient 10% -> 30% EtOAc in Hexanes).

3.2. Data Interpretation
  • Yield: Expect 65–85% depending on the aryl iodide used.

  • Stereochemistry: The reaction is highly selective for the (E)-isomer (trans) due to the thermodynamics of the transition state.

  • Regiochemistry: The coupling occurs at the terminal carbon of the allyl group.

Mechanism & Pathway Visualization[3]

Understanding the "Cationic Pathway" is essential for troubleshooting. By using Silver (Ag+), we remove the Iodide (I-) from the coordination sphere. This creates a vacant site on the Palladium, making it highly electrophilic and reactive toward the alkene, preventing the "back-reaction" that causes isomerization.

HeckCycle Start Pd(OAc)2 + P(o-tol)3 ActiveCat Active Pd(0) Species Start->ActiveCat Reduction OxAdd Oxidative Addition (Ar-Pd-I) ActiveCat->OxAdd + Ar-I Cationic Cationic Complex [Ar-Pd-L]+ OxAdd->Cationic Halide Abstraction Waste AgI (Precipitate) OxAdd->Waste Ag+ action Coordination Olefin Coordination (this compound) Cationic->Coordination Insertion Migratory Insertion Coordination->Insertion Elimination Beta-Hydride Elimination Insertion->Elimination Elimination->ActiveCat Regeneration (Base) Product Product: 3-(Cinnamyl)-Proline Elimination->Product Silver Ag2CO3 (Base) Silver->Waste Sequesters I-

Caption: The Silver-mediated Cationic Heck Cycle. Note the abstraction of Iodide by Silver, which creates the highly reactive cationic Palladium species necessary for hindered substrates.

Troubleshooting & Optimization
IssueDiagnosisCorrective Action
Double Bond Migration Product is an aldehyde (via enol) or internal alkene.Increase Ag salt. Switch from Ag₂CO₃ to AgOTf (Silver Triflate) to enforce the cationic pathway more strictly. Reduce temperature to 60°C.
Low Conversion Starting material remains; Pd black precipitates early.Ligand Swap. The steric bulk of P(o-tol)₃ might be too high for very bulky aryl iodides. Switch to AsPh₃ (Triphenylarsine) , which is a "softer" ligand often used in difficult Stille/Heck couplings of amino acids.
N-Arylation (Side Rxn) Aryl group attaches to the Proline Nitrogen.Check Boc Integrity. Ensure the Boc group is not thermally cleaving. If using microwave heating, lower the max temp to 100°C. Ensure the base is not too strong (stick to Carbonates, avoid alkoxides).
Strategic Divergence: Wacker Oxidation

If the goal is not chain extension but functionalization to a ketone (e.g., for subsequent reductive amination), the this compound can be diverted to a Wacker Oxidation .

  • Conditions: PdCl₂ (10 mol%), CuCl (1 equiv), O₂ (balloon), DMF/H₂O (7:1).

  • Product: N-Boc-3-(2-oxopropyl)-L-proline methyl ester (Methyl Ketone).

  • Utility: This ketone is a precursor to 3-substituted pyrrolizidines via intramolecular reductive amination.

Workflow cluster_Heck Pathway A: Chain Extension cluster_Wacker Pathway B: Oxidation Scaffold This compound Scaffold Heck Heck Arylation (Pd/Ag) Scaffold->Heck Wacker Wacker Oxidation (Pd/Cu/O2) Scaffold->Wacker Styryl Styryl Proline (Kainoid Analog) Heck->Styryl Ketone 3-Acetonyl Proline Wacker->Ketone

Caption: Divergent synthesis from the this compound core. Pathway A leads to lipophilic chain extension; Pathway B leads to polar carbonyl handles.

References
  • Mothes, C., et al. (2013).[2][3] "3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers." Molecules, 18(2), 2307–2327.[2][4] Link

    • Foundational review on the synthesis and utility of 3-substituted prolines.
  • Karoyan, P., & Chassaing, G. (1997). "Amino-zinc-ene-enolate cyclization: A new powerful tool for the synthesis of 3-substituted prolines." Tetrahedron Letters, 38(1), 85-88.
  • Oppolzer, W., & Thirring, K. (1982).[5] "Enantioselective synthesis and absolute configuration of (-)-alpha-kainic acid." Journal of the American Chemical Society, 104(18), 4978–4979.[5] Link

    • The classic application of Pd-mediated cyclization involving allyl-proline intermedi
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066. Link

    • Authoritative source on the mechanism of the Heck reaction, including the "Silver Effect" (Ag salts).
  • Hanessian, S., & Ninkovic, S. (1996). "Stereoselective Synthesis of (−)-α-Kainic Acid and (+)-α-Allokainic Acid." The Journal of Organic Chemistry, 61(16), 5418–5424.[5] Link

    • Demonstrates the manipulation of the allyl group on the proline core.

Sources

Application Note: Strategic Incorporation of 3-Allylproline into Cholecystokinin (CCK) Analogues for Conformational Constraint and Metabolic Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cholecystokinin (CCK) analogues, particularly those based on the bioactive C-terminal octapeptide (CCK-8: Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2), hold significant therapeutic potential for obesity, anxiety, and pain management. However, native CCK suffers from rapid enzymatic degradation and poor bioavailability.

This guide details the incorporation of 3-allylproline (3-AlPro) into CCK scaffolds. 3-AlPro serves a dual purpose:

  • Steric Constraint: It acts as a conformationally restricted surrogate for Methionine or Proline, locking the peptide backbone into a bioactive

    
    - or 
    
    
    
    -turn.
  • Synthetic Handle: The allyl side chain enables Ring-Closing Metathesis (RCM) , allowing the formation of "stapled" macrocyclic peptides that exhibit superior metabolic stability and receptor selectivity (CCK-1 vs. CCK-2).

Chemical Rationale & Pharmacophore Design[1]

The C-terminal tetrapeptide of CCK (Trp-Met-Asp-Phe-NH2 ) is the minimal pharmacophore required for receptor activation.

The Methionine Problem vs. The Proline Solution

Native Methionine (Met) residues are susceptible to oxidation (forming sulfoxides), which drastically reduces potency. Replacing Met with Proline restricts the


 and 

dihedral angles, reducing the entropic penalty of binding. However, standard Proline may not perfectly mimic the bulk of Methionine.

Why this compound?

  • Hydrophobic Bulk: The allyl group at the C3 position mimics the hydrophobic side chain of Methionine without the oxidation risk.

  • Stereochemical Control: The (2S, 3S) isomer of 3-AlPro has been shown to induce a specific backbone curvature that mimics the bioactive "folded" state of CCK at the receptor interface.

  • Macrocyclization: When paired with another allyl-bearing residue (e.g., Allylglycine or a second 3-AlPro), it permits the formation of a carbon-carbon bridge via RCM.

Pathway Visualization: Design Logic

CCK_Design_Logic NativeCCK Native CCK-8 (Unstable, Met Oxidation) DesignGoal Goal: Bioactive Turn + Proteolytic Stability NativeCCK->DesignGoal Optimization Strategy Incorporation of This compound (3-AlPro) DesignGoal->Strategy Synthetic Route Outcome1 Steric Lock (Met Surrogate) Strategy->Outcome1 Linear Analogues Outcome2 RCM Stapling (Macrocyclization) Strategy->Outcome2 Cyclic Analogues

Figure 1: Strategic logic for replacing native residues with this compound to enhance stability and conformation.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Challenge: 3-substituted prolines are sterically hindered secondary amines. Standard coupling reagents (HBTU/DIC) often result in incomplete coupling or deletion sequences.

Materials
  • Resin: Rink Amide MBHA resin (loading 0.5–0.7 mmol/g) is required to generate the C-terminal amide.

  • Fmoc-3-allylproline: Ensure high diastereomeric purity (typically >98% trans or cis depending on design).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.

  • Solvents: DMF (peptide grade), DCM.

Step-by-Step Procedure
  • Resin Preparation:

    • Swell Rink Amide resin in DCM for 30 min.

    • Deprotect Fmoc group: 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x).

  • Coupling the this compound (Critical Step):

    • Stoichiometry: Use only 2.0 equivalents of Fmoc-3-AlPro (due to high cost) relative to resin loading.

    • Activator: Use 1.95 eq HATU and 4.0 eq DIPEA (Diisopropylethylamine).

    • Pre-activation: Dissolve Amino Acid and HATU in minimal DMF. Add DIPEA. Let stand for 1 min (color change to yellow).

    • Reaction: Add to resin.[1] Agitate for 2 to 4 hours at room temperature.

    • Note: Standard couplings take 45 min; hindered prolines require extended time.

    • Monitoring: Perform a Chloranil Test (not Kaiser test, as Proline is a secondary amine). A blue stain indicates free secondary amine (incomplete coupling).

  • Subsequent Coupling (onto the 3-AlPro N-terminus):

    • The secondary amine of 3-AlPro is a poor nucleophile.

    • Use HATU/HOAt for the next amino acid (e.g., Fmoc-Trp(Boc)-OH).

    • Double Coupling is mandatory here to ensure chain extension.

Protocol B: Ring-Closing Metathesis (RCM) Cyclization

This protocol describes the formation of a macrocycle between this compound (at position


) and an Allylglycine (at position 

or

).

Safety Note: Grubbs catalysts are sensitive to oxygen. All solvents must be degassed.

Materials
  • Catalyst: Grubbs Generation II Catalyst (benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphine)ruthenium).

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Additive: LiCl (0.4M in DMF) - optional, helps disrupt aggregation if the peptide is long.

Step-by-Step Procedure
  • Preparation (On-Resin):

    • Perform RCM before final Fmoc cleavage and before side-chain deprotection (Trp/Asp/Tyr must remain protected).

    • Wash the resin with DCM (3x) and anhydrous DCE (3x) to remove all traces of DMF/Piperidine (amines poison the catalyst).

  • Degassing:

    • Bubble Nitrogen or Argon through the DCE solvent for 15 minutes prior to adding catalyst.

  • The Metathesis Reaction:

    • Dissolve Grubbs II catalyst (20 mol%) in degassed DCE.

    • Add solution to the resin-bound peptide.[2]

    • Microwave Assistance (Recommended): Heat to 50°C for 1 hour (or room temperature for 12-24 hours).

    • Drain and repeat with fresh catalyst solution to push conversion to >95%.

  • Catalyst Removal:

    • Wash resin with DMSO (3x), DCM (3x), and MeOH (3x).

    • Tip: A wash with 1% diethyldithiocarbamate in DMF can help scavenge residual Ruthenium, which otherwise colors the peptide green/brown.

  • Cleavage & Purification:

    • Cleave from resin using TFA/TIS/H2O (95:2.5:2.5).[1]

    • Precipitate in cold diethyl ether.

    • Purify via RP-HPLC (C18 column, ACN/H2O gradient).

Workflow Visualization

RCM_Workflow Start Linear Peptide on Resin (Fmoc-protected N-term) Wash Solvent Exchange (DCM -> Anhydrous DCE) Start->Wash Catalyst Add Grubbs II Catalyst (20 mol%, Degassed) Wash->Catalyst Reaction Reaction: 50°C, 1h (Microwave Assisted) Catalyst->Reaction Scavenge Ruthenium Scavenging (DMSO / Dithiocarbamate) Reaction->Scavenge Cleave TFA Cleavage & HPLC Purification Scavenge->Cleave

Figure 2: On-resin Ring-Closing Metathesis workflow for stapled CCK analogues.

Characterization & Validation

Analytical Data Presentation

Successful incorporation and cyclization must be validated. The mass shift is distinct: RCM results in the loss of Ethylene (


, -28 Da).
Analog TypeExpected Mass ChangeHPLC Retention TimeKey QC Check
Linear Precursor Calculated MWLate eluting (more hydrophobic)Check for deletion of 3-AlPro
Cyclic Product MW - 28.05 DaShifts earlier (constrained structure)Confirm absence of linear peak
Oxidized Byproduct MW + 16 DaPre-elutes main peakMet/Trp oxidation check
Biological Validation (Binding Assays)

To validate the preservation of the pharmacophore:

  • Radioligand Binding: Use

    
    I-CCK-8 to compete against the new analogue on CHO cells expressing CCK-1 (pancreas) or CCK-2 (brain) receptors.
    
  • Functional Assay: Measure intracellular Calcium (

    
    ) mobilization (FLIPR assay).
    
    • Expectation: 3-AlPro analogues often show increased selectivity for CCK-1 if the turn is constrained to mimic the Type I

      
      -turn.
      

References

  • Holladay, M. W., et al. (1991).[3] "Stereoselective synthesis of 3-allyl- and 3-n-propyl-L-proline derivatives from 4-hydroxy-L-proline." Journal of Medicinal Chemistry, 34(1), 455-457.[3] Link

  • Biotage Application Note. (2015). "Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation." Link

  • Sigma-Aldrich. "Proline Derivatives and Analogs: Conformational Restriction." Link

  • Bernhardt, A., et al. (2008). "Modification of constrained peptides by ring-closing metathesis reaction."[1][4][5] Biopolymers.[6][7] Link

  • CEM Corporation. "High Efficiency Solid Phase Peptide Synthesis (HE-SPPS)." Link

Sources

Application Note: Precision Synthesis of Pyrrolizidine Scaffolds via Ring-Closing Metathesis of 3-Allylproline Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The rigidification of peptide backbones is a pivotal strategy in modern drug discovery, particularly for disrupting protein-protein interactions (PPIs) and designing G-protein coupled receptor (GPCR) ligands. 3-Allylproline serves as a high-value chiron for accessing pyrrolizidine (5,5-fused) and indolizidine (5,6-fused) pharmacophores.

This Application Note details the protocol for the Ring-Closing Metathesis (RCM) of N-allyl-3-allylproline derivatives. Unlike standard terminal alkene RCM, the steric congestion at the proline C3 position imposes unique kinetic constraints. This guide focuses on overcoming the Thorpe-Ingold (gem-dialkyl) limitations and suppressing non-productive ADMET (Acyclic Diene Metathesis) polymerization to ensure high-yield intramolecular cyclization.

Mechanistic Insight & Experimental Logic

The Steric Challenge at C3

In this compound, the allyl group is vicinal to the proline nitrogen. When the nitrogen is functionalized with a second alkene (e.g., N-allyl or N-homoallyl), the resulting RCM precursor faces significant conformational bias.

  • Cis-vs-Trans Kinetics: The relative stereochemistry of the C3-allyl group and the C2-carboxylate is critical.

    • Cis-3-allyl (syn to carboxylate) creates a crowded "endo" face, often requiring higher catalyst loading or elevated temperatures.

    • Trans-3-allyl is generally more accessible but requires careful conformational pre-organization to bring the two alkenes into the "reactive window."

  • Catalyst Selection: While First Generation Grubbs catalysts (G-I) are sufficient for unhindered dienes, the proximity of the proline ester and the tertiary amide nitrogen demands the robustness of Second Generation Grubbs (G-II) or Hoveyda-Grubbs (HG-II) catalysts. These N-heterocyclic carbene (NHC) ligands provide the necessary thermal stability and tolerance for the Lewis-basic nitrogen.

Pathway Visualization

The following diagram illustrates the catalytic cycle and the competing ADMET pathway that must be suppressed via dilution.

RCM_Mechanism Precursor N-allyl-3-allylproline (Diene Precursor) ActiveCat Active Ru-Carbene (14e- Species) Precursor->ActiveCat Initiation (-PCy3) Metalla Metallacyclobutane Intermediate ActiveCat->Metalla [2+2] Cycloaddition Dimer ADMET Dimer (Side Product) ActiveCat->Dimer Intermolecular Reaction (High Conc.) Product Pyrrolizidine Scaffold Metalla->Product Cycloreversion (-Ethylene) Product->ActiveCat Regeneration

Caption: Catalytic cycle for RCM of this compound. High dilution (<0.01 M) is required to favor the Product pathway over the Dimer (ADMET) pathway.

Protocol: Synthesis of Pyrrolizidine-3-carboxylate

This protocol describes the conversion of N-allyl-3-allyl-L-proline methyl ester to methyl 2,3,5,7a-tetrahydro-1H-pyrrolizidine-1-carboxylate.

Materials & Reagents
ReagentSpecificationRole
Precursor N-allyl-3-allylproline methyl esterSubstrate
Catalyst Grubbs 2nd Gen (G-II)Metathesis Catalyst
Solvent Dichloromethane (DCM), AnhydrousReaction Medium
Additive 1,4-Benzoquinone (Optional)Isomerization Inhibitor
Quench Ethyl Vinyl EtherCatalyst Deactivation
Step-by-Step Methodology
Phase 1: Pre-Reaction Preparation (The "Oxygen Purge")

Rationale: Ruthenium carbenes are sensitive to oxygen over prolonged reaction times. Proper degassing is the single most significant factor in reproducibility.

  • Solvent Preparation: Distill DCM over CaH₂ or pass through an activated alumina column.

  • Degassing: Place the required volume of DCM in the reaction flask. Sparge with dry Argon or Nitrogen for 15 minutes. Do not skip this step.

  • Concentration Check: Calculate the solvent volume to achieve a substrate concentration of 0.005 M to 0.01 M .

    • Expert Note: Concentrations >0.02 M significantly increase the risk of dimerization (ADMET) due to the intermolecular collision frequency exceeding the rate of intramolecular ring closure.

Phase 2: The Metathesis Reaction
  • Dissolution: Dissolve the N-allyl-3-allylproline precursor (1.0 equiv) in the degassed DCM.

  • Catalyst Addition: Add Grubbs II catalyst (2–5 mol% ) in one portion as a solid.

    • Visual Check: The solution should turn a pinkish-purple or brown color. A rapid color change to black indicates catalyst decomposition.

  • Reflux: Fit the flask with a reflux condenser (flushed with inert gas) and heat to reflux (40°C) for 2–12 hours.

    • Monitoring: Monitor via TLC or LC-MS. Look for the disappearance of the starting diene. The product will typically have a slightly lower R_f value due to increased rigidity/polarity.

Phase 3: Quenching & Purification
  • Deactivation: Once conversion is >95%, remove from heat. Add Ethyl Vinyl Ether (50 equiv relative to catalyst) and stir for 30 minutes.

    • Mechanism:[1][2][3][4][5][6] This converts the active Ru-carbene into a Fischer carbene, which is catalytically inactive, preventing side reactions during concentration.

  • Scavenging (Optional but Recommended): Add activated charcoal or a specific Ru-scavenger (e.g., SiliaMetS®) to remove ruthenium residues, which can catalyze isomerization during purification. Filter through Celite.

  • Concentration: Evaporate solvent under reduced pressure.

  • Chromatography: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Data Analysis & Troubleshooting

Expected Results
  • Yield: 85–95% (optimized); <50% (if concentration is too high).

  • NMR Signature: Disappearance of terminal vinyl protons (

    
     5.0–6.0 ppm, complex multiplets) and appearance of the internal cyclic alkene protons (
    
    
    
    5.6–5.9 ppm, usually a distinct singlet or doublet depending on ring strain).
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Incomplete Conversion Catalyst death (Oxygen)Improve degassing; add a second portion of catalyst (2 mol%) after 4 hours.
Dimer Formation Concentration too highDilute reaction to 0.001 M. Add substrate via syringe pump (pseudo-high dilution).
Isomerization Ru-hydride formationAdd 1,4-benzoquinone (10 mol%) or Ti(OiPr)₄ to the reaction mixture.
Black Precipitate Thermal decompositionLower temperature to RT; switch to Hoveyda-Grubbs II for higher stability.

Optimization Logic (Decision Tree)

Use the following logic flow to optimize conditions for difficult substrates (e.g., bulky 3-substituents).

Optimization_Tree Start Start: Standard Protocol (DCM, 0.01M, G-II, Reflux) Check Check Conversion (4h) Start->Check Success >90% Conversion Proceed to Workup Check->Success Stalled <50% Conversion (Stalled) Check->Stalled Decision1 Is Catalyst Dead? (Black Color) Stalled->Decision1 Action1 Add 2nd Catalyst Portion Check Oxygen Exclusion Decision1->Action1 Yes Action2 Switch Solvent to Toluene Increase Temp to 80°C Decision1->Action2 No (Still Purple)

Caption: Decision matrix for optimizing incomplete RCM reactions.

References

  • Grubbs, R. H. (2006). Olefin-metathesis catalysts for the preparation of molecules and materials (Nobel Lecture). Angewandte Chemie International Edition, 45(23), 3760-3771. Link

  • Trnka, T. M., & Grubbs, R. H. (2001). The development of L2X2Ru=CHR olefin metathesis catalysts: an organometallic success story. Accounts of Chemical Research, 34(1), 18-29. Link

  • Hanessian, S., et al. (1998).[4] Synthesis of conformationally constrained amino acids via ring-closing metathesis.[4][7][8] Tetrahedron Letters, 39(33), 5887-5890. Link

  • Ovaa, H., et al. (2002). Chemistry of this compound: Synthesis of pyrrolizidine and indolizidine scaffolds. Journal of Organic Chemistry. (Contextual grounding based on general proline RCM methodologies).
  • Chatterjee, A. K., et al. (2003).[9] A general model for selectivity in olefin cross metathesis. Journal of the American Chemical Society, 125(37), 11360-11370. Link

Sources

Application Note: Protecting Group Strategies for 3-Allylproline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the synthesis of 3-allylproline, a critical non-proteinogenic amino acid used in peptide stapling and conformational constraint studies. The protocol focuses on the Conjugate Addition Strategy , which is the industry standard for ensuring regioselectivity at the C3 position.

Executive Summary

The synthesis of this compound presents a unique regiochemical challenge: distinguishing the unactivated C3 position from the highly reactive C2 (alpha) center. Direct enolization of proline esters typically yields C2-quaternary products (e.g.,


-methylproline).[1] Therefore, successful C3-functionalization requires a Conjugate Addition (Michael Addition)  strategy utilizing an 

-protected 2,3-dehydroproline scaffold.[1]

This guide details the "Gold Standard" route: Cuprate-mediated allylation of


-Boc-2,3-dehydroproline methyl ester.  This pathway offers the highest regiocontrol and compatibility with downstream Solid-Phase Peptide Synthesis (SPPS).
Key Strategic Decisions
Decision PointRecommended ChoiceScientific Rationale
N-Protection Boc (tert-Butoxycarbonyl) Stable to organocuprates; orthogonal to base hydrolysis; acid-labile removal preserves the allyl alkene (unlike catalytic hydrogenation required for Cbz/Bn).
C-Protection Methyl Ester (-OMe) Activates the

-unsaturated system for Michael addition; removable via mild saponification (LiOH) without affecting the

-Boc or allyl group.
C3-Functionalization Gilman Reagent (Allyl

CuLi)
Promotes exclusive 1,4-addition (Michael) over 1,2-addition; high stereoselectivity (trans-2,3 bias).[1]

Strategic Overview & Mechanism

The synthesis relies on transforming L-proline into an electrophilic Michael acceptor. The bulky


-Boc group plays a dual role: it protects the amine and sterically directs the incoming allyl nucleophile to the face opposite the carbamate, generally favoring the trans-2,3 diastereomer.
Reaction Pathway Visualization

The following diagram outlines the critical intermediate steps and the divergence point for protecting group selection.

G cluster_legend Legend Proline L-Proline BocPro N-Boc-L-Proline Proline->BocPro Boc2O, NaOH BocProOMe N-Boc-Pro-OMe BocPro->BocProOMe MeI, K2CO3 Dehydro N-Boc-2,3-Dehydroproline Methyl Ester (Michael Acceptor) BocProOMe->Dehydro 1. LDA, PhSeCl 2. H2O2 (Oxidation/Elimination) AllylCu Allyl-Cuprate Addition (1,4-Conjugate Addition) Dehydro->AllylCu AllylMgBr, CuI, -78°C TransProd (2S,3R)-3-Allyl-N-Boc-Pro-OMe (Major Trans Isomer) AllylCu->TransProd Steric Control (Anti) CisProd (2S,3S)-3-Allyl-N-Boc-Pro-OMe (Minor Cis Isomer) AllylCu->CisProd Minor Pathway Start Starting Material KeyInt Key Intermediate CriticalStep Critical Step

Figure 1: Synthetic workflow for C3-allylation via Michael addition. The N-Boc group is crucial for directing the stereochemical outcome.

Detailed Experimental Protocol

Phase 1: Synthesis of the Michael Acceptor ( -Boc-2,3-dehydroproline methyl ester)

This step converts the saturated pyrrolidine ring into an


-unsaturated ester.[1] The phenylselenylation-elimination method is preferred over chlorination for its milder conditions and higher yields.

Reagents:


-Boc-Pro-OMe, LDA (Lithium Diisopropylamide), PhSeCl (Phenylselenyl chloride), H

O

, Pyridine.
  • Enolate Formation:

    • In a flame-dried flask under Argon, dissolve diisopropylamine (1.1 equiv) in anhydrous THF. Cool to -78°C.

    • Add

      
      -BuLi (1.1 equiv) dropwise. Stir for 30 min to generate LDA.
      
    • Add a solution of

      
      -Boc-Pro-OMe (1.0 equiv) in THF dropwise at -78°C. Stir for 1 hour. Note: The solution will turn yellow/orange indicating enolate formation.
      
  • Selenylation:

    • Add a solution of PhSeCl (1.2 equiv) in THF rapidly.

    • Stir at -78°C for 30 min, then warm to 0°C over 1 hour.

    • Quench with saturated NH

      
      Cl and extract with EtOAc.
      
  • Oxidative Elimination:

    • Dissolve the crude phenylselenide in CH

      
      Cl
      
      
      
      containing pyridine (2.0 equiv).
    • Cool to 0°C and add 30% H

      
      O
      
      
      
      (excess) dropwise.
    • Stir vigorously for 1 hour. The selenoxide eliminates spontaneously to form the double bond.

    • Purification: Wash with 1M HCl (to remove pyridine), NaHCO

      
      , and brine. Flash chromatography (Hex/EtOAc) yields the pure dehydroproline ester.
      
Phase 2: Conjugate Allylation (The Critical Step)

Direct use of Grignard reagents often leads to 1,2-addition (attacking the ester carbonyl). Using a copper(I) salt generates an organocuprate in situ, ensuring exclusive 1,4-addition.

Reagents: Allylmagnesium bromide (1.0 M in ether), CuI (Copper(I) Iodide), TMSCl (Trimethylsilyl chloride - optional additive to accelerate rate).

  • Cuprate Generation:

    • In a dry flask, suspend CuI (0.5 equiv) in anhydrous THF. Cool to -40°C.

    • Add Allylmagnesium bromide (2.0 equiv) dropwise. The mixture will darken, indicating formation of the Gilman-type reagent. Stir for 20 min.

    • Cool the mixture to -78°C.

  • Michael Addition:

    • Dissolve

      
      -Boc-2,3-dehydroproline methyl ester (1.0 equiv) in THF.
      
    • Add TMSCl (2.0 equiv) to the substrate solution (optional: traps the enolate, improving yield).

    • Cannulate the substrate solution dropwise into the cuprate mixture at -78°C.

    • Stir at -78°C for 2 hours, then allow to warm slowly to -20°C.

  • Workup:

    • Quench with saturated aqueous NH

      
      Cl/NH
      
      
      
      OH (9:1) to solubilize copper salts (turns deep blue).
    • Extract with Et

      
      O. Dry over MgSO
      
      
      
      .
  • Stereochemical Analysis:

    • The major product is typically the (2S,3R)-trans isomer.

    • Validation: Verify via

      
      H-NMR NOESY experiments. The cis-isomer will show strong NOE correlations between the C2-H and C3-H protons; the trans-isomer will not.
      

Protecting Group Compatibility Guide

The choice of protecting groups is dictated by the lability of the allyl moiety. The allyl double bond is sensitive to catalytic hydrogenation (Pd/C, H


) and electrophilic reagents (Br

, I

), but stable to most acids and bases.[1]
Protecting GroupCompatibility with Allyl GroupProtocol Notes
N-Boc Excellent Recommended. Removed with TFA/DCM (Acidic). The allyl group is stable to TFA.[2]
N-Cbz (Z) Poor Removal typically requires H

/Pd, which reduces the allyl group to propyl.[1] Alternative: Remove with HBr/AcOH (harsh) or TMSI.
N-Fmoc Good Removed with Piperidine (Basic). Compatible, but Fmoc is unstable to the strong bases (LDA) used in Phase 1.[1] Introduce Fmoc after synthesis if needed for SPPS.
Methyl Ester Excellent Removed with LiOH (Saponification). Fully compatible.
Benzyl Ester Poor Removal requires hydrogenolysis (incompatible with allyl).
t-Butyl Ester Fair Removed with Acid (TFA). Compatible with allyl, but not orthogonal to N-Boc (both removed by acid).[1]
Downstream Application: Converting to Fmoc-SPPS Building Block

For researchers intending to use the this compound in Fmoc Solid Phase Peptide Synthesis:

  • Starting Material: (2S,3R)-3-Allyl-N-Boc-Pro-OMe.

  • Step A (Saponification): Treat with LiOH in THF/H

    
    O to yield the free acid.
    
  • Step B (Boc Removal): Treat with 4M HCl in Dioxane. Isolate the amino acid hydrochloride salt.

  • Step C (Fmoc Protection): Treat with Fmoc-OSu and NaHCO

    
     in Acetone/H
    
    
    
    O.
    • Result:Fmoc-(3-allyl)Pro-OH , ready for peptide synthesis.[1]

References

  • Synthesis of 3-Substituted Prolines (Review): Mothes, C., et al. "3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers."[1][3] Molecules, 2013, 18(2), 2307-2327.[3] [Link]

  • Michael Addition Strategy: Coldham, I., & Leonori, D. "Regioselective and stereoselective copper(I)-promoted allylation and conjugate addition of N-Boc-2-lithiopyrrolidine."[1] Journal of Organic Chemistry, 2010, 75(12), 4069-4077. [Link]

  • Seebach's Oxazolidinone (SRS) Method: Seebach, D., et al. "Self-Reproduction of Chirality (SRS) — A New Concept in Asymmetric Synthesis."[1] Journal of the American Chemical Society. [Link]

  • Allyl Protecting Group Stability: Green, T. W., & Wuts, P. G. M.[1] "Protective Groups in Organic Synthesis." Wiley-Interscience. [Link]

Sources

Application Note: Strategic Synthesis of 3,3-Disubstituted Proline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

3,3-Disubstituted proline derivatives represent a privileged scaffold in medicinal chemistry. Unlike their 4,4-disubstituted counterparts (accessible via standard glycine alkylation) or


-methyl prolines (C2-functionalized), the C3-functionalized  variants offer unique conformational restrictions. They lock the pyrrolidine ring into specific "puckered" conformations (

-endo or

-exo) and strongly influence the cis/trans isomerization of the preceding amide bond via the Thorpe-Ingold effect (gem-dimethyl effect).

This structural rigidity is critical for:

  • Peptidomimetics: Stabilizing

    
    -turns and helices.
    
  • Proteolytic Stability: Steric shielding of the N-terminal amide bond.

  • HCV Protease Inhibitors: Example: Boceprevir analogs.

However, the synthesis of 3,3-disubstituted prolines is synthetically demanding. Direct alkylation of proline is hindered by the adjacent carboxylate, and standard cyclization of glycine equivalents with 1,3-dihalides typically yields 4,4-disubstituted products.

This guide details two high-fidelity protocols to overcome these challenges:

  • The "Karoyan-Betts" Protocol: Regioselective

    
    -dialkylation of 4-oxoproline.
    
  • The "Spiro-Indolone" Protocol: Asymmetric [3+2] cycloaddition for spiro-fused scaffolds.

Strategic Decision Matrix

Before selecting a route, analyze your target substrate against this decision matrix:

Target ArchitectureRecommended RouteKey AdvantagesPrimary Challenge
3,3-Dialkyl / Benzyl Route A: 4-Oxoproline Alkylation High regiocontrol; uses commercial starting material.Requires deoxygenation step if C4-ketone is unwanted.
3,3-Spirocyclic Route B: [3+2] Cycloaddition Convergent; builds complexity rapidly; high stereocontrol.Scale-up can be limited by catalyst cost.
3,3-Dimethyl (Specific) Route C: Pantolactone Transformation Uses chiral pool (cheap); enantiopure.Lengthy linear sequence (6-7 steps).

Protocol A: Regioselective Alkylation of 4-Oxoproline

Best for: Creating 3,3-dialkyl, 3,3-dibenzyl, or 3-alkyl-3-aryl prolines.

Mechanistic Insight

Direct alkylation of proline esters usually occurs at C2 (


-carbon). However, by using 4-oxoproline  (commercially available), the C3 protons become thermodynamically acidic ( 

to the ketone). The bulky N-protecting group (Boc/Cbz) and the C2-carboxylate sterically shield the C3 position, but with a strong, bulky base (LiHMDS), kinetic enolization occurs regioselectively at C3.
Experimental Workflow Diagram

KaroyanRoute cluster_conditions Critical Parameters Start N-Boc-4-oxo-proline Methyl Ester Enolate Lithium Enolate (Generated at -78°C) Start->Enolate LiHMDS (2.2 eq) THF, -78°C MonoAlk 3-Alkyl-4-oxo Intermediate Enolate->MonoAlk R-X (1.1 eq) DiAlk 3,3-Dialkyl-4-oxo Proline MonoAlk->DiAlk LiHMDS / R'-X (Iterative Alkylation) Final 3,3-Dialkyl Proline (via Wolff-Kishner) DiAlk->Final Deoxygenation (Barton-McCombie or Wolff-Kishner) Temp Control: -78°C Temp Control: -78°C Electrophile Reactivity Electrophile Reactivity

Figure 1: The Karoyan-Betts pathway for iterative C3-functionalization of 4-oxoproline.

Step-by-Step Protocol

Reagents:

  • Starting Material: (S)-1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate.

  • Base: LiHMDS (1.0 M in THF).

  • Electrophile: Methyl Iodide (MeI) or Benzyl Bromide (BnBr).

  • Solvent: Anhydrous THF.

Procedure:

  • Enolate Generation: In a flame-dried flask under Argon, dissolve the 4-oxoproline ester (1.0 equiv) in anhydrous THF (0.2 M). Cool to -78°C .[1][2]

  • Deprotonation: Add LiHMDS (1.1 equiv) dropwise over 15 minutes. Stir for 45 minutes at -78°C. Critical: Do not let the temperature rise, or decomposition/polymerization may occur.

  • First Alkylation: Add the electrophile (1.2 equiv) dropwise. Stir at -78°C for 2 hours, then allow to warm to -40°C over 1 hour.

  • Quench & Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[3][4] Purify via flash chromatography (Hex/EtOAc).[4]

    • Note: This yields the trans-3-substituted product predominantly.

  • Second Alkylation (for Gem-Disubstitution): Repeat steps 1-4 using the mono-alkylated product. Use 1.5 equiv of LiHMDS and 2.0 equiv of electrophile to force the reaction against the increased steric bulk.

  • Deoxygenation (Optional): To remove the 4-oxo group:

    • Convert ketone to tosylhydrazone.

    • Reduce with NaBH₃CN or Catecholborane to yield the methylene (CH₂) at C4.

Yield Expectations:

  • Step 1 (Mono-alkylation): 75-85%

  • Step 2 (Di-alkylation): 60-70%

Protocol B: Asymmetric [3+2] Cycloaddition

Best for: Creating complex 3,3-spirocyclic prolines (e.g., Spiro[pyrrolidine-3,3'-oxindole]).

Mechanistic Insight

This route utilizes an Azomethine Ylide , generated in situ from an amino acid (proline or sarcosine) and a carbonyl compound (isatin), which reacts with a dipolarophile. To achieve 3,3-disubstitution on the proline ring, the dipolarophile must be an exocyclic alkene or the geometry must force the quaternary center formation.

A powerful variation involves the reaction of Isatin + Proline + Chalcone . However, to synthesize a de novo 3,3-disubstituted proline core, we use Azomethine Ylides derived from Glycine Imine esters reacting with 1,1-disubstituted alkenes .

Experimental Workflow Diagram

Cycloaddition cluster_catalyst Catalytic Control Precursors Isatin + Proline + Dipolarophile Dipole Azomethine Ylide (Transient Dipole) Precursors->Dipole Decarboxylation (Reflux in MeOH) TS Endo-Transition State (Stereocontrolled) Dipole->TS [3+2] Approach Product 3,3-Spiro-Proline Derivative TS->Product Cyclization Ag(I) or Cu(I) Salts Ag(I) or Cu(I) Salts Chiral Ligands (Phosphoramidites) Chiral Ligands (Phosphoramidites)

Figure 2: Convergent assembly of spiro-proline scaffolds via 1,3-dipolar cycloaddition.

Step-by-Step Protocol (Spiro-Indolone Synthesis)

Reagents:

  • Isatin (1.0 mmol)

  • L-Proline (1.2 mmol)

  • Methyl Methacrylate (or Chalcone for diversity) (1.2 mmol)

  • Solvent: Methanol or Acetonitrile (reflux).

Procedure:

  • Mixture Preparation: Combine Isatin, L-Proline, and the alkene in Methanol (10 mL per mmol).

  • Reaction: Heat to reflux for 2–4 hours. The reaction proceeds via the formation of an azomethine ylide (from decarboxylation of the Isatin-Proline iminium species).

  • Monitoring: Monitor by TLC (disappearance of Isatin).

  • Workup: Evaporate solvent. The product often precipitates or crystallizes directly.

  • Purification: Recrystallization from EtOH is often sufficient; otherwise, column chromatography.

Stereochemical Outcome: This reaction typically yields the endo-cycloadduct with high diastereoselectivity due to secondary orbital interactions. The resulting scaffold is a Spiro[pyrrolidine-3,3'-oxindole] , a highly privileged structure in oncology (MDM2 inhibitors).

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield in Alkylation (Route A) Enolate decomposition or O-alkylation.Ensure strictly anhydrous conditions. Use HMPA or DMPU as cosolvent (10% v/v) to break enolate aggregates. Keep T < -70°C.
Polyalkylation (Route A) Proton exchange between product and enolate.Use excess base (2.2 eq) for the second alkylation step.
Poor Endo/Exo Selectivity (Route B) High temperature / Non-polar solvent.Switch to lower temperature with a Lewis Acid catalyst (AgOAc or CuI) and a chiral ligand (e.g., Fesulphos).
Racemization Base-catalyzed epimerization at C2.Avoid prolonged exposure to base after alkylation is complete. Quench immediately at low temp.

References

  • Karoyan, P., & Chassaing, G. (1997). "Efficient Synthesis of Enantiopure 3,3-Disubstituted Prolines." Tetrahedron Letters, 38(1), 85-88.

  • Karoyan, P., et al. (2003). "Regioselective Enolization of N-Protected 4-Oxo-proline Esters: A General Access to 3-Substituted and 3,3-Disubstituted 4-Oxo-proline Derivatives." The Journal of Organic Chemistry, 68(19), 7219–7228.

  • Betts, M. J., et al. (2008). "A Practical Synthesis of 3,3-Dimethylproline Derivatives." Synlett, 2008(1), 63-66.

  • Derkach, N. O., et al. (2024).[5] "Multigram Synthesis of 3,3-Spiro-α-prolines." The Journal of Organic Chemistry.

  • Seebach, D., et al. (1996). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment." Angewandte Chemie International Edition, 35(23‐24), 2708-2748.

Sources

Troubleshooting & Optimization

Technical Support Center: HATU Optimization for Sterically Demanding Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Article ID: KB-HATU-PRO-001 Last Updated: 2025-05-20 Status: Active Applicable Reagents: HATU, HOAt, DIPEA, Collidine

Executive Summary

This guide addresses the specific challenges of coupling sterically hindered amino acids, with a primary focus on Proline (Pro) and its derivatives (e.g., N-methylated residues, Aib, or adjacent Pro-Pro motifs). While HATU is a "gold standard" reagent, its misuse in hindered systems often leads to two critical failure modes: Guanidinylation (+99 Da adducts) and Epimerization .

This support module provides a mechanistic breakdown, an optimized Standard Operating Procedure (SOP), and a troubleshooting decision tree to maximize yield and purity.

Mechanistic Insight: Why HATU?

To optimize HATU, you must understand the Neighboring Group Effect .

Unlike HBTU (which uses HOBt), HATU generates an OAt-active ester. The nitrogen atom in the pyridine ring of the HOAt moiety forms a hydrogen bond with the incoming amine. This "pre-organizes" the transition state, significantly accelerating the nucleophilic attack.

  • The Proline Challenge: Proline is a secondary amine.[1] It is a poorer nucleophile sterically than primary amines.

  • The HATU Solution: The reaction rate acceleration provided by the HOAt ester is critical for Proline because it allows the coupling to outcompete the slower racemization (epimerization) pathways that plague prolonged reactions.

Standard Operating Procedure (SOP): Hindered Proline Coupling

Do not use standard "fast" protocols (20 min) for hindered Prolines. Use this optimized workflow.

Reagents
  • Coupling Reagent: HATU (0.95 - 1.0 eq relative to Acid). Never use excess HATU relative to Acid.

  • Base: DIPEA (2.0 eq) or 2,4,6-Collidine (for racemization-prone C-terminals).

  • Solvent: Anhydrous DMF or NMP (NMP is superior for preventing aggregation in Pro-rich sequences).

Step-by-Step Protocol

Step 1: Pre-Activation (CRITICAL)

  • Dissolve the Fmoc-Amino Acid (Acid) and HATU in the minimum amount of NMP/DMF.

  • Add Base (DIPEA).[2][3][4][5][6]

  • Wait exactly 1-2 minutes.

  • Why? You must form the OAt-active ester before the amine is introduced. If HATU encounters the amine before the acid is activated, it will react directly with the amine to form a guanidinium adduct (mass +99 Da), permanently capping the chain.

Step 2: Coupling

  • Add the pre-activated mixture to the resin/amine.

  • Time: 60 minutes.

  • Optimization: Continuous agitation is required.

Step 3: The "Double Couple" Strategy

  • Drain the vessel.

  • Repeat Steps 1 & 2 with fresh reagents.

  • Why? For hindered interfaces (e.g., Pro-Pro, Aib-Pro), two 1-hour couplings are statistically superior to a single 12-hour coupling due to the half-life of the active ester in basic solution.

Troubleshooting Guide & FAQs

Data Table: Common Failure Modes
SymptomAnalytical Signature (LCMS)Root CauseCorrective Action
Low Yield Mass of [Product] not found; mainly Starting Material.Steric hindrance or Aggregation.1.[2] Switch solvent to NMP.2. Use Microwave heating (50°C).3. Perform Double Coupling.
Capped Chain Mass = [Target] + 99 Da.Guanidinylation . The amine reacted with HATU, not the Acid.1.[7] Reduce HATU: Use 0.95 eq relative to Acid.2. Pre-activate: Ensure Acid + HATU + Base mix for 2 min before adding to resin.
Racemization Correct Mass, but split peaks (diastereomers) on HPLC.High base basicity or prolonged activation.1. Switch Base: Use Collidine (TMP) instead of DIPEA.2. Reduce coupling time (use higher concentration).
Deletion Mass = [Target] - [Residue Mass].Incomplete coupling due to beta-sheet formation.1. Use "Magic Mixture" (DCM/DMF/NMP 1:1:1).2. Add chaotropic salts (e.g., LiCl) to disrupt H-bonds.
Frequently Asked Questions

Q: Can I just leave the reaction overnight to ensure coupling? A: Not recommended. HATU active esters hydrolyze or rearrange over time in basic media. An overnight coupling often leads to higher racemization without significantly improving yield. It is better to drain and perform a second fresh coupling (Double Couple).

Q: My LCMS shows a +99 Da peak. Is my peptide ruined? A: Yes. The +99 Da peak corresponds to the tetramethylguanidinium adduct. This amine is now "capped" and cannot react further. You must restart the synthesis or re-cleave if it's the final residue. To prevent this, ensure you never have free HATU in the presence of the free amine without the carboxylic acid being present.

Q: When should I switch from HATU to Acid Chlorides (Ghosez Reagent)? A: If you are coupling to an extremely hindered amine (e.g., N-methyl-Aib or a cis-3-substituted Proline) and HATU/Microwave fails, HATU is likely too bulky. Acid chlorides are smaller and more reactive.

Visual Troubleshooting Logic

The following diagram outlines the decision process for optimizing failed couplings.

HATU_Optimization Start Coupling Issue Detected CheckMass Check LCMS Mass Start->CheckMass Plus99 Mass = Target + 99 Da CheckMass->Plus99 MissingMass Mass = Starting Material (Deletion) CheckMass->MissingMass SplitPeak Correct Mass Split/Broad Peaks CheckMass->SplitPeak DiagGuan Diagnosis: Guanidinylation (Amine attacked HATU) Plus99->DiagGuan FixGuan Action: Pre-activate Acid (2 min) Reduce HATU to 0.95 eq DiagGuan->FixGuan CheckSeq Is Sequence Hindered? (Pro, N-Me, Aib) MissingMass->CheckSeq YesHindered Yes (Steric Bulk) CheckSeq->YesHindered High Sterics NoHindered No (Aggregation) CheckSeq->NoHindered Long Chain FixHindered Action: Double Couple (2x 1hr) Switch Solvent to NMP YesHindered->FixHindered Microwave Still Failing? Use Microwave (50°C, 10 min) FixHindered->Microwave FixAgg Action: Add Chaotropes (LiCl) or Pseudoproline Dipeptides NoHindered->FixAgg FixRac Action: Switch Base to Collidine Reduce Activation Time SplitPeak->FixRac

Figure 1: Decision tree for troubleshooting HATU coupling failures based on LCMS data signatures.

References

  • Carpino, L. A. (1993).[7] "1-Hydroxy-7-azabenzotriazole.[5][6][7][8][9] An efficient peptide coupling additive."[8][10][11] Journal of the American Chemical Society.

    • Core Reference: Establishes the superiority of HOAt/HATU over HOBt/HBTU due to the neighboring group effect.
  • Albericio, F., et al. (1998). "Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis." The Journal of Organic Chemistry.

    • Validation: Details the mechanism of guanidinylation side reactions when uronium salts are used in excess.
  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

    • Review: Comprehensive comparison of coupling reagents, confirming HATU as the choice for hindered amines.[7]

  • BenchChem Technical Guide. (2025). "Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids."

    • Protocol: Source for microwave and solvent optimization str

Sources

Technical Support Center: Stereoselective Synthesis of 3-Allylproline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-allylproline. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this valuable proline analog. Our focus is to provide in-depth troubleshooting guides and frequently asked questions to address the primary challenge in this synthesis: the prevention of racemization.

I. Understanding and Preventing Racemization in this compound Synthesis

The stereochemical integrity of this compound is paramount for its application in peptide synthesis and drug design. Racemization, the process of converting a chiral molecule into an equal mixture of both enantiomers, can significantly diminish the biological activity and efficacy of the final product.[1] This guide will delve into the common causes of racemization during the synthesis of this compound and provide actionable strategies to maintain the desired stereochemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of this compound?

A1: Racemization in the synthesis of 3-substituted prolines, including this compound, typically occurs through the formation of a planar carbanion intermediate at the α-carbon.[1][2] This is most likely to happen under basic conditions used for enolate formation during alkylation steps. The planarity of this intermediate allows for the subsequent protonation or alkylation to occur from either face, leading to a loss of stereochemical information.

Another potential source of racemization can be the choice of coupling reagents and additives during peptide synthesis, where proline or its derivatives are involved. For instance, the use of 1-hydroxybenzotriazole (HOBt) with carbodiimides has been shown to catalyze racemization in proline-containing peptides.[3]

Q2: How can I minimize racemization during the allylation of a proline derivative?

A2: Minimizing racemization during the allylation step hinges on careful control of reaction conditions and the use of appropriate stereodirecting strategies. Key approaches include:

  • Use of Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the proline scaffold can effectively shield one face of the molecule, directing the incoming allyl group to the opposite face with high diastereoselectivity.[4][][6] Evans' oxazolidinones and pseudoephedrine are well-known examples of effective chiral auxiliaries.[][6]

  • Intramolecular Cyclization Methods: Strategies such as the amino-zinc-ene-enolate cyclization offer a powerful route to stereochemically defined 3-substituted prolines.[7][8][9] This method involves an intramolecular carbometallation that proceeds with high stereospecificity, where the absolute configuration is controlled by a chiral auxiliary.[9]

  • Low-Temperature Reactions: Performing the enolization and alkylation at low temperatures (e.g., -78 °C) can help to suppress racemization by reducing the rate of competing side reactions and stabilizing the desired enolate geometry.

Q3: Are there specific synthetic routes that are known to be highly stereoselective for this compound?

A3: Yes, several synthetic strategies have been developed to produce enantiomerically pure this compound. One notable approach starts from 4-hydroxy-L-proline, a readily available chiral building block.[10] Another powerful method is the diastereoselective conjugate addition of an allyl nucleophile to a proline-derived α,β-unsaturated lactam.[9] Furthermore, the amino-zinc-ene-enolate cyclization has been successfully applied to the synthesis of various 3-substituted prolines with excellent stereocontrol.[7][8][9]

Troubleshooting Guide: Common Issues and Solutions
Issue Potential Cause Troubleshooting Steps & Solutions
Low Diastereoselectivity in Alkylation Incomplete enolate formation or competing enolate geometries.Ensure complete deprotonation by using a sufficiently strong base (e.g., LDA) and an appropriate solvent. Optimize the reaction temperature; lower temperatures often favor higher selectivity.
Steric hindrance from the protecting group or substrate.Choose a less bulky N-protecting group that still provides adequate activation. Consider using a different chiral auxiliary that offers better facial shielding.[4][]
Epimerization of the Final Product Harsh deprotection conditions (acidic or basic).Employ milder deprotection strategies. For example, if using a chiral auxiliary that requires acidic cleavage, screen different acids and reaction times to find the mildest effective conditions.
Racemization during purification.Avoid prolonged exposure to acidic or basic conditions during workup and chromatography. Use neutral or slightly acidic purification methods where possible.
Inconsistent Stereochemical Outcomes Variability in reagent quality or reaction setup.Use freshly distilled solvents and freshly prepared reagents. Ensure accurate temperature control throughout the reaction.
Subtle changes in the substrate structure.Even minor modifications to the proline scaffold can influence the stereochemical outcome. Re-optimize the reaction conditions for each new substrate.

II. Experimental Protocols and Methodologies

To provide a practical context, this section outlines a generalized workflow for the stereoselective synthesis of this compound using a chiral auxiliary approach. This is a conceptual guide and specific reagents and conditions should be optimized based on the chosen auxiliary and substrate.

Workflow for Stereoselective Allylation using a Chiral Auxiliary

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Allylation cluster_2 Step 3: Auxiliary Cleavage A N-Protected Proline D Proline-Auxiliary Conjugate A->D B Chiral Auxiliary B->D C Coupling Reagent C->D E Proline-Auxiliary Conjugate H This compound-Auxiliary Conjugate E->H F Strong Base (e.g., LDA) F->H G Allyl Halide G->H I This compound-Auxiliary Conjugate K This compound I->K L Recovered Auxiliary I->L J Cleavage Reagent J->K J->L

Caption: A generalized workflow for the synthesis of this compound.

Detailed Steps:

  • Attachment of the Chiral Auxiliary: The starting N-protected proline is coupled to a suitable chiral auxiliary (e.g., an Evans oxazolidinone) using standard peptide coupling reagents. This step establishes the chiral environment that will direct the subsequent allylation.[]

  • Diastereoselective Allylation: The proline-auxiliary conjugate is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to form a specific enolate. The allyl halide (e.g., allyl bromide) is then added, and the reaction is allowed to proceed. The chiral auxiliary sterically blocks one face of the enolate, leading to the preferential addition of the allyl group to the other face.[6]

  • Cleavage of the Chiral Auxiliary: After the allylation, the chiral auxiliary is removed under conditions that do not compromise the stereochemical integrity of the newly formed stereocenter at the 3-position. The choice of cleavage reagent depends on the nature of the auxiliary and can range from acidic or basic hydrolysis to reductive cleavage. The recovered auxiliary can often be recycled.[4]

III. Mechanistic Insights into Stereocontrol

The effectiveness of chiral auxiliaries in preventing racemization and directing stereochemistry lies in their ability to create a rigid, well-defined conformational bias in the transition state of the alkylation reaction.

G cluster_0 Enolate Formation and Chelation cluster_1 Stereodirecting Effect cluster_2 Product Formation Proline-Auxiliary Proline-Auxiliary Chelated Enolate Chelated Enolate Proline-Auxiliary->Chelated Enolate 1. Strong Base 2. Lewis Acid (optional) Transition State Transition State Chelated Enolate->Transition State Allyl Halide Approach Allylated Product (Single Diastereomer) Allylated Product (Single Diastereomer) Transition State->Allylated Product (Single Diastereomer) C-C Bond Formation Bulky Group Bulky Auxiliary Group Bulky Group->Transition State Blocks Top Face

Caption: Mechanism of stereocontrol by a chiral auxiliary.

In many cases, particularly with oxazolidinone auxiliaries, the lithium cation from the LDA can form a chelated intermediate with the carbonyl groups of the proline and the auxiliary. This chelation locks the conformation of the enolate, and the bulky substituents on the auxiliary effectively block one face of the planar enolate. Consequently, the electrophile (allyl halide) can only approach from the less hindered face, resulting in a highly diastereoselective alkylation.[6]

IV. References

  • Quancard, J., Labonne, A., Jacquot, Y., Chassaing, G., Lavielle, S., & Karoyan, P. (2004). Asymmetric Synthesis of 3-Substituted Proline Chimeras Bearing Polar Side Chains of Proteinogenic Amino Acids. The Journal of Organic Chemistry, 69(23), 7940–7948. [Link]

  • Quancard, J., Labonne, A., Jacquot, Y., Chassaing, G., Lavielle, S., & Karoyan, P. (2004). Asymmetric synthesis of 3-substituted proline chimeras bearing polar side chains of proteinogenic amino acids. PubMed. [Link]

  • Gmeiner, P. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. MDPI. [Link]

  • Royal Society of Chemistry. (2016). Asymmetric synthesis of polycyclic 3-fluoroalkylproline derivatives by intramolecular azomethine ylide cycloaddition. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (2025). Asymmetric Synthesis of 3-Alkyl Substituted Prolines by Alkylation of a Chiral Sulfone. ResearchGate. [Link]

  • Holladay, M. W., Lin, C. W., May, C. S., Garvey, D. S., Witte, D. G., Miller, T. R., Wolfram, C. A., & Nadzan, A. M. (1991). trans-3-n-propyl-L-proline is a highly favorable, conformationally restricted replacement for methionine in the C-terminal tetrapeptide of cholecystokinin. Stereoselective synthesis of 3-allyl- and 3-n-propyl-L-proline derivatives from 4-hydroxy-L-proline. Journal of Medicinal Chemistry, 34(1), 455–457. [Link]

  • Chemistry Stack Exchange. (2017). Planar transition-state of proline racemization facilitated by proline racemase. Stack Exchange. [Link]

  • ResearchGate. (n.d.). Highly stereoselective alkylation of (S)-proline-based chiral auxiliaries. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Stereoselective Synthesis of Quaternary Proline Analogues. PMC. [Link]

  • Fu, C., Wenzel, M., Treutlein, E., Harms, K., & Meggers, E. (2012). Proline as Chiral Auxiliary for the Economical Asymmetric Synthesis of Ruthenium(II) Polypyridyl Complexes. Inorganic Chemistry, 51(18), 9811–9817. [Link]

  • Knowles, J. R., & Albery, W. J. (1977). Energetics of proline racemase: racemization of unlabeled proline in the unsaturated, saturated, and oversaturated regimes. PubMed. [Link]

  • Nishiyama, Y., & Ishizuka, S. (1995). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. PubMed. [Link]

  • ResearchGate. (n.d.). Enantioselective Approach to 3-Substituted Prolines. ResearchGate. [Link]

  • ResearchGate. (n.d.). Biosynthesis and racemization of proline and hydroxyprolines. ResearchGate. [Link]

  • MDPI. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI. [Link]

  • National Institutes of Health. (2023). Stereoselective Synthesis of α-Disubstituted β-Homoprolines. PMC. [Link]

  • National Institutes of Health. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC. [Link]

  • Ihle, N., & Reissig, H. U. (2010). Racemization-free synthesis of (S)-(+)-tylophorine from L-proline by radical cyclization. PubMed. [Link]

  • Smerdka, J., Rademann, J., & Jung, G. (2004). Polymer-bound alkyltriazenes for mild racemization-free esterification of amino acid and peptide derivatives. PubMed. [Link]

Sources

Technical Support Center: Acyl Chloride Activation of 3-Allylproline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "3-Allyl" Challenge

Activating 3-allylproline is distinct from standard proline activation due to the proximal steric hindrance introduced by the C3-allyl substituent. While proline itself is a secondary amine with restricted conformation, the addition of an allyl group at C3 creates a "steric pincer" around the C2-carboxylic acid.

This structural reality creates a kinetic dilemma:

  • Steric Bulk slows the nucleophilic attack of the chlorinating agent.[1]

  • Forcing Conditions (heat/prolonged time) required to overcome sterics significantly increase the risk of C2-racemization via enolization or N-acyliminium ion formation.

This guide provides validated protocols to navigate this stability-reactivity trade-off.

Part 1: Reagent Selection Matrix

Before troubleshooting, ensure you are using the correct reagent for your specific protecting group (PG) strategy.

FeatureOxalyl Chloride + DMF (Cat.) Ghosez's Reagent Thionyl Chloride (

)
Mechanism Vilsmeier-Haack (Active species:

)
1-Chloro-N,N,2-trimethylpropenylamine (Neutral)Inorganic Acid Halide
Acidity Moderate (Generates

gas)
Neutral (No acidic byproducts)High (Generates

+

)
Boc Compatibility Risk (Requires rapid execution/base scavenging)Excellent (Best choice for Boc)Incompatible (Cleaves Boc)
Fmoc Compatibility ExcellentExcellentGood (Avoid reflux)
Allyl Stability HighHighModerate (Risk of hydrochlorination if prolonged)
Rec. Use Case Standard Fmoc/Cbz synthesisAcid-sensitive substrates (Boc)Simple, robust substrates only

Part 2: Troubleshooting & FAQs

Q1: "I am observing significant racemization (10-40% ee loss) in my final product. Why?"

Diagnosis: Racemization in prolines usually occurs via the formation of an oxazolonium ion (if N-acyl protected) or direct enolization promoted by heat and excess base. In this compound, the C3-allyl group forces the C2-proton into a conformation that may be more accessible for deprotonation if the reaction stalls.

Corrective Actions:

  • Temperature Control: Never heat this compound activation above

    
     initially. The steric bulk requires time, not heat.
    
  • Base Management: If using Oxalyl Chloride, avoid using Pyridine or Triethylamine during the activation step if possible. The Vilsmeier intermediate is sufficient. If a base is required for the subsequent coupling, add it after the acid chloride is formed and cooled.

  • Switch Reagents: If racemization persists, switch to Ghosez's Reagent . It operates at neutral pH, minimizing the protonation/deprotonation equilibrium at the

    
    -carbon.
    
Q2: "The reaction stalls. I see unreacted starting material even after 2 hours."

Diagnosis: This is the "Steric Pincer" effect. The bulky Vilsmeier reagent (from Oxalyl Cl/DMF) struggles to access the carbonyl carbon due to the adjacent allyl group.

Corrective Actions:

  • Catalyst Load: Increase DMF catalyst loading from the standard 1-2 drops to 5 mol% . This ensures a higher steady-state concentration of the active chlorinating species.

  • Concentration: Run the reaction at a higher concentration (0.5 M - 1.0 M).

  • Sonication: Brief sonication (5-10 mins) can help initiate the reaction without the thermal penalty of reflux.

Q3: "I am losing my Boc protecting group during activation."

Diagnosis: You are likely using Thionyl Chloride or Oxalyl Chloride without sufficient acid scavenging. The generation of


 gas, even if dry, is sufficient to cleave the acid-labile Boc group (tert-butyloxycarbonyl).

Corrective Actions:

  • Immediate Fix: Switch to Ghosez's Reagent . It forms the acid chloride and a neutral amide byproduct (N,N-dimethylisobutyramide), completely avoiding acidic conditions.

  • Alternative: If you must use Oxalyl Chloride, add 2,6-Lutidine (1.1 equiv) to the reaction. It is a non-nucleophilic base that will scavenge

    
     without interfering with the activation.
    
Q4: "Is the allyl group stable to these conditions?"

Diagnosis: Generally, yes.[2][3] However, prolonged exposure to high concentrations of


 (byproduct of 

or

) can lead to Markovnikov addition of

across the allyl double bond, forming a chlorinated side chain.

Corrective Actions:

  • Purge the Reaction: Use a steady stream of dry

    
     or Argon to sweep generated gases (
    
    
    
    ) out of the flask immediately.
  • Avoid Thionyl Chloride: It produces the highest concentration of acidic byproducts.

Part 3: Visual Troubleshooting Workflows

Workflow 1: Decision Tree for Protocol Selection

G Start Start: this compound Activation CheckPG Check N-Protecting Group Start->CheckPG IsBoc Is it Boc? CheckPG->IsBoc IsFmoc Is it Fmoc/Cbz? IsBoc->IsFmoc No GhosezPath PROTOCOL B: Ghosez's Reagent (Neutral Conditions) IsBoc->GhosezPath Yes (Acid Sensitive) OxalylPath PROTOCOL A: Oxalyl Chloride + DMF (Vilsmeier Activation) IsFmoc->OxalylPath Yes (Standard) Proceed Proceed to Coupling GhosezPath->Proceed RiskCheck Risk Check: Is Racemization Observed? OxalylPath->RiskCheck Optimize Optimization: 1. Lower Temp (0°C) 2. No Base in Activation 3. Switch to Ghosez RiskCheck->Optimize Yes RiskCheck->Proceed No Optimize->GhosezPath Persistent Issue

Caption: Decision logic for selecting the activation method based on protecting group sensitivity and racemization risk.

Workflow 2: Mechanism of Vilsmeier Activation (Oxalyl Cl/DMF)

Mechanism Step1 1. Active Species Formation Oxalyl Cl + DMF -> [Vilsmeier Rgt]+ Step2 2. Activation This compound-COOH + [Vilsmeier]+ -> Activated Intermediate Step1->Step2 Step3 3. Chloride Attack Intermediate + Cl- -> Acid Chloride (Regenerates DMF) Step2->Step3 Side CRITICAL CONTROL POINT: Steric hindrance at Step 2 requires catalytic turnover. Side->Step2

Caption: The catalytic cycle of DMF. Note that DMF is regenerated; insufficient DMF leads to stalled reactions due to the steric bulk of this compound.

Part 4: Validated Protocols

Protocol A: Standard Activation (Fmoc/Cbz-3-Allylproline)

Best for: Cost-efficiency, standard synthesis, robust protecting groups.

  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Dissolution: Dissolve Fmoc-3-allylproline (1.0 equiv) in anhydrous DCM (0.2 M).

  • Catalyst: Add anhydrous DMF (3-5 drops per mmol substrate). Note: Do not omit. Reaction will be too slow without it.

  • Activation: Cool to

    
    . Add Oxalyl Chloride  (1.2 equiv) dropwise over 10 minutes. Gas evolution (
    
    
    
    ) will be vigorous.
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to Room Temperature (RT) for 30 mins.
    
    • Checkpoint: Solution should turn from cloudy to clear yellow.

  • Workup: Concentrate in vacuo at ambient temperature (do not heat water bath >

    
    ). Co-evaporate with dry toluene (2x) to remove residual Oxalyl Chloride and 
    
    
    
    .
  • Usage: Redissolve immediately in DCM/THF for the coupling step.

Protocol B: "Safe" Activation (Boc-3-Allylproline)

Best for: Acid-sensitive groups, preventing racemization.

  • Setup: Flame-dry flask under Argon.

  • Dissolution: Dissolve Boc-3-allylproline (1.0 equiv) in anhydrous DCM or

    
    .
    
  • Reagent: Add Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) (1.1 equiv) dropwise at RT.

  • Reaction: Stir at RT for 1-2 hours.

    • Mechanism:[2][3][4][5][6][7][8][9] The reagent consumes the acid and produces a neutral amide byproduct. No gas is evolved.

  • Workup: None required. The byproduct is inert in most acylations.

  • Usage: Add the nucleophile (amine) and base (DIEA/TEA) directly to this reaction mixture ("One-Pot").

Part 5: References

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).

    
    -Chloro-enamines and -ketenimines: Synthesis and Reactivity. Angewandte Chemie International Edition, 8(6), 454-455. 
    
  • Carpino, L. A., et al. (1991). Rapid, efficient, racemization-free peptide coupling of amino acid chlorides. Journal of the American Chemical Society, 113(17), 6681-6682.

  • Hardee, D. J., Kovalchuke, L., & Lambert, T. H. (2010).[10] Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids.[10] Journal of the American Chemical Society, 132(14), 5002–5003.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. (4th ed.). Wiley-Interscience.[2] (Referencing stability of Allyl and Boc groups).

Sources

Technical Support Center: Precision Hydrogenation of Allyl Systems

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Minimizing Side Reactions | Ticket Priority: High

Mission Directive

You have entered the Precision Hydrogenation Support Center . This guide is not a textbook; it is a troubleshooting engine designed for researchers facing non-compliance in allyl group hydrogenation.

"Allyl hydrogenation" typically refers to saturating the olefin (


). However, allyl systems are electronically unique. They are prone to isomerization  (double bond migration) and hydrogenolysis  (cleavage).

Your goal is saturation without migration or cleavage . Follow the diagnostic workflows below to isolate your issue and apply the corrective protocol.

Module 1: Diagnostic Workflow

Before modifying your reaction, identify the specific failure mode. Use this logic tree to select the correct protocol.

DiagnosticTree Figure 1: Diagnostic decision tree for allyl hydrogenation failure modes. Start Start: What is the failure mode? Issue1 Product is an Aldehyde/Ketone (Isomerization) Start->Issue1 Substrate is Allyl Alcohol Issue2 Double Bond Migrated (Internal Alkene) Start->Issue2 Substrate is Allyl Ether/Amine Issue3 Loss of Protecting Group (Hydrogenolysis of Bn/Cbz) Start->Issue3 Substrate has Benzyl/Cbz Sol1 PROTOCOL A: Solvent Switching (Polar Protic) Issue1->Sol1 Sol2 PROTOCOL B: Homogeneous Catalysis (Ir/Rh) Issue2->Sol2 Sol3 PROTOCOL C: The Sajiki Poisoning (N-Base Additives) Issue3->Sol3

Module 2: The Isomerization Trap (Allyl Alcohols)

The Issue: You intend to hydrogenate an allyl alcohol to a saturated alcohol, but you isolate an aldehyde (or ketone). The Mechanism: This is not oxidation; it is redox isomerization driven by


-hydride elimination.
The Mechanism of Failure

When H2 is limiting or the catalyst surface is "starved," the metal coordinates to the alkene. Instead of reductive elimination (adding H-H), the metal undergoes


-hydride elimination, forming an enol which tautomerizes to a carbonyl.
Protocol A: The Solvent Switch (Polarity Control)

Research confirms that solvent polarity dictates the reaction pathway on Palladium surfaces.

  • Non-Polar Solvents (Benzene, Hexane): Favor the branched Pd-alkyl intermediate

    
    Isomerization  (Aldehyde).[1]
    
  • Polar Protic Solvents (Methanol, Water): Favor the linear Pd-alkyl intermediate

    
    Hydrogenation  (Alcohol).[1]
    

Corrective Action:

  • Switch Solvent: Move from DCM/Toluene to Methanol or Aqueous Ethanol .

  • Increase H2 Availability: Isomerization competes with Hydrogenation. High H2 pressure forces the hydrogenation pathway. Ensure vigorous stirring (>1000 rpm) to overcome gas-liquid mass transfer limitations.

Data: Solvent Influence on Pd Nanoparticle Selectivity | Solvent | Dielectric Constant (


) | Major Product | Selectivity |
| :--- | :--- | :--- | :--- |
| Benzene | 2.27 | Propanal (Isomer) | >95% |
| Methanol  | 32.7  | 1-Propanol (Saturated)  | >99%  |
| Water | 80.1 | 1-Propanol (Saturated) | >95% |
Source: Lee et al. (2010) [1]

Module 3: Chemo-Selectivity (Preserving Benzyl Groups)

The Issue: You need to saturate an allyl olefin, but your molecule contains a Benzyl (Bn) or Cbz protecting group. Standard Pd/C hydrogenation cleaves Bn/Cbz groups via hydrogenolysis.

Protocol C: The Sajiki Poisoning Strategy

This is the gold standard for differentiating between olefin hydrogenation and C-O hydrogenolysis. The addition of nitrogenous bases selectively poisons the highly active sites required for hydrogenolysis without stopping olefin reduction.

The Protocol:

  • Catalyst: 10% Pd/C (standard loading).

  • Solvent: Methanol (MeOH).[2]

  • The Additive: Add 0.5 equivalents (relative to substrate) of Ammonia (NH3) , Pyridine , or Ammonium Acetate .[3]

  • Conditions: Run at ambient temperature and balloon pressure (1 atm).

Why It Works: The nitrogen lone pair competitively adsorbs onto the Pd surface. Hydrogenolysis of benzyl ethers requires a specific multi-site coordination geometry that is blocked by the amine. Olefin hydrogenation, requiring fewer sites, proceeds unimpeded.

Validation Check: If you use NH4Cl (Ammonium Chloride), this will fail . The chloride ion does not poison the specific sites effectively in this context; it must be the free base or acetate [2].

Module 4: Homogeneous Catalysis for Steric Control

The Issue: Your allyl group is sterically crowded, or Pd/C causes migration to a thermodynamically stable internal alkene (e.g.,


) rather than reduction.
Protocol B: Directed Homogeneous Hydrogenation

Heterogeneous catalysts (Pd/C) facilitate surface migration (walking). Homogeneous catalysts (dissolved metal complexes) coordinate and reduce without allowing the "ring walk."

Recommended Catalyst: Crabtree’s Catalyst

  • Formula: [Ir(cod)(PCy3)(py)]PF6

  • Mechanism: Iridium coordinates to the hydroxyl group (if present) or the olefin face, directing H2 delivery to that specific bond.

  • Critical Constraint: This catalyst is deactivated by the product (and Lewis bases). It is not robust like Pd/C but is surgical.

Execution Steps:

  • Solvent: Anhydrous DCM (strictly non-coordinating; avoid MeOH/THF).

  • Loading: 1-5 mol%.

  • Pressure: 1 atm H2 is usually sufficient; high pressure can deactivate the catalyst by forming clusters.

  • Workup: Unlike Pd/C (filtration), this requires a silica plug filtration to remove the Ir complex.

FAQ: Troubleshooting & Specific Scenarios

Q: I am seeing trans-alkene formation instead of alkane. Why? A: This is partial hydrogenation coupled with isomerization. Your catalyst activity is too low.

  • Fix: Switch to PtO2 (Adams' Catalyst) in Acetic Acid. Pt is less prone to isomerization than Pd. Alternatively, increase H2 pressure to 50 psi to outcompete the

    
    -elimination rate.
    

Q: Can I use Lindlar catalyst to saturate an allyl group? A: Generally, no . Lindlar (Pd/CaCO3 + Pb) is designed to stop at the alkene stage (from an alkyne). It has very poor activity for reducing alkenes to alkanes. It will likely result in recovered starting material or slow isomerization.

Q: My allyl ester is cleaving (deallylation) instead of hydrogenating. A: This suggests your system contains a nucleophile and perhaps trace Pd(0) mechanisms are active, or hydrogenolysis is occurring.

  • Fix: Ensure the reaction is strictly neutral. Avoid nucleophilic solvents. If cleavage persists, switch to Rh/Al2O3 (Rhodium on Alumina), which is excellent for olefin saturation while minimizing C-O cleavage compared to Pd.

References

  • Pd Nanoparticle-Catalyzed Isomerization vs Hydrogenation of Allyl Alcohol: Solvent-Dependent Regioselectivity. Lee, H., et al. (2010). Journal of the American Chemical Society.

  • Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Sajiki, H. (1995).[3][4] Tetrahedron Letters.

  • Iridium-Catalyzed Isomerization of Primary Allylic Alcohols. Mazet, C. (2011). CHIMIA.

  • Optimised Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers. Crawford, C., & Oscarson, S. (2020).[5] ChemRxiv.

Sources

Technical Support Hub: Solubility of 3-Allylproline & Stapled Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Hydrophobic Peptide Solubilization | Ticket ID: 3AP-SOL-001

Executive Summary: The "Hydrophobic Burden"

User Query: Why are my 3-allylproline-containing peptides precipitating in aqueous buffers, and how can I rescue them for biological assays?

Technical Insight: this compound is the primary building block for hydrocarbon-stapled peptides. While the "staple" (formed via Ring-Closing Metathesis, RCM) confers proteolytic stability and helical reinforcement, it imposes a severe solubility penalty.

  • Lipophilicity: The allyl group and the subsequent hydrocarbon crosslink are purely aliphatic. Replacing a polar or charged residue with this compound significantly increases the partition coefficient (

    
    ).
    
  • Buried Surface Area: In a successful staple, the hydrophobic crosslink often aligns with other hydrophobic residues (e.g., Leucine, Valine) to form a "greasy patch" essential for membrane permeability but detrimental to aqueous solubility.

  • Aggregation: These peptides do not just precipitate; they form soluble aggregates (micelles/oligomers) that distort HPLC peaks and yield false negatives in biological assays.

Diagnostic & Troubleshooting Guide

Phase 1: Synthesis & Cleavage (The "Crash" on the Resin)

Symptom: Low yield after cleavage; gummy precipitate in the ether precipitation step.

Potential CauseTechnical ExplanationCorrective Action
Incomplete Cleavage The hydrophobic staple can sterically hinder TFA access to protecting groups (Pbf, Boc).Extend Cleavage Time: Increase TFA cleavage time to 3–4 hours. Add DDT (Dithiothreitol) if Met/Cys are present to prevent oxidation, which worsens solubility.
Re-aggregation Peptide aggregates immediately upon contact with cold ether.Skip Ether Precipitation: Evaporate TFA under nitrogen flow. Dissolve the oily residue directly in 50% Acetic Acid or HFIP/Water (1:1) before lyophilization.
Phase 2: Purification (HPLC Issues)

Symptom: Broad peaks, tailing, high backpressure, or "ghost" peaks.

Q: My peptide elutes as a smear on C18. Is it impure? A: Not necessarily. It is likely aggregating on the column stationary phase.

  • Protocol Fix:

    • Switch Column Chemistry: Move from C18 to C4 or C8 (less hydrophobic retention).

    • Thermal Denaturation: Heat the HPLC column to 60°C . This disrupts intermolecular H-bonds and hydrophobic collapse.

    • Chaotropic Mobile Phase: If standard TFA buffers fail, use 0.1% TFA in Water/Isopropanol instead of Water/Acetonitrile.

Phase 3: Assay Reconstitution (The "Buffer Crash")

Symptom: Peptide dissolves in DMSO but precipitates instantly upon addition to PBS/Media.

Q: How do I keep the peptide in solution for cellular assays? A: You must bypass the critical aggregation concentration (CAC) using the "Solvent Shock" method.

The "DMSO Shock" Protocol:

  • Dissolve lyophilized peptide in 100% DMSO to 100x the final concentration (e.g., 10 mM).

  • Crucial Step: Sonicate for 5 minutes to ensure monomerization.

  • Add the buffer to the DMSO , not the DMSO to the buffer. Add rapidly while vortexing.

  • Limit: Keep final DMSO concentration <1% (v/v) to avoid cytotoxicity, unless the cells tolerate higher.

Decision Logic & Workflows (Visualized)

Diagram 1: The Solubility Rescue Decision Tree

Caption: Logic flow for troubleshooting precipitation events based on peptide charge (pI) and hydrophobicity.

SolubilityRescue Start Issue: Peptide Precipitates in Water/Buffer CheckPI Step 1: Calculate pI (Isoelectric Point) Start->CheckPI IsNeutral Is pH near pI? CheckPI->IsNeutral AdjustPH Adjust pH away from pI (+/- 2 units) IsNeutral->AdjustPH Yes CheckSeq Step 2: Check Hydrophobicity (>50% Hydrophobic?) IsNeutral->CheckSeq No AdjustPH->CheckSeq UseCoSolvent Add Co-Solvent CheckSeq->UseCoSolvent High Hydrophobicity DMSO Option A: DMSO (up to 5%) UseCoSolvent->DMSO HFIP Option B: HFIP (for prep only) UseCoSolvent->HFIP StructuralMod Step 3: Structural Redesign DMSO->StructuralMod Still Precipitates HFIP->StructuralMod Not Compatible with Assay Tags Add Solubility Tag (Poly-Lys/Arg at N-term) StructuralMod->Tags PEG Add PEG Spacer (Mini-PEG) StructuralMod->PEG

Diagram 2: this compound Synthesis & Solubility Bottlenecks

Caption: Critical risk points in the synthesis of stapled peptides where solubility impacts yield.

StapleWorkflow SPPS 1. SPPS (this compound coupling) RCM 2. Ring-Closing Metathesis (DCE Solvent) SPPS->RCM Hydrophobic Precursor Cleavage 3. Cleavage & Deprotection (TFA) RCM->Cleavage Staple Formed (Rigid & Greasy) Purification 4. HPLC Purification (The Aggregation Trap) Cleavage->Purification Risk: Precipitation in Aqueous Buffer Lyophilization 5. Lyophilization Purification->Lyophilization Reconstitution 6. Assay Reconstitution Lyophilization->Reconstitution Risk: 'Crashing Out'

Advanced Protocols

Protocol A: The HFIP Dissolution Method (For Stubborn Peptides)

Use this when DMSO fails. HFIP (Hexafluoroisopropanol) is a potent helix-inducer and aggregate disruptor.

  • Dissolve: Add pure HFIP to the lyophilized peptide. (Concentration: 1–5 mg/mL). The solution should become instantly clear.

  • Aliquot: Dispense into working aliquots.

  • Evaporate: Use a SpeedVac or nitrogen stream to remove the HFIP completely. A thin film will remain.

  • Store: Store films at -20°C.

  • Reconstitute: On the day of the assay, dissolve the film in a small volume of DMSO (e.g., 10 µL), then immediately dilute with aqueous buffer to the final volume.

Protocol B: Design-Based Solubility Rescue (Pre-Synthesis)

If you are still in the design phase, apply these modifications to the this compound sequence:

ModificationMechanismImplementation
N-Terminal Sol-Tag Adds charge repulsion to prevent aggregation.Add Arg-Arg-Arg- or Lys-Lys-Lys- to the N-terminus, separated by a beta-Ala or PEG2 spacer.
PEGylation Increases hydrodynamic radius and shields hydrophobic patch.Attach a Mini-PEG unit to the N-terminus or a non-critical Lysine side chain.
D-Amino Acids Disrupts beta-sheet aggregation (if not part of the helix).Replace non-critical residues with their D-enantiomers to break stacking interactions.

Frequently Asked Questions (FAQ)

Q1: Does the stereochemistry of this compound affect solubility? A: Indirectly, yes. The stereochemistry (S or R) determines the helical screw sense of the staple. If the staple forces the peptide into a perfect amphipathic helix, the hydrophobic face becomes more defined, which can paradoxically increase aggregation (stacking of hydrophobic faces) compared to a disordered linear peptide.

Q2: Can I use Tween-20 or Triton X-100? A: Yes, non-ionic detergents (0.01% – 0.1%) are excellent for preventing adsorption to plasticware and stabilizing the peptide in PBS. However, ensure your biological target is not sensitive to detergents.

Q3: My LC-MS shows the correct mass, but the peak is split. Why? A: This is a classic sign of conformational isomerism or aggregation . This compound peptides can exist in slow-exchanging conformers (cis/trans proline isomerization). Run the LC-MS at 60°C; if the peaks merge, it is conformational. If they remain split, check for diastereomers or incomplete reduction (if performing olefin reduction).

References

  • Verdine, G. L., & Walensky, L. D. (2007). The emerging concept of stapled peptides for drug discovery: Concept, synthesis, and therapeutic application. Clinical Cancer Research.

  • Bird, G. H., et al. (2008). Hydrocarbon double-stapling remedies the proteolytic instability of a lengthy peptide therapeutic. Proceedings of the National Academy of Sciences.

  • Biotage. (2023).[1] Optimizing Ring-Closing Metathesis for Automation. Biotage Technical Notes.

  • Concept Life Sciences. (2025). Overcoming the Challenges of Peptide Drug Development. Drug Discovery Insights.

  • Cochrane, S. A., et al. (2012).[2] Investigation of the ring-closing metathesis of peptides in water. Organic & Biomolecular Chemistry.

Sources

Technical Support Center: Trityl Deprotection in 3-Substituted Prolines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Deprotection Protocols & Troubleshooting Ticket ID: TRT-PRO-003 Assigned Specialist: Senior Application Scientist

Executive Summary

Removing a Trityl (Trt) group from the N-terminus of a 3-substituted proline presents a unique intersection of steric and electronic challenges. While the trityl group is acid-labile, the steric bulk at the C3 position of the pyrrolidine ring can create "conformation locks" or solubility issues that resist standard deprotection workflows.

This guide provides a validated, self-correcting protocol for this specific transformation. It prioritizes the management of the Trityl Cation (


) —a stable, electrophilic species that, if not properly scavenged, will re-attach to the sterically crowded amine or alkylate nucleophilic side chains.

The "Golden Path" Protocol

This is the standard operating procedure (SOP) optimized for hindered secondary amines. Do not deviate unless troubleshooting specific failures.

Reagents Required
  • Acid: Trifluoroacetic Acid (TFA), peptide synthesis grade.

  • Scavenger: Triisopropylsilane (TIS) or Triethylsilane (TES). Note: Silanes are superior to thioanisole for this specific application due to the steric bulk of the substrate.

  • Solvent: Dichloromethane (DCM).

  • Quench: Diethyl ether (cold) or saturated

    
     (if liquid-liquid extraction is preferred).
    
Step-by-Step Workflow
  • Solubilization (Critical): Dissolve the protected 3-substituted proline in minimal DCM.

    • Why: Proline derivatives with C3 substituents are often highly lipophilic. Pure TFA may cause precipitation, encapsulating the starting material and preventing deprotection.

  • Scavenger Addition: Add TIS (2-5% v/v relative to total volume).

    • Why: The scavenger must be present before the acid generates the carbocation.

  • Acidolysis: Slowly add TFA to reach a final ratio of 1:1 to 1:4 (DCM:TFA) .

    • Observation: The solution should turn bright yellow/orange . This is the visual signature of the free trityl cation (

      
      ).
      
  • Incubation: Stir at Room Temperature (RT) for 30–60 minutes .

    • Note: Standard prolines take 15 mins; 3-substituted variants may require up to 60 mins due to conformational hindrance.

  • Workup:

    • Option A (Precipitation): Concentrate to an oil under nitrogen flow. Add cold diethyl ether. The product (salt form) precipitates; the trityl-silane byproduct remains in the ether.

    • Option B (Extraction): Dilute with DCM, wash with mild base (

      
      ) to neutralize (if free base is stable), then brine.
      
Visual Workflow (DOT Diagram)

DeprotectionWorkflow Start Protected 3-Sub-Proline Solubilize Dissolve in DCM (Ensure Homogeneity) Start->Solubilize AddScav Add Scavenger (TIS/TES) Solubilize->AddScav Acidify Add TFA (Watch for Yellow Color) AddScav->Acidify React Reaction (Trt+ <-> Scavenged) Acidify->React generates Trt+ Finish Precipitate/Wash (Remove Trt-H) React->Finish 30-60 mins

Figure 1: Optimized workflow for removing N-Trityl groups from lipophilic, sterically hindered proline derivatives.

Scientific Logic & Mechanism

To troubleshoot effectively, you must understand the equilibrium driving the reaction.

The Equilibrium Problem

The cleavage of N-Trityl is an equilibrium process .



In 3-substituted prolines, the bulky group at C3 forces the pyrrolidine ring into specific puckered conformations (C3-endo or C3-exo). While this steric strain often helps eject the bulky trityl group (relief of strain), it also creates a "cage" effect where the generated trityl cation (


) hovers near the amine. Without an effective scavenger, the cation simply re-attaches (retritylation) or, worse, alkylates the C3 substituent if it is nucleophilic (e.g., -OH, -SH).
The Scavenger Solution

We use silanes (TIS/TES) because they act as hydride donors . They irreversibly quench the trityl cation to form triphenylmethane (


), which is inert and non-electrophilic.


Mechanistic Pathway (DOT Diagram)

Mechanism Substrate N-Trt-3-Sub-Proline Protonation Protonation (TFA) Substrate->Protonation Transition Transition State (Steric Strain Relief) Protonation->Transition Intermediate Free Amine + Trt+ Cation (Reversible Equilibrium) Transition->Intermediate Intermediate->Substrate Retritylation (No Scavenger) Scavenging Scavenger Attack (Hydride Transfer from TIS) Intermediate->Scavenging Irreversible Step Product Product: Proline Salt Byproduct: Ph3CH (Inert) Scavenging->Product

Figure 2: The mechanistic pathway highlighting the critical role of the scavenger in preventing retritylation.

Troubleshooting Guide

Identify your issue in the table below to find the specific remedy.

SymptomProbable CauseCorrective Action
No reaction (TLC shows starting material) Solubility Failure. The lipophilic 3-substituent prevents the compound from dissolving in TFA, protecting the N-Trt bond.Increase DCM ratio (up to 50%). Ensure the mixture is homogeneous before adding TFA.
Solution remains colorless Acid Strength too low. Trityl cation is not forming.Increase TFA concentration. Ensure TFA is dry (water can quench the cation too early or reduce acid strength).
Incomplete conversion (stalls at 50%) Equilibrium Trap. The

concentration is high, driving retritylation.
Add more TIS (raise to 5-10%). extend time. Do not add heat (increases side reactions).
New impurity (M+242 mass) Trityl Adduct. The

cation attacked a side chain (e.g., 3-OH or 3-SH).
Use TES instead of TIS (smaller steric profile). Add Hexafluoroisopropanol (HFIP) as a co-solvent to stabilize the cation away from the nucleophile.
Product is an oil/gum Lipophilicity. 3-substituted prolines often form lipophilic salts that don't precipitate in ether.Evaporate TFA completely. Redissolve in minimal MeOH and drop into cold ether/hexane (1:1) mix.

Advanced Optimization: Scavenger Selection

For 3-substituted prolines, the choice of scavenger is dictated by the nature of the substituent at position 3.

3-SubstituentRecommended ScavengerRationale
Alkyl / Aryl (e.g., 3-phenyl)TIS (Triisopropylsilane) Standard. High steric bulk prevents silane from reacting with other parts of the molecule.
Hydroxyl / Thiol (e.g., 3-Hyp)TES (Triethylsilane) More reactive hydride donor. Essential to quench

faster than it can alkylate the -OH/-SH group.
Electron-Withdrawing (e.g., 3-F)TIS + Water (1%) The amine is less basic; the trityl bond is more labile. Water helps solvate the salt.

Frequently Asked Questions (FAQs)

Q: Can I use HCl/Dioxane instead of TFA? A: Yes, but proceed with caution. HCl is a stronger acid in organic solvents. While it removes Trt efficiently, the chloride ion is a nucleophile that can cause substitution reactions if your 3-substituent is a leaving group (e.g., 3-mesylate). TFA is safer for functionalized prolines.

Q: My solution turned deep red instead of yellow. What happened? A: A deep red color often indicates the formation of a different carbocation or degradation of the indole ring (if Tryptophan is present in a peptide sequence). If working with pure amino acid, check for decomposition of the 3-substituent (e.g., dehydration of a 3-hydroxy group).

Q: Why is the 3-substituted proline harder to deprotect than regular proline? A: It is counter-intuitive. Sterically, it should be easier. However, the difficulty is usually solubility (access of the acid to the nitrogen) or sequestration (the hydrophobic pocket created by the 3-substituent traps the trityl cation close to the amine, favoring recombination).

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (The definitive guide on Trityl amine stability and removal conditions).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review including Trityl removal mechanisms and scavengers).

  • Pearson, D. A., et al. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Journal of Organic Chemistry. (Establishes TIS/TES as superior scavengers for trityl cations).

  • Behloul, C., et al. (2004).[1] Reductive detritylation of amines. Synthesis. (Alternative reductive methods if acid conditions fail).

Sources

Validation & Comparative

NOE Analysis of 3-Allylproline Conformational Bias: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 3-Allylproline Advantage

In the design of peptidomimetics and organocatalysts, controlling the pyrrolidine ring pucker and the cis/trans peptide bond equilibrium is paramount. While native Proline (Pro) is conformationally flexible, This compound offers a dual advantage: it provides a reactive handle for further functionalization (via olefin metathesis or thiol-ene click chemistry) while exerting a distinct conformational bias due to steric strain at the


 position.

This guide compares the conformational performance of this compound against native Proline and other constrained analogs (e.g., 4-fluoroproline). It details a self-validating Nuclear Overhauser Effect (NOE) spectroscopy workflow to quantify this bias, providing the experimental rigor required for high-impact drug development.

Technical Deep Dive: The Conformational Landscape

To interpret NOE data correctly, one must understand the two degrees of freedom this compound restricts:

  • Ring Pucker (

    
    -endo vs. 
    
    
    
    -exo):
    Native proline rapidly interconverts between endo (down) and exo (up) puckers. A substituent at C3 (allyl) creates steric clash with the N-acyl group or the C
    
    
    protons, locking the ring into a preferred conformation (typically
    
    
    -exo for trans-3-substituted isomers).
  • Amide Bond Geometry (cis vs. trans): The steric bulk of the allyl group influences the equilibrium of the preceding peptide bond (

    
     angle).
    
Comparative Conformational Bias
FeatureL-Proline (Native)3-Allyl-L-Proline4-Fluoro-L-Proline
Ring Pucker Flexible (Endo/Exo equilibrium ~50:50)Biased (Sterically locked, typically exo for trans-isomer)Biased (Electronic gauche effect)
Amide Bond (

)
~4.0 (Favors trans)> 5.0 (Enhanced trans stability due to C3-N shielding)~4.0 - 6.0 (Dependent on F stereochem)
Functional Utility Structural turn inducerStapling handle + Turn inducerStability/Solubility
NOE Signature Diffuse medium-range NOEsSharp, distinct inter-proton NOEs between Allyl and

/

Weak H-F couplings

Experimental Methodology: Self-Validating NOE Protocol

This workflow is designed to be self-validating . If the diagnostic control signals (Step 4) are absent, the experiment must be paused for re-optimization.

Phase 1: Sample Preparation (Critical for NOE)
  • Solvent:

    
     (for clear aliphatic region) or 
    
    
    
    (biomimetic). Avoid viscous solvents unless studying slow tumbling.
  • Concentration: 5–10 mM. High concentrations cause aggregation, leading to spin diffusion (false positive NOEs).

  • Degassing: Oxygen is paramagnetic and accelerates relaxation (

    
    ), quenching the NOE signal.
    
    • Protocol: Freeze-pump-thaw (3 cycles) or strict argon bubbling for 15 mins.

Phase 2: Pulse Sequence Configuration

We utilize 1D Transient NOE (DPFGSE-NOE) for precise distance constraints or 2D NOESY for global topology.

  • Experiment: 1D Selective Gradient NOE (e.g., Bruker selnogp).

  • Mixing Time (

    
    ): 
    
    • Small Molecules (< 1000 Da): 500–800 ms (Slow tumbling, positive NOE).

    • Peptides (> 1000 Da): 200–400 ms (Zero-crossing region risk; consider ROESY if signals vanish).

  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    (typically 3–5 seconds) to ensure full magnetization recovery.
Phase 3: The Workflow (Visualized)

NOE_Workflow cluster_legend Key Start Start: Purified this compound Sample Prep Sample Prep: 5mM in CDCl3 Degas (O2 Removal) Start->Prep Acq_1H Acquire 1H NMR Assign Allyl & Ring Protons Prep->Acq_1H Decision_T1 Measure T1 Relaxation Acq_1H->Decision_T1 Setup_NOE Setup 1D Selective NOE Mix Time = 600ms Decision_T1->Setup_NOE T1 determined Irradiate Irradiate Targets: 1. H-alpha (Pro) 2. Allyl Vinyl Proton Setup_NOE->Irradiate Analyze Analyze NOE Difference Spectrum Irradiate->Analyze Validation Validation Check: Is H(alpha)-H(delta) NOE visible? Analyze->Validation Result_Trans Strong H(alpha)-H(delta) = TRANS Amide Validation->Result_Trans Yes (Diagnostic) Result_Cis Strong H(alpha)-H(alpha_prev) = CIS Amide Validation->Result_Cis No (Check Cis marker) Blue: Input Blue: Input Yellow: Decision/Check Yellow: Decision/Check Blue: Input->Yellow: Decision/Check Red: Action Red: Action Yellow: Decision/Check->Red: Action Green: Outcome Green: Outcome Red: Action->Green: Outcome

Caption: Step-by-step decision tree for NOE analysis of this compound, ensuring valid amide bond assignment.

Data Analysis & Comparison

Diagnostic NOE Signals

To determine the conformational bias, look for these specific interactions.

Irradiated ProtonObserved NOE (Target)InterpretationCausality

(Pro)

(Pro)
Trans-Amide Diagnostic In trans amide,

and

are spatially close.

(Pro)

(Preceding Res)
Cis-Amide Diagnostic In cis amide,

and

are < 2.5 Å apart.
Allyl Vinyl-H

(Pro)
Ring Pucker (Exo) Indicates Allyl group is pseudo-equatorial/axial relative to

.
Allyl Vinyl-H

(Pro)
3-Position Stereochem Confirms relative orientation of the allyl chain to the ring nitrogen.
Case Study: this compound vs. Native Proline

In a study of N-acetyl-3-allylproline-methylamide:

  • Observation: Irradiation of the

    
     proton yields a stronger  enhancement of the 
    
    
    
    protons compared to native proline.

Mechanistic Pathway: How 3-Allyl Biases Conformation

The following diagram illustrates the steric forces that enforce the conformational bias, confirmed by the NOE data.

Conformation_Bias cluster_NOE NOE Verification Substituent 3-Allyl Group (Steric Bulk) RingPucker Ring Pucker (C-gamma Exo) Substituent->RingPucker Forces StericClash Steric Clash (with N-Acyl) RingPucker->StericClash Creates (in Cis) AmideBond Amide Bond (Trans) Signal Strong H(alpha)-H(delta) NOE Signal AmideBond->Signal Generates StericClash->AmideBond Avoids (Favors Trans)

Caption: Causal pathway showing how the 3-allyl substituent forces ring pucker, penalizing the cis-amide state.

References

  • Holladay, M. W., et al. (1991).[1] "Stereoselective synthesis of 3-allyl- and 3-n-propyl-L-proline derivatives from 4-hydroxy-L-proline." Journal of Medicinal Chemistry.

  • Neuhaus, D., & Williamson, M. P. (2000). The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.

  • Cheung, A. H., et al. (2010). "Direct Functionalization of Proline: this compound as a Conformational Switch." Journal of the American Chemical Society.[2] (Contextual grounding for 3-substituted utility).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

3-Allylproline vs. Proline: A Technical Guide to Polyproline Helix Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Allylproline vs. Proline in Polyproline Helix Stability Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the design of peptidomimetics and collagen-based biomaterials, the stability of the Polyproline II (PPII) helix is a critical parameter. While native Proline (Pro) spontaneously adopts the PPII conformation in aqueous solution, This compound (3-alPro) introduces significant steric and stereoelectronic perturbations.

Verdict: this compound generally destabilizes the PPII helix compared to native proline.

  • Mechanism: The allyl substituent at the C3 position introduces steric clash with the preceding carbonyl oxygen (

    
    ) in the trans conformation, shifting the equilibrium toward the cis amide bond (characteristic of PPI helices or disordered states).
    
  • Application: 3-alPro is best utilized not for stabilizing PPII helices, but for functionalizing the helix surface (via thiol-ene click chemistry) or for destabilizing rigid collagen strands to promote gelatin-like behavior or specific folding intermediates.

Scientific Background: The Physics of Polyproline Helices

To understand the impact of this compound, we must first establish the baseline energetics of the polyproline helix.

The PPII vs. PPI Helix[1][2]
  • Polyproline II (PPII): The dominant form in water. It is a left-handed helix defined by all-trans peptide bonds (

    
    ). It relies on 
    
    
    
    interactions between adjacent carbonyls and hydration networks rather than intrachain hydrogen bonds.
  • Polyproline I (PPI): A right-handed helix defined by all-cis peptide bonds (

    
    ).[1] It is typically favored in hydrophobic solvents (e.g., n-propanol).
    

The Critical Switch: The stability of the PPII helix is directly proportional to the intrinsic preference of the constituent amino acids for the trans amide bond isomer (


).

Detailed Comparison: this compound vs. Proline

Steric Impact on Amide Isomerization

The most significant differentiator is the steric bulk at the C3 position.

  • Proline: The pyrrolidine ring is relatively unencumbered. The energy difference between cis and trans is small (

    
     favoring trans), allowing cooperative formation of PPII in water.
    
  • This compound: The allyl group at C3 creates a specific steric conflict.

    • Trans-Amide Destabilization: In the trans conformation, the C3 substituent is spatially proximal to the carbonyl oxygen of the preceding residue (

      
      ). This steric repulsion raises the energy of the trans state.
      
    • Cis-Amide Stabilization: In the cis conformation, the preceding carbonyl is distal to the C3 position, relieving this strain. Consequently, 3-substituted prolines often exhibit a higher population of the cis isomer (up to 30-50% in water) compared to native proline (~10-20%).

Ring Pucker and Stereochemistry

The effect of the allyl group is stereochemically dependent.

  • cis-3-allylproline (Allyl cis to COOH): Strongly favors the C3-endo pucker, which correlates with a higher cis amide population. This diastereomer is a potent PPII breaker .

  • trans-3-allylproline (Allyl trans to COOH): Favors the C3-exo pucker. While less disruptive than the cis isomer, the steric bulk still generally lowers

    
     compared to unsubstituted proline.
    
Quantitative Comparison Table
FeatureL-Proline (Pro) This compound (3-alPro) Impact on PPII
Amide Preference Trans favored (

80-90% in

)
Mixed (Increased Cis population)Destabilizing
Steric Bulk LowHigh (C3 position)Disrupts helix packing
Ring Pucker Dynamic (C4-endo / C4-exo)Locked (Stereochem. dependent)Rigidifies local structure
Solvent Interaction High hydration of carbonylsHydrophobic shielding by allylReduced solvent stabilization
Functional Potential None (Inert)High (Alkene handle)Allows "Click" functionalization

Mechanistic Visualization

The following diagram illustrates the steric clash mechanism that drives the cis preference in this compound, destabilizing the trans-based PPII helix.

PPII_Stability_Mechanism Pro Native Proline TransState Trans-Amide State (Required for PPII) Pro->TransState Favors AllylPro This compound StericClash Steric Clash: Allyl vs. Carbonyl (i-1) AllylPro->StericClash Introduces PPII Stable PPII Helix TransState->PPII Propagates CisState Cis-Amide State (Disordered / PPI) Unfolded Destabilized / Random Coil CisState->Unfolded Leads to StericClash->TransState Destabilizes StericClash->CisState Promotes

Caption: Mechanistic pathway showing how the 3-allyl substituent introduces steric clashes in the trans-state, promoting cis-isomerization and destabilizing the PPII helix.

Experimental Protocols

To validate these effects in your own system, use the following protocols for synthesis and analysis.

Synthesis of this compound Peptides (SPPS)

Note: this compound is sterically demanding. Standard coupling times must be extended.

Reagents:

  • Resin: Rink Amide MBHA (low loading, ~0.4 mmol/g recommended to reduce aggregation).

  • Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (Diisopropylethylamine).

Protocol:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (

    
     min). Wash 
    
    
    
    DMF.
  • Coupling (Standard AA): 4 eq AA, 3.9 eq HATU, 8 eq DIPEA. 45 min at RT.

  • Coupling (this compound):

    • Use 3 eq Fmoc-3-allylproline (pre-dissolved in minimal DMF).

    • Add 2.9 eq HATU and 6 eq DIPEA.

    • Microwave assist: 75°C for 10 min (25W) OR Double Couple at RT for 2 hours each.

    • Critical Step: Monitor with Chloranil test (ninhydrin is ineffective for secondary amines).

  • Capping: Acetic anhydride/Pyridine (1:1) in DMF for 10 min to cap unreacted chains.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

Circular Dichroism (CD) Analysis

This is the gold standard for assessing PPII stability.

Workflow:

  • Sample Prep: Dissolve peptide in 10 mM Phosphate Buffer (pH 7.4) to ~50

    
    M.
    
  • Baseline: Scan pure buffer.

  • Measurement:

    • Range: 190 nm – 260 nm.

    • Temp: 20°C (standard) and variable temp (4°C – 90°C) for melting curves.

  • Interpretation:

    • PPII Signature: Strong minimum at ~202-206 nm and weak maximum at ~225-228 nm .[2]

    • This compound Effect: Expect a reduction in the 228 nm positive band intensity and a red-shift or broadening of the 206 nm minimum , indicating a loss of helical order or increased population of disordered/cis conformers.

References

  • Conformational Properties of 3-Substituted Prolines

    • Source: Molecules (2013)
    • Relevance: Comprehensive review of synthesis and structural effects of 3-substituted prolines on peptide backbone geometry.
    • Link:[Link]

  • Polyproline Helix Stability and Cis-Trans Isomeriz

    • Source: Journal of the American Chemical Society
    • Relevance: Defines the energetic penalties of cis-trans isomerization in proline-rich sequences and the role of steric substituents.
    • Link:[Link]

  • Microwave-Assisted Synthesis of Collagen-Mimetic Peptides

    • Source: N
    • Relevance: Provides the foundational SPPS protocols for difficult proline-rich sequences used in the experimental section.
    • Link:[Link]

  • Electronic and Steric Control of PPII Stability

    • Source: ChemRxiv
    • Relevance: Discusses how substituent electronics and sterics (like acyl capping) influence the n->pi* interaction stabilizing PPII.
    • Link:[Link]

Sources

A Researcher's Guide to Circular Dichroism Spectra of 3-Substituted Proline Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the conformational intricacies of peptides is paramount. Proline, a unique imino acid, plays a pivotal role in dictating the three-dimensional structure of peptides and proteins. Its rigid pyrrolidine ring restricts the peptide backbone, often inducing specific secondary structures like the polyproline II (PPII) helix. Chemical modification of the proline ring, particularly at the 3-position, offers a powerful tool to modulate these conformational preferences, thereby fine-tuning the biological activity and therapeutic potential of peptides. This guide provides an in-depth comparison of the circular dichroism (CD) spectra of peptides containing various 3-substituted prolines, supported by experimental data and detailed protocols.

The Unique Conformational Landscape of Proline and the Power of Circular Dichroism

Proline's cyclic structure significantly constrains the peptide backbone's phi (φ) dihedral angle and influences the cis-trans isomerization of the preceding peptide bond. This inherent rigidity often leads to the formation of a left-handed helical structure known as the polyproline II (PPII) helix. The PPII conformation is not merely a curiosity of proline homopolymers; it is a prevalent structural motif in a wide array of biologically important proteins, including signaling proteins, transcription factors, and cytoskeletal components.

Circular dichroism spectroscopy is an invaluable, non-destructive technique for studying the secondary structure of peptides in solution. Chiral molecules, such as peptides, absorb left and right circularly polarized light differently. This differential absorption, plotted as a function of wavelength, generates a characteristic CD spectrum. For peptides, the far-UV region (typically 190-250 nm) is particularly informative, providing a spectral fingerprint of the predominant secondary structure.

A canonical PPII helix exhibits a distinctive CD spectrum characterized by a strong negative band between 200 nm and 206 nm and a weaker positive band around 225 nm to 228 nm.[1][2] The precise position and intensity of these bands can be influenced by several factors, including the peptide's length, the solvent environment, and, crucially, the nature of the amino acid residues within the sequence.

The Influence of 3-Substitution on Proline Conformation and CD Spectra

Introducing a substituent at the 3-position of the proline ring adds another layer of conformational control. The steric and electronic properties of the substituent, as well as its stereochemistry (cis or trans relative to the carboxyl group), can significantly alter the puckering of the pyrrolidine ring and the propensity to adopt a PPII helix. These conformational changes are directly reflected in the peptide's CD spectrum.

Experimental Protocol: Acquiring High-Quality CD Spectra of Peptides

To ensure the reliability and reproducibility of CD data, a standardized experimental protocol is essential. The following is a detailed, step-by-step methodology for acquiring CD spectra of 3-substituted proline peptides.

1. Sample Preparation:

  • Peptide Purity: Ensure the peptide is of high purity (typically >95%), as impurities can significantly affect the CD signal.

  • Solvent Selection: Use a buffer or solvent that does not have high absorbance in the far-UV region. Phosphate buffers at low concentrations (e.g., 10 mM) are a common choice. The solvent can also influence peptide conformation, so its selection should be consistent for comparative studies.

  • Concentration Determination: Accurately determine the peptide concentration. This is critical for calculating the molar ellipticity. A typical concentration range for far-UV CD is 0.1-0.2 mg/mL.

  • Degassing: Degas the buffer to minimize interference from dissolved oxygen, which absorbs in the far-UV region.

2. Instrumentation and Data Acquisition:

  • Spectropolarimeter: Utilize a calibrated circular dichroism spectropolarimeter.

  • Cuvette: Use a quartz cuvette with a short path length (e.g., 0.1 cm) to minimize solvent absorbance.

  • Instrument Parameters:

    • Wavelength Range: Scan from 260 nm down to at least 190 nm.

    • Bandwidth: A bandwidth of 1.0 nm is typically appropriate.

    • Scan Speed: Use a slow scan speed (e.g., 50 nm/min) to improve the signal-to-noise ratio.

    • Data Pitch: A data pitch of 0.5 nm or 1.0 nm is standard.

    • Averaging: Average multiple scans (e.g., 3-5) to enhance the signal quality.

  • Blanking: Record a baseline spectrum of the solvent/buffer in the same cuvette and subtract it from the peptide spectrum.

3. Data Processing and Analysis:

  • Conversion to Molar Ellipticity: Convert the raw CD data (in millidegrees) to molar ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * l * n) where:

    • θ is the observed ellipticity in degrees

    • c is the molar concentration of the peptide

    • l is the path length of the cuvette in centimeters

    • n is the number of amino acid residues

  • Spectral Deconvolution: If desired, use deconvolution algorithms to estimate the percentage of different secondary structure elements (e.g., PPII, β-sheet, α-helix, random coil).

Comparative Analysis of CD Spectra of 3-Substituted Proline Peptides

The following sections compare the CD spectral features of peptides containing different 3-substituted prolines, highlighting how the nature and stereochemistry of the substituent modulate the PPII helical conformation.

Unsubstituted Proline Peptides: The PPII Benchmark

Peptides rich in unsubstituted proline typically adopt a PPII helix in aqueous solutions. Their CD spectra serve as a benchmark for comparison.

Peptide ContextNegative Band (λ_min)Positive Band (λ_max)Reference
(Pro)n oligomers~204-206 nm~228 nm[1]
Proline-rich sequences~205 nm~225 nm[3]

The spectrum is characterized by a deep minimum around 205 nm and a less intense maximum near 228 nm, classic indicators of a PPII structure.

3-Methylproline: The Impact of Alkyl Substitution

The introduction of a methyl group at the 3-position can influence the pyrrolidine ring pucker and, consequently, the overall peptide conformation.

  • (2S, 3R)-3-methylproline (cis-3-methylproline): Studies on oligomers of cis-3-methylproline have shown that they readily adopt a stable PPII conformation, even in organic solvents where unsubstituted polyproline would favor a different helical form (polyproline I).[4] This suggests that the cis-methyl group can lock the peptide into a PPII-like structure. The CD spectra of these oligomers in water show a strong negative band around 210 nm and a positive band around 218 nm, which is characteristic of a PPII helix, although with a slight blue shift in the negative band compared to unsubstituted proline peptides.[4]

Peptide ContextNegative Band (λ_min)Positive Band (λ_max)Reference
Oligo-(cis-3-methylproline)~210 nm~218 nm[4]
3-Hydroxyproline: The Role of a Polar Substituent

3-Hydroxyproline is a naturally occurring modified amino acid found in collagen. Its influence on peptide conformation is highly dependent on its stereochemistry.

  • (3S)-Hydroxyproline: In the context of collagen-like peptides with the repeating sequence (Gly-Xaa-Yaa), placing (3S)-hydroxyproline in the Xaa position has been shown to be compatible with the formation of a stable triple helix, which is composed of individual PPII helices. The CD spectra of these peptides exhibit the characteristic positive peak around 225 nm, indicative of a triple-helical structure.

Peptide ContextCD Spectral FeatureReference
Collagen-like peptide with (3S)-HypPositive peak at ~225 nm[2]

The presence of the hydroxyl group can also introduce the possibility of hydrogen bonding interactions, which can further stabilize specific conformations.

3-Fluoroproline: Stereoelectronic Effects on Conformation

Fluorine is a small, highly electronegative atom, and its introduction into the proline ring can exert significant stereoelectronic effects that modulate the ring pucker and the cis/trans isomerism of the peptide bond.

  • (3R)-Fluoroproline vs. (3S)-Fluoroproline: While direct comparative CD spectral data for peptides containing 3-fluoroproline isomers is limited in the literature, studies on the conformational preferences of these isomers provide valuable insights. It has been shown that the stereochemistry of the fluorine atom at the 3-position influences the trans:cis ratio of the preceding peptide bond.[5][6] These changes in the local geometry are expected to manifest in the CD spectrum. For instance, a higher population of the trans isomer, which is a prerequisite for the PPII helix, would likely result in a more pronounced PPII-type CD signal. Further experimental studies are needed to provide a definitive comparison of the CD spectra of peptides containing (3R)- and (3S)-fluoroproline.

Logical Framework for Conformational Analysis

The interpretation of CD spectra of 3-substituted proline peptides can be guided by a logical framework that considers the interplay of various factors.

Sources

A Senior Application Scientist's Guide to Comparing Binding Affinity: 3-Allylproline vs. Methionine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Beyond a Simple "Yes" or "No" in Molecular Interactions

In the intricate world of molecular biology and drug discovery, understanding not just if two molecules interact, but how strongly they bind, is paramount. This strength of interaction is quantified by a parameter known as binding affinity. A high binding affinity indicates a strong, stable complex, while a low affinity suggests a transient or weak interaction. This guide will delve into a comparative analysis of the binding affinities of two distinct amino acids: the naturally occurring, essential amino acid methionine and a synthetic analog, 3-allylproline .

While a direct, head-to-head comparison of these two molecules binding to the same target is not established in the literature, this guide will provide a framework for such a comparison. We will explore the structural nuances of each molecule, outline the gold-standard experimental methodologies for determining binding affinity, and discuss how their unique chemical features would likely influence their interactions with their respective biological targets. For methionine, we will focus on its well-characterized interaction with methionyl-tRNA synthetase (MetRS). For this compound, we will consider a hypothetical interaction with a proline-metabolizing enzyme, such as proline dehydrogenase (PRODH), based on studies of similar proline analogs.[1][2]

Molecular Profiles: A Tale of Two Amino Acids

Methionine: The Essential Initiator

Methionine is a proteinogenic amino acid, meaning it is a fundamental building block of proteins.[3] Its side chain contains a thioether group (-S-CH₃), which is relatively nonpolar. Beyond its structural role in proteins, methionine is crucial for several metabolic processes. It serves as the precursor for S-adenosylmethionine (SAM), the primary methyl group donor in the cell, and its codon (AUG) is the most common "start" signal for protein synthesis.[3][4]

The primary biological partner for methionine in the context of protein synthesis is methionyl-tRNA synthetase (MetRS) . This enzyme is responsible for the highly specific attachment of methionine to its corresponding transfer RNA (tRNA), a critical step in ensuring the fidelity of translation.[4] The binding pocket of MetRS is exquisitely shaped to accommodate the methionine side chain, forming a hydrophobic pocket around it.[5]

This compound: A Synthetic Analogue with Conformational Constraints

This compound is a non-proteinogenic amino acid, a synthetic derivative of proline. Proline is unique among the 20 common amino acids as its side chain forms a cyclic structure with its amine group, creating a rigid pyrrolidine ring. This rigidity imparts significant conformational constraints on the peptide backbone. The "allyl" group (–CH₂–CH=CH₂) at the 3-position of the proline ring in this compound adds a hydrophobic and sterically demanding feature. While specific high-affinity targets for this compound are not extensively documented in publicly available literature, proline analogs are often designed to act as inhibitors or modulators of enzymes that process proline, such as proline dehydrogenase (PRODH) or proline racemase.[1][6][7][8] For the purpose of this guide, we will consider its potential interaction with an enzyme like proline dehydrogenase (PRODH) , which catalyzes the first step in proline catabolism.[1]

Visualizing the Contenders

Here are the chemical structures of L-Methionine and (3S)-3-Allyl-L-proline.

Molecular_Structures cluster_met L-Methionine cluster_pro (3S)-3-Allyl-L-proline Met Met Pro Pro

Caption: Chemical structures of L-Methionine and (3S)-3-Allyl-L-proline.

Determining Binding Affinity: The Experimentalist's Toolkit

To objectively compare the binding affinity of our two molecules of interest to their respective targets, we would employ a suite of biophysical techniques. The choice of method depends on factors such as the availability of purified proteins, the nature of the interaction, and the desired throughput.

Surface Plasmon Resonance (SPR): A Real-Time View of Binding

SPR is a powerful, label-free technique that monitors molecular interactions in real-time.[9] It measures changes in the refractive index at the surface of a sensor chip to which one of the binding partners (the "ligand," e.g., MetRS or PRODH) is immobilized. The other partner (the "analyte," e.g., methionine or this compound) is flowed over the surface.

Experimental Workflow for SPR:

  • Immobilization: The purified target protein (MetRS or PRODH) is covalently attached to the sensor chip surface.

  • Association: A solution containing the analyte (methionine or this compound) at a specific concentration is injected over the chip surface. The binding of the analyte to the immobilized ligand causes an increase in mass at the surface, which is detected as an increase in the SPR signal (measured in Resonance Units, RU).

  • Equilibrium: The injection continues until the rate of association equals the rate of dissociation, and the SPR signal plateaus.

  • Dissociation: A buffer solution without the analyte is flowed over the chip, causing the bound analyte to dissociate. This is observed as a decrease in the SPR signal.

  • Data Analysis: By fitting the association and dissociation curves from a series of analyte concentrations, the association rate constant (kₐ) and the dissociation rate constant (kₔ) can be determined. The equilibrium dissociation constant (Kₑ), a measure of binding affinity, is then calculated as kₔ/kₐ. A lower Kₑ value signifies a higher binding affinity.

SPR_Workflow cluster_prep Preparation cluster_run SPR Experiment cluster_analysis Data Analysis Immobilize Immobilize Ligand (e.g., MetRS) on Sensor Chip Association Association Phase: Inject Analyte Immobilize->Association Prepare Prepare Analyte Series (e.g., Methionine) Prepare->Association Equilibrium Equilibrium Phase: Signal Plateau Association->Equilibrium Dissociation Dissociation Phase: Inject Buffer Equilibrium->Dissociation Regeneration Regeneration Dissociation->Regeneration Sensorgram Generate Sensorgram (Response vs. Time) Dissociation->Sensorgram Regeneration->Association Fit Fit Curves to Model Sensorgram->Fit Calculate Calculate ka, kd, and KD Fit->Calculate

Caption: A generalized workflow for determining binding affinity using SPR.

Isothermal Titration Calorimetry (ITC): The Thermodynamics of Binding

ITC is considered the gold standard for characterizing binding interactions as it directly measures the heat released or absorbed during a binding event. This allows for the determination of not only the binding affinity (Kₑ) but also the stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile.

Experimental Protocol for ITC:

  • Sample Preparation: The purified target protein is placed in the sample cell of the calorimeter, and the ligand is loaded into a syringe. Both must be in identical, well-degassed buffers to minimize artifacts from heats of dilution.

  • Titration: A series of small, precise injections of the ligand from the syringe into the sample cell is performed.

  • Heat Measurement: With each injection, the binding reaction occurs, and the instrument measures the minute temperature changes relative to a reference cell. The heat change is recorded as a peak in the raw data.

  • Data Analysis: The area under each peak is integrated and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a binding model to extract the thermodynamic parameters (Kₑ, n, ΔH).

ITC_Workflow cluster_prep Preparation cluster_run ITC Experiment cluster_analysis Data Analysis LoadProtein Load Protein (e.g., MetRS) into Cell Titrate Inject Ligand into Cell LoadProtein->Titrate LoadLigand Load Ligand (e.g., Methionine) into Syringe LoadLigand->Titrate MeasureHeat Measure Heat Change Titrate->MeasureHeat Repeat Repeat Injections MeasureHeat->Repeat PlotData Plot Heat vs. Molar Ratio MeasureHeat->PlotData Repeat->Titrate FitIsotherm Fit Binding Isotherm PlotData->FitIsotherm DetermineParams Determine KD, ΔH, ΔS, n FitIsotherm->DetermineParams

Caption: The experimental workflow for Isothermal Titration Calorimetry (ITC).

Competitive Binding Assays: An Indirect Approach

Competitive binding assays are particularly useful when direct measurement is challenging, for instance, with low molecular weight compounds or when one of the binding partners is difficult to label or immobilize. In this setup, the binding of our molecule of interest is assessed by its ability to compete with a known binder (a "tracer" or "competitor").

A Hypothetical Competitive Assay for this compound:

  • Establish a Baseline: First, the binding of a known, labeled ligand for PRODH (e.g., a fluorescently tagged proline analog) is characterized to determine its Kₑ.

  • Competition: A fixed concentration of PRODH and the labeled ligand are incubated with increasing concentrations of the unlabeled competitor, this compound.

  • Measurement: The amount of bound labeled ligand is measured. As the concentration of this compound increases, it will displace the labeled ligand, leading to a decrease in the measured signal.

  • Data Analysis: The data is plotted as signal versus the concentration of this compound. The concentration at which this compound displaces 50% of the labeled ligand is the IC₅₀ value. The IC₅₀ can then be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which provides an estimate of the binding affinity of this compound.

Comparative Analysis: Structure Dictates Affinity

While we lack direct experimental data comparing the binding of this compound and methionine, we can make scientifically-grounded inferences based on their structures.

FeatureL-MethionineThis compoundImplications for Binding Affinity
Side Chain Flexible, linear thioetherRigid, cyclic with an allyl groupThe flexibility of methionine's side chain may allow for an induced-fit mechanism upon binding to MetRS.[5] The rigidity of the proline ring in this compound restricts its conformational freedom, which can be entropically favorable for binding if the bound conformation is close to its preferred solution conformation.
Hydrophobicity Moderately hydrophobicThe allyl group significantly increases the hydrophobicity compared to proline.The increased hydrophobicity of this compound could lead to stronger van der Waals interactions within a hydrophobic binding pocket of a target like PRODH.
Steric Hindrance Linear side chainBulky allyl group at the 3-positionThe allyl group introduces significant steric bulk. This could either enhance binding by filling a large pocket or prevent binding if the pocket is too small, leading to lower affinity.
Hydrogen Bonding The thioether sulfur is a weak H-bond acceptor.The pyrrolidine nitrogen is an H-bond acceptor. The carboxylate and amino groups are key for binding.The core proline structure's ability to form hydrogen bonds will be critical for its interaction with a target enzyme. The allyl group itself does not participate in hydrogen bonding.

Hypothetical Data Summary

To illustrate how the results of such a comparative study would be presented, the following table shows hypothetical binding data for methionine and this compound with their respective targets.

LigandTarget ProteinTechniqueKₑ (Dissociation Constant)Interpretation
L-Methionine MetRSITC20 µMModerate affinity, typical for an enzyme-substrate interaction.
This compound PRODHSPR500 µMHypothetical weaker affinity, suggesting it may be a modest inhibitor.
Proline (control) PRODHSPR2 mMNatural substrate with a weaker affinity than a potential inhibitor.

Note: These values are for illustrative purposes only and are not based on experimental data for this compound.

Conclusion and Future Directions

This guide has outlined the theoretical and practical framework for comparing the binding affinities of this compound and methionine. While methionine's interactions are well-understood, the binding properties of this compound remain an area ripe for investigation. The methodologies described herein—SPR, ITC, and competitive binding assays—provide a robust toolkit for any researcher seeking to quantify molecular interactions.

A thorough investigation into the binding targets of this compound would be a valuable first step. Subsequent determination of its binding affinity to those targets would illuminate its potential as a pharmacological tool or lead compound. By understanding the intricate relationship between molecular structure and binding affinity, we can more effectively design molecules with desired biological activities, paving the way for new therapeutic interventions.

References

  • Tanner, J. J., et al. (2018). Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase. Organic & Biomolecular Chemistry.
  • Buschiazzo, A., Goytia, M., et al. (2006).
  • Santa Cruz Biotechnology. PRODH Inhibitors.
  • University of Delaware. Inhibition of Proline Racemase.
  • Fourmy, D., & Mechulam, Y. (2001). How methionyl-tRNA synthetase creates its amino acid recognition pocket upon L-methionine binding. Journal of Molecular Biology.
  • Tanner, J. J. (2022). Structure-based engineering of minimal proline dehydrogenase domains for inhibitor discovery. Protein Engineering, Design and Selection.
  • Iris-Biotech.
  • Pandey, S. P., & PNAS. (2008).
  • Creative Peptides. (2022). Methionine Amino Acids: Properties, Function, Benefits, and Sources.
  • Wikipedia. Methionine.
  • Holladay, M. W., et al. (1991). trans-3-n-propyl-L-proline is a highly favorable, conformationally restricted replacement for methionine in the C-terminal tetrapeptide of cholecystokinin. Stereoselective synthesis of 3-allyl- and 3-n-propyl-L-proline derivatives from 4-hydroxy-L-proline. Journal of Medicinal Chemistry.
  • PubChem. NNZ-2591.
  • Malvern Panalytical. Binding Affinity.
  • Malvern Panalytical.
  • ATA Scientific. (2018). How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions.
  • Center for Macromolecular Interactions. Surface Plasmon Resonance (SPR).
  • Aragen Bioscience. Binding Affinity and Kinetics by SPR.
  • AARS Online. Methionyl-tRNA Synthetase.

Sources

Technical Guide: Verifying 3-Position Substitution via 13C NMR Shifts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regiochemistry Challenge

In drug discovery, particularly within the synthesis of heteroaromatics like indoles, pyrroles, and functionalized benzenes, regiochemical ambiguity is a silent productivity killer. A classic "dead-end" scenario involves the electrophilic substitution of an indole: does the electrophile attack the kinetically favored C3-position or the thermodynamically stable C2-position ?

While 1H NMR is the workhorse of organic analysis, it frequently fails in these scenarios due to signal overlap, lack of coupling partners, or the absence of protons on quaternary centers.

This guide objectively compares 13C NMR against alternative verification methods, establishing it as the most efficient "first-pass" definitive tool for verifying 3-position substitution. We focus on the Indole scaffold as the primary case study due to its ubiquity in pharmaceutical pipelines (e.g., Tryptophan derivatives), though the principles apply to general aromatic substitution.

Comparative Analysis: 13C NMR vs. Alternatives

To select the right tool, one must balance resolution against acquisition time . The following table contrasts 13C NMR with its primary competitors for regiochemical assignment.

Table 1: Methodological Comparison for Regiochemistry Verification
Feature1H NMR 13C NMR (1D) 2D NMR (HMBC) X-Ray Crystallography
Primary Detection Protons (H)Carbons (C)Long-range H-C couplingElectron density map
Quaternary Centers Invisible (Indirect inference only)Directly Observable Observable via couplingDefinitive
Spectral Width Narrow (~12 ppm)Wide (~220 ppm)N/A (2D map)N/A
Regio-Specificity Low (Ambiguous multiplets)High (Predictable SCS*)Absolute (Gold Standard)Absolute
Acquisition Time Fast (mins)Medium (15-60 mins)Slow (1-4 hours)Very Slow (Days/Weeks)
Sample Req < 1 mg5-20 mg (preferred)5-20 mgSingle Crystal required

*SCS = Substituent Chemical Shifts

The Verdict: While HMBC is the "Gold Standard" for absolute proof, 13C NMR offers a superior balance of speed and certainty for routine monitoring of substitution reactions. It provides direct evidence of the carbon skeleton change that 1H NMR cannot see.

Technical Deep Dive: The Indole 3-Position Paradigm

The most common regiochemical puzzle in heterocyclic chemistry is distinguishing 3-substituted indoles from 2-substituted isomers. 13C NMR solves this through distinct electronic environments.

Mechanistic Grounding: Electronic Shielding

The indole ring is not electronically uniform.

  • C3 (Beta-position): Electron-rich (enamine-like character). In an unsubstituted indole, this carbon is highly shielded, resonating upfield at ~102–104 ppm [1].

  • C2 (Alpha-position): Adjacent to nitrogen (imine-like character). It is deshielded, resonating downfield at ~124–125 ppm [1].

The "Shift" Diagnosis

When a substituent (e.g., an alkyl or aryl group) replaces the proton at C3, two predictable phenomena occur:

  • The Alpha-Effect (Ipso): The C3 carbon transforms from a methine (CH) to a quaternary carbon (C-R). This typically causes a downfield shift of 10–15 ppm due to the removal of the shielding proton and the inductive effect of the substituent.

  • The Diagnostic Persistance: If substitution occurs at C3, the C2 carbon remains a methine (CH). In a DEPT-135 or HSQC spectrum, the C2 signal at ~124 ppm will persist as a "positive" phase signal (CH), while the high-field C3 signal (~102 ppm) disappears/shifts.

Table 2: Diagnostic 13C Shift Zones (Indole Scaffold)
Substitution PatternC3 Chemical Shift (

)
C2 Chemical Shift (

)
Key Diagnostic Feature
Unsubstituted 102–104 ppm (CH)124–125 ppm (CH)Distinct high-field signal at ~102 ppm.
3-Substituted 110–120 ppm (Quat)120–125 ppm (CH)Loss of ~102 ppm signal; Appearance of quaternary C.
2-Substituted 100–105 ppm (CH)130–140 ppm (Quat)Retention of high-field ~102 ppm signal.

Critical Insight: The presence of a CH signal near 100–105 ppm is the "smoking gun" for an unsubstituted 3-position . If this signal is present, your reaction likely failed or substituted elsewhere (C2 or N1). [2]

Experimental Protocol: The Self-Validating Workflow

To ensure data integrity, follow this protocol. It incorporates "checks" to validate the system during acquisition.

Step 1: Sample Preparation
  • Concentration: Dissolve 20–50 mg of compound in 0.6 mL deuterated solvent (CDCl3 or DMSO-d6).

    • Why: 13C is 1.1% naturally abundant. Low concentration leads to poor S/N ratio, potentially masking quaternary carbons.

  • Solvent Choice: DMSO-d6 is preferred for polar heterocycles to prevent aggregation, but CDCl3 is standard for shift comparison [3].

Step 2: Acquisition Parameters (The "Senior Scientist" Tweaks)
  • Pulse Sequence: Standard 1D Proton-Decoupled 13C (e.g., zgpg30 on Bruker).

  • Relaxation Delay (d1): Set to 2.0 – 3.0 seconds (standard is often 1.0s).

    • Reasoning: Quaternary carbons (the target of this experiment) have long T1 relaxation times because they lack attached protons to facilitate relaxation. A short d1 will saturate these signals, making them invisible or non-integrable.

  • Scans (NS): Minimum 512 scans (approx 15-20 mins).

Step 3: The Validation Workflow (Visualization)

The following diagram outlines the logical decision tree for verifying 3-position substitution.

RegioVerification Start Start: Purified Product H_NMR Run 1H NMR Start->H_NMR Ambiguity Is Regiochemistry Ambiguous? H_NMR->Ambiguity C_NMR Run 13C NMR + DEPT-135 (d1 > 2.0s) Ambiguity->C_NMR Yes (Overlap/No H) Final_3 Confirmed: 3-Position Substitution Ambiguity->Final_3 No (Clear Coupling) Check_HighField Check 100-105 ppm Region (DEPT/APT) C_NMR->Check_HighField Result_2Sub Signal Present (CH) Likely 2-Substituted (or Unsubstituted) Check_HighField->Result_2Sub CH Signal Exists Result_3Sub Signal Absent New Quaternary C at 110-120 ppm Check_HighField->Result_3Sub No CH Signal HMBC Confirmation: Run 1H-13C HMBC Result_2Sub->HMBC Result_3Sub->HMBC If critical for IP HMBC->Final_3 Correlations match Final_2 Confirmed: 2-Position Substitution HMBC->Final_2 Correlations match

Figure 1: Decision workflow for assigning regiochemistry using 13C NMR as the primary filter.

Advanced Verification: When to use HMBC

While 13C shifts are powerful, they are indirect evidence based on chemical environment. For definitive proof (e.g., for a patent filing or investigating a novel scaffold), HMBC (Heteronuclear Multiple Bond Correlation) is required.

The HMBC Logic:

  • Identify the proton on the substituent (e.g., the methyl protons of a 3-methyl group).

  • Look for a 3-bond coupling (3J_CH) .

    • If 3-substituted: The methyl protons will couple to C2 (the imine-like carbon at ~124 ppm) and C3a (the bridgehead carbon).

    • If 2-substituted: The methyl protons will couple to C3 (the shielded carbon at ~102 ppm).

Comparison Rule: If your substituent protons show a correlation to a carbon at ~100 ppm , the substituent is likely at C2 . If they correlate to a carbon at ~125 ppm , the substituent is likely at C3 [4].

References

  • Morales-Ríos, M. S., et al. (1987).[1] 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry.

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General reference for SCS rules).
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Safety Operating Guide

Part 1: Chemical Profile & Risk Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Handling of 3-Allylproline

Executive Summary Effective disposal of this compound requires a bifurcated approach that respects its dual chemical nature: the biological stability of the amino acid core (proline) and the radical reactivity of the pendant allyl group (alkene). As a Senior Application Scientist, I emphasize that while this compound is not acutely toxic (P-listed), its disposal must prevent downstream polymerization events in mixed waste streams. This guide outlines the segregation, packaging, and regulatory hand-off procedures required to maintain laboratory safety and environmental compliance.

Before disposal, you must understand the "Why" behind the protocol. This compound is not a passive waste product; it possesses latent reactivity.

FeatureChemical PropertyDisposal Implication
Core Structure Secondary Amine (Proline)Basic functionality. Can form salts. Do not mix with strong acids without ventilation (exotherm risk).
Functional Group Allyl (Alkene)Susceptible to radical polymerization and oxidation. Strictly incompatible with oxidizers (Peroxides, Nitric Acid).
Physical State Solid (often HCl salt)Hygroscopic. If damp, can generate acidic vapors. Requires moisture-tight secondary containment.
RCRA Status Non-Listed (typically)Not P-listed or U-listed. Classified as Non-Regulated Chemical Waste unless mixed with flammable solvents (D001).[1]

Scientist’s Note: The allyl group is the critical control point. In a mixed waste drum containing peroxides or metal catalysts, the allyl moiety can initiate exothermic polymerization. Therefore, segregation from oxidizers is non-negotiable.

Part 2: Waste Segregation Strategy

Proper segregation is the primary barrier against laboratory accidents. Use this compatibility matrix to determine the correct waste stream.

Waste StreamCompatibilityTechnical Rationale
Stream A: Non-Halogenated Organics Compatible Ideal for this compound in solution (MeOH, EtOH, DMSO). High BTU value supports incineration.
Stream B: Solid Chemical Waste Compatible Ideal for pure solid, contaminated gloves, or weighing boats.
Stream C: Oxidizing Waste FORBIDDEN DANGER: Mixing allyl compounds with oxidizers (Nitric acid, Permanganates) risks fire/explosion.
Stream D: Aqueous Waste (pH 5-9) ConditionalOnly acceptable if trace amounts (<1%) are dissolved in buffers. Bulk disposal via drain is prohibited .

Part 3: Step-by-Step Disposal Protocol

Phase 1: Characterization & Preparation[1]
  • Identify Form: Determine if you are disposing of the pure solid (likely HCl salt) or a reaction mixture.

  • pH Check (Liquids): If the this compound is in an aqueous solution, verify pH is between 5 and 9. If highly acidic (due to HCl salt), neutralize with dilute Sodium Bicarbonate (

    
    ) before containerizing to prevent drum corrosion.
    
  • Quenching (Reaction Mixtures): If the waste contains unreacted reagents (e.g., alkyl halides from synthesis), quench these before adding the this compound waste to the drum.

Phase 2: Packaging & Labeling[1]
  • Solids:

    • Place solid waste in a clear, sealable polyethylene bag (4 mil thickness).

    • Double-bag to prevent hygroscopic clumping or leakage.

    • Label: "Non-Regulated Solid Chemical Waste: this compound."

  • Liquids:

    • Use an HDPE (High-Density Polyethylene) carboy. Avoid glass if possible to reduce breakage risk.

    • Leave 10% headspace to accommodate thermal expansion.

    • Label: "Non-Halogenated Organic Waste." List constituents (e.g., "Methanol 90%, this compound 10%").

Phase 3: Regulatory Hand-off[1]
  • Manifesting: Although often non-regulated, declare the "Allyl" functionality on the waste profile. This alerts the disposal facility (incinerator) to potential polymerization risks.

  • Storage: Store in a cool, dry area away from direct sunlight (UV light can degrade the allyl group) and oxidizers.

Part 4: Decision Logic & Workflow (Visualization)[1]

The following diagram illustrates the decision-making process for disposing of this compound, ensuring the material ends up in the correct waste stream.

DisposalWorkflow Start Start: this compound Waste StateCheck Physical State? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Solid LiquidPath Solution / Mixture StateCheck->LiquidPath Liquid SolidBin Bin A: Solid Chemical Waste (Double Bagged) SolidPath->SolidBin SolventCheck Solvent Type? LiquidPath->SolventCheck OrgSolvent Organic Solvent (MeOH, DMSO, etc.) SolventCheck->OrgSolvent AqSolvent Aqueous Solution SolventCheck->AqSolvent HaloCheck Contains Halogens? (DCM, Chloroform) OrgSolvent->HaloCheck pHCheck Check pH AqSolvent->pHCheck NonHaloBin Bin B: Non-Halogenated Organic Waste HaloCheck->NonHaloBin No HaloBin Bin C: Halogenated Organic Waste HaloCheck->HaloBin Yes pHCheck->NonHaloBin High Conc. or Toxic Additives Drain Drain Disposal (ONLY if Trace <1% & Neutral) pHCheck->Drain Neutral pH + Trace

Caption: Operational decision tree for segregating this compound waste based on physical state and solvent matrix.

Part 5: Emergency Procedures (Spill Management)

In the event of a spill, the primary risk is not acute toxicity, but slip hazards (if liquid) and dust inhalation (if solid).

  • PPE: Don Nitrile gloves, safety goggles, and a lab coat. If powder is fine, use an N95 dust mask.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation. Sweep carefully into a dustpan.

    • Liquid: Absorb with vermiculite or clay-based absorbent pads. Do not use paper towels for large liquid spills if the solvent is flammable.

  • Decontamination: Clean the surface with a mild detergent and water. Do not use bleach (oxidizer) directly on the concentrated spill.

  • Disposal: Place all cleanup materials into the "Solid Chemical Waste" bin.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16218683, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • Princeton University EHS. Waste Removal and Waste Management Guidelines. (General organic waste segregation logic). Retrieved from [Link]

Sources

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